Product packaging for Betamipron(Cat. No.:CAS No. 3440-28-6)

Betamipron

Cat. No.: B000834
CAS No.: 3440-28-6
M. Wt: 193.20 g/mol
InChI Key: CWXYHOHYCJXYFQ-UHFFFAOYSA-N
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Description

Betamipron is a synthetic nephroprotective agent primarily investigated for its role in mitigating drug-induced renal damage in experimental models. Its core research value lies in its ability to competitively inhibit the renal tubular organic anion transporter system, thereby reducing the proximal tubular uptake and subsequent accumulation of nephrotoxic compounds, particularly certain antibiotics like panipenem. By blocking this transport pathway, this compound effectively decreases the renal cortical concentration of co-administered toxic agents, preserving renal function and viability in research settings. This mechanism makes it an invaluable pharmacological tool for studying renal transport physiology, drug-induced nephrotoxicity, and for developing protective strategies in preclinical antibacterial therapy research. Its application is crucial in models where the therapeutic efficacy of a partner antibiotic must be evaluated without the confounding variable of severe kidney injury, allowing for a clearer understanding of the antibiotic's direct pharmacological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B000834 Betamipron CAS No. 3440-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzamidopropanoic acid
Source PubChem
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InChI

InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWXYHOHYCJXYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0045626
Record name Betamipron
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Molecular Weight

193.20 g/mol
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Physical Description

Solid
Record name Betamipron
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Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

3440-28-6
Record name Betamipron
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Record name Betamipron [INN:JAN]
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Record name BETAMIPRON
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Record name Betamipron
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Melting Point

120 °C
Record name Betamipron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Betamipron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamipron is a pharmaceutical agent utilized to mitigate the nephrotoxicity associated with certain carbapenem antibiotics, such as panipenem.[1][2][3][4] Its primary mechanism of action is the competitive inhibition of specific organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubule cells.[1][5] This inhibition effectively reduces the intracellular accumulation of carbapenems within these cells, thereby preventing subsequent cellular damage and preserving renal function. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

The renal excretion of many drugs, including carbapenem antibiotics, is mediated by a family of transporters known as organic anion transporters (OATs).[6][7][8] Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are key players in the uptake of organic anions from the blood into the proximal tubule cells of the kidney.[1][3][6][8] Carbapenems like panipenem are substrates for these transporters and their accumulation within renal cells can lead to nephrotoxicity.[9]

This compound functions as a competitive inhibitor of OAT1 and OAT3.[1][5] By binding to these transporters, this compound prevents or reduces the uptake of co-administered carbapenem antibiotics into the renal proximal tubule cells.[9][10] This reduction in intracellular antibiotic concentration is the cornerstone of its nephroprotective effect.[9][10]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound in the context of a renal proximal tubule cell.

Betamipron_Mechanism cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen Panipenem_blood Panipenem OAT1 OAT1 Panipenem_blood->OAT1 Transport OAT3 OAT3 Panipenem_blood->OAT3 Transport Betamipron_blood This compound Betamipron_blood->OAT1 Competitive Inhibition Betamipron_blood->OAT3 Competitive Inhibition Nephrotoxicity Nephrotoxicity OAT1->Nephrotoxicity Accumulation OAT3->Nephrotoxicity Accumulation Urine Urine

Caption: this compound competitively inhibits OAT1 and OAT3, preventing panipenem-induced nephrotoxicity.

Quantitative Data

The inhibitory potency of this compound against human organic anion transporters has been quantified in vitro. The following table summarizes the key inhibition constants (Ki).

TransporterThis compound Ki (µM)Reference
hOAT123.6[5]
hOAT348.3[5]
hOAT4502[1]

Experimental Protocols

The determination of the inhibitory activity of this compound on OATs typically involves in vitro cell-based assays. Below are detailed methodologies for such experiments.

OAT1 and OAT3 Inhibition Assay Using Stably Transfected HEK293 or CHO Cells

This protocol describes a common method to assess the inhibitory potential of a compound on OAT1 and OAT3.

4.1.1 Materials

  • HEK293 or CHO cells stably expressing human OAT1 (hOAT1) or human OAT3 (hOAT3).

  • Parental HEK293 or CHO cells (for control).

  • Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Hygromycin B (or other selection antibiotic).

  • Poly-D-lysine coated 96-well black, clear-bottom plates.

  • Hank's Balanced Salt Solution (HBSS).

  • Fluorescent substrate for OAT1/OAT3 (e.g., 6-carboxyfluorescein (6-CF)).[6][11]

  • Radiolabeled substrate (e.g., [³H]p-aminohippurate (PAH) for OAT1, [³H]estrone-3-sulfate (E3S) for OAT3).

  • Test compound (this compound).

  • Known inhibitor (e.g., probenecid) as a positive control.

  • Cell lysis buffer.

  • Fluorescence plate reader or liquid scintillation counter.

4.1.2 Cell Culture

  • Culture the stably transfected and parental cells in the appropriate medium supplemented with 10% FBS, penicillin-streptomycin, and the selection antibiotic at 37°C in a 5% CO₂ incubator.

  • Seed the cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well.[11]

  • Allow the cells to adhere and reach confluence (typically 24-48 hours).

4.1.3 Inhibition Assay

  • Wash the confluent cell monolayers three times with warm HBSS.

  • Pre-incubate the cells with HBSS containing various concentrations of this compound or the positive control (probenecid) for 10-30 minutes at 37°C.[12]

  • Initiate the uptake reaction by adding the fluorescent or radiolabeled substrate (e.g., 2 µM 6-CF for OAT1, 10 µM 6-CF for OAT3) to the wells.[6][11]

  • Incubate for a defined period (e.g., 3-20 minutes) at 37°C.[11]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lyse the cells with lysis buffer.

  • Measure the intracellular substrate concentration using a fluorescence plate reader (for fluorescent substrates) or a liquid scintillation counter (for radiolabeled substrates).

4.1.4 Data Analysis

  • Subtract the background uptake (measured in parental cells) from the uptake in transfected cells to determine transporter-mediated uptake.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical OAT inhibition assay.

OAT_Inhibition_Assay_Workflow start Start cell_culture 1. Cell Culture: Seed OAT-expressing and parental cells in 96-well plates. start->cell_culture wash1 2. Wash cells with HBSS. cell_culture->wash1 pre_incubation 3. Pre-incubate with this compound or control. wash1->pre_incubation substrate_addition 4. Add fluorescent or radiolabeled substrate. pre_incubation->substrate_addition incubation 5. Incubate at 37°C. substrate_addition->incubation wash2 6. Terminate uptake by washing with ice-cold HBSS. incubation->wash2 lysis 7. Lyse cells. wash2->lysis measurement 8. Measure intracellular substrate concentration. lysis->measurement data_analysis 9. Data Analysis: Calculate IC50 and Ki values. measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro organic anion transporter (OAT) inhibition assay.

Conclusion

This compound's mechanism of action is well-defined, centering on the competitive inhibition of renal OAT1 and OAT3. This targeted action effectively reduces the nephrotoxicity of co-administered carbapenem antibiotics. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of drug-induced nephrotoxicity and transporter-mediated drug-drug interactions. The methodologies described can be adapted to investigate the interaction of other compounds with these critical renal transporters.

References

Betamipron's Inhibition of Organic Anion Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron, a small molecule compound, is a potent inhibitor of specific organic anion transporters (OATs), a family of membrane proteins critical for the disposition of a wide array of endogenous and exogenous substances, including many drugs. This technical guide provides an in-depth overview of the inhibitory action of this compound on OATs, with a focus on its mechanism, quantitative inhibition data, and the experimental methodologies used for its characterization. This information is particularly relevant for drug development, where understanding and mitigating potential drug-drug interactions and organ-specific toxicities are paramount. This compound is clinically co-administered with the carbapenem antibiotic panipenem to mitigate the nephrotoxicity associated with the antibiotic, a protective effect attributed to its inhibition of renal OATs.[1][2][3][4]

Core Mechanism of Action

This compound's primary mechanism in the context of drug co-administration is the competitive inhibition of organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8). These transporters are highly expressed on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of organic anions from the blood into these cells, the first step in renal secretion.[5][6] By competitively blocking these transporters, this compound reduces the intracellular accumulation of co-administered drugs that are OAT substrates, such as panipenem, in the renal cortex.[2] This reduction in intracellular concentration is the key to preventing the nephrotoxicity that can be caused by high local concentrations of certain drugs.[1][2]

Signaling Pathway of OAT1/3-Mediated Transport and this compound Inhibition

The transport of organic anions by OAT1 and OAT3 is a tertiary active transport process. It is indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase. An outwardly directed dicarboxylate (e.g., α-ketoglutarate) gradient, maintained by a sodium-dicarboxylate cotransporter, drives the uptake of extracellular organic anions in exchange for intracellular dicarboxylates. This compound competes with OAT substrates for binding to the transporter, thereby inhibiting this exchange.

OAT_Inhibition cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space (Blood) cluster_intracellular Intracellular Space (Renal Proximal Tubule Cell) OAT OAT1 / OAT3 Dicarboxylate_out Dicarboxylate OAT->Dicarboxylate_out OA_in Organic Anion OAT->OA_in NaDC Na+/Dicarboxylate Cotransporter Dicarboxylate_in Dicarboxylate NaDC->Dicarboxylate_in Na_in Na+ NaDC->Na_in NaK_ATPase Na+/K+ ATPase Na_out Na+ NaK_ATPase->Na_out K_out K+ NaK_ATPase->K_out ADP ADP + Pi NaK_ATPase->ADP This compound This compound This compound->OAT Competitive Inhibition OA Organic Anion (e.g., Panipenem) OA->OAT Dicarboxylate_out->NaDC Na_out->NaDC Co-transport K_in K+ K_in->NaK_ATPase Dicarboxylate_in->OAT Exchange Na_in->NaK_ATPase ATP ATP ATP->NaK_ATPase

Caption: Mechanism of OAT1/3 inhibition by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against various human organic anion transporters has been quantified through in vitro studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter.

TransporterThis compound Kᵢ (µM)Inhibition TypeReference
hOAT123.6CompetitiveEnomoto et al., 2002
hOAT348.3CompetitiveEnomoto et al., 2002
hOAT4502CompetitiveEnomoto et al., 2002

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of organic anion transporters by this compound.

Protocol 1: In Vitro Inhibition of hOAT1 and hOAT3 in Stably Transfected HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the uptake of a fluorescent substrate by human OAT1 and OAT3 transporters expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Seeding:

  • Cell Lines: HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8), and mock-transfected HEK293 cells (as a negative control).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain transporter expression.

  • Seeding: Seed the cells in 96-well black, clear-bottom plates at a density of approximately 0.5 x 10⁵ to 1 x 10⁵ cells per well. Culture for 24-48 hours to achieve a confluent monolayer.

2. Uptake Inhibition Assay:

  • Substrate: 6-carboxyfluorescein (6-CF), a fluorescent substrate for both OAT1 and OAT3.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

  • Procedure:

    • Wash the cell monolayers three times with warm (37°C) uptake buffer.

    • Pre-incubate the cells for 10-30 minutes at 37°C with uptake buffer containing various concentrations of this compound or a vehicle control.

    • Initiate the uptake by adding the uptake buffer containing the test concentrations of this compound and a fixed concentration of 6-CF (typically at or below the Km value for the transporters, e.g., 1-10 µM).

    • Incubate for a short period (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.[7]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., M-Per Mammalian Protein Extraction Reagent).

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for 6-CF (e.g., ~490 nm excitation and ~520 nm emission).

3. Data Analysis:

  • Subtract the fluorescence values from mock-transfected cells to determine the transporter-specific uptake.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.

Protocol 2: In Vitro Inhibition of hOAT4 in Stably Transfected Cells

This protocol outlines a method to assess this compound's inhibitory effect on hOAT4, typically using a radiolabeled substrate.

1. Cell Culture and Seeding:

  • Cell Lines: A suitable host cell line (e.g., CHO or HEK293) stably expressing human OAT4 (SLC22A11) and the corresponding mock-transfected cells.

  • Culture and Seeding: Follow similar procedures as described in Protocol 1, using 24- or 96-well plates.

2. Uptake Inhibition Assay:

  • Substrate: Radiolabeled estrone-3-sulfate ([³H]E1S), a known substrate of OAT4.

  • Uptake Buffer: As described in Protocol 1.

  • Procedure:

    • Wash the cell monolayers with warm uptake buffer.

    • Pre-incubate with uptake buffer containing various concentrations of this compound or vehicle for 10-30 minutes at 37°C.

    • Initiate uptake by adding the uptake buffer containing the test concentrations of this compound and a fixed concentration of [³H]E1S (e.g., 10-50 nM).[8][9]

    • Incubate for a defined period (e.g., 2-30 minutes) at 37°C.[10]

    • Terminate the transport by washing the cells rapidly with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Measure the intracellular radioactivity using a liquid scintillation counter.

    • Normalize the data to the protein content of each well, determined by a protein assay (e.g., BCA assay).

3. Data Analysis:

  • Follow the same data analysis steps as in Protocol 1 to determine the IC50 and Ki values for this compound's inhibition of hOAT4.

Mandatory Visualizations

Experimental Workflow for In Vitro OAT Inhibition Assay

The following diagram illustrates the typical workflow for conducting an in vitro inhibition assay to determine the effect of a compound like this compound on organic anion transporters.

OAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition and Analysis Cell_Culture Culture OAT-expressing and Mock Cell Lines Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Wash1 Wash Cells with Uptake Buffer Seeding->Wash1 Preincubation Pre-incubate with this compound or Vehicle Wash1->Preincubation Uptake Initiate Uptake with Substrate + this compound Preincubation->Uptake Termination Terminate Uptake with Cold Buffer Wash Uptake->Termination Lysis Cell Lysis Termination->Lysis Measurement Measure Signal (Fluorescence/Radioactivity) Lysis->Measurement Normalization Normalize to Protein Content (Optional) Measurement->Normalization Calculation Calculate % Inhibition Normalization->Calculation Curve_Fitting Determine IC50 and Ki Calculation->Curve_Fitting

Caption: Workflow for OAT inhibition assay.

Conclusion

This compound is a well-characterized inhibitor of several key organic anion transporters, most notably hOAT1 and hOAT3. Its competitive inhibition of these transporters forms the basis of its clinical use in preventing the nephrotoxicity of co-administered drugs like panipenem. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on drug transport, drug-drug interactions, and toxicology. The provided visualizations aim to clarify the underlying mechanisms and experimental procedures. A thorough understanding of these interactions is crucial for the preclinical and clinical assessment of new chemical entities that may be substrates or inhibitors of OATs.

References

Betamipron as a Competitive Inhibitor of Organic Anion Transporters 1 and 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron (N-benzoyl-β-alanine) is a small molecule utilized in clinical practice to mitigate the nephrotoxicity associated with certain therapeutic agents, most notably the carbapenem antibiotic panipenem. Its protective effect is primarily attributed to its role as a competitive inhibitor of Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8). These transporters are located on the basolateral membrane of renal proximal tubule cells and are crucial for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the kidneys for subsequent elimination.[1] By competitively inhibiting OAT1 and OAT3, this compound reduces the intracellular accumulation of co-administered drugs that are substrates for these transporters, thereby preventing or lessening kidney damage.[1] This technical guide provides an in-depth overview of the inhibitory activity of this compound on OAT1 and OAT3, including quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant transport mechanisms.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human OAT1 (hOAT1) and human OAT3 (hOAT3) has been quantified through in vitro studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter. A lower Ki value indicates a higher affinity and more potent inhibition.

TransporterInhibitorKi (µM)Inhibition Type
hOAT1This compound23.6[1]Competitive
hOAT3This compound48.3[1]Competitive

Mechanism of Action: Competitive Inhibition

This compound exerts its effect by competing with OAT1 and OAT3 substrates for binding to the transporters. This reversible interaction reduces the rate of transport of other substrates without affecting the maximal transport capacity (Vmax) of the transporter. The mechanism is critical in a clinical context, where this compound is co-administered with drugs like panipenem to decrease their renal accumulation and associated nephrotoxicity.[1][2]

Experimental Protocols

The following protocols describe the general methodologies used to determine the inhibitory activity of this compound on OAT1 and OAT3. These are based on common practices in the field of drug transporter research.[3][4]

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: HEK293 cells are stably transfected with plasmids containing the full-length cDNA of human OAT1 (SLC22A6) or human OAT3 (SLC22A8). A mock-transfected cell line (containing an empty vector) is used as a negative control. Selection pressure (e.g., using an antibiotic like hygromycin B) is applied to maintain a pure population of transporter-expressing cells.[5]

In Vitro Inhibition Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of the OAT1- or OAT3-mediated transport of a probe substrate.

  • Materials:

    • HEK293 cells stably expressing hOAT1 or hOAT3, and mock-transfected HEK293 cells.

    • 96-well black, clear-bottom cell culture plates.

    • Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Fluorescent probe substrate: e.g., 6-carboxyfluorescein (6-CF) or a radiolabeled substrate like [3H]-estrone-3-sulfate for OAT3 or [3H]-p-aminohippurate (PAH) for OAT1.[3][6]

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted).

    • Positive control inhibitor (e.g., probenecid).

    • Cell lysis buffer.

    • Fluorescence plate reader or liquid scintillation counter.

  • Procedure:

    • Seed the OAT1-expressing, OAT3-expressing, and mock-transfected cells into 96-well plates and grow to confluence.

    • On the day of the experiment, wash the cells with pre-warmed HBSS.

    • Pre-incubate the cells with various concentrations of this compound (or positive control, or vehicle) in HBSS for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the transport reaction by adding the probe substrate (e.g., 6-CF) to each well.

    • Incubate for a predetermined time (e.g., 3-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the substrate.

    • Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular concentration of the probe substrate using a fluorescence plate reader (for fluorescent substrates) or a liquid scintillation counter (for radiolabeled substrates).

    • Data Analysis:

      • Subtract the background fluorescence/radioactivity measured in the mock-transfected cells from the values obtained in the transporter-expressing cells to determine the specific uptake.

      • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinetic Analysis (Ki Determination)

To determine the inhibition constant (Ki) and the mechanism of inhibition, uptake of the probe substrate is measured at various substrate concentrations in the presence of fixed concentrations of this compound.

  • Procedure:

    • Follow the general procedure for the inhibition assay.

    • Perform uptake experiments with a range of concentrations of the probe substrate bracketing its Michaelis-Menten constant (Km).

    • For each substrate concentration, measure the uptake in the absence and presence of at least two different fixed concentrations of this compound.

    • Data Analysis:

      • Generate Michaelis-Menten plots (uptake rate vs. substrate concentration) for each concentration of this compound.

      • Analyze the data using non-linear regression to fit to competitive, non-competitive, or mixed-inhibition models.

      • Alternatively, use a Lineweaver-Burk plot (1/uptake rate vs. 1/substrate concentration) for graphical analysis. For competitive inhibition, the lines will intersect on the y-axis.

      • Calculate the Ki value using the appropriate equation for the determined inhibition model. For competitive inhibition, the equation is: Km_app = Km * (1 + [I]/Ki), where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis-Menten constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Betamipron_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Panipenem_Blood Panipenem OAT1 OAT1 Panipenem_Blood->OAT1 Uptake OAT3 OAT3 Panipenem_Blood->OAT3 Uptake Betamipron_Blood This compound Betamipron_Blood->OAT1 Competitive Inhibition Betamipron_Blood->OAT3 Competitive Inhibition Organic_Anion_Blood Endogenous/ Exogenous Organic Anions Organic_Anion_Blood->OAT1 Organic_Anion_Blood->OAT3 Panipenem_Cell Panipenem OAT1->Panipenem_Cell OAT3->Panipenem_Cell Nephrotoxicity Nephrotoxicity Panipenem_Cell->Nephrotoxicity Urine Excretion Panipenem_Cell->Urine Apical Efflux (not shown in detail)

Inhibition_Assay_Workflow start Start cell_culture Seed HEK293 cells (OAT1/3-expressing & Mock) start->cell_culture pre_incubation Pre-incubate with This compound concentrations cell_culture->pre_incubation add_substrate Add probe substrate (e.g., 6-CF) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate Terminate uptake (wash with cold buffer) incubation->terminate lysis Lyse cells terminate->lysis measurement Measure intracellular substrate concentration lysis->measurement analysis Data Analysis (IC50/Ki determination) measurement->analysis end End analysis->end

Conclusion

This compound is a potent competitive inhibitor of the renal transporters OAT1 and OAT3. This inhibitory activity is the cornerstone of its clinical application in preventing the nephrotoxicity of co-administered drugs that are substrates for these transporters. The quantitative assessment of this compound's inhibitory potential through well-defined in vitro assays is crucial for understanding its drug-drug interaction profile and for the development of safer therapeutic regimens. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of renal drug transport and safety assessment.

References

Betamipron's Inhibition of Renal Tubule Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamipron is a crucial adjunct in specific antibiotic therapies, primarily utilized for its nephroprotective effects. Its mechanism of action is centered on the inhibition of organic anion transporters (OATs) in the renal tubules, which are responsible for the uptake of various endogenous and exogenous substances, including certain drugs. This guide provides a comprehensive technical overview of the core mechanism of this compound's action, focusing on its interaction with key renal transporters. It consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the underlying pathways and processes to support further research and drug development.

Introduction

Carbapenem antibiotics, such as panipenem, are potent broad-spectrum antibacterial agents. However, their clinical use can be limited by nephrotoxicity, which is primarily caused by their accumulation in the epithelial cells of the renal proximal tubules. This accumulation is mediated by active transport mechanisms. This compound (N-benzoyl-β-alanine) is co-administered with these antibiotics to mitigate this renal toxicity.[1][2] It achieves this by competitively inhibiting the renal transporters responsible for the uptake of carbapenems from the blood into the tubular cells.[3][4] This guide delves into the specifics of this inhibitory action, with a focus on the molecular targets and the experimental evidence that underpins our understanding of this crucial drug-drug interaction.

Mechanism of Action: Inhibition of Organic Anion Transporters

The primary mechanism by which this compound exerts its nephroprotective effect is through the competitive inhibition of Organic Anion Transporters (OATs) located on the basolateral membrane of renal proximal tubule cells.[2] Specifically, in vitro studies have identified human Organic Anion Transporter 1 (hOAT1; SLC22A6) and human Organic Anion Transporter 3 (hOAT3; SLC22A8) as the principal targets of this compound.[2] These transporters are key players in the renal secretion of a wide array of organic anions, including many drugs. By competitively binding to hOAT1 and hOAT3, this compound reduces the uptake and subsequent intracellular accumulation of co-administered carbapenem antibiotics, thereby preventing the cellular damage that leads to nephrotoxicity.[3]

Signaling Pathway of Renal Tubule Organic Anion Uptake

The uptake of organic anions like carbapenem antibiotics into renal proximal tubule cells is a tertiary active transport process. This process is driven by the electrochemical gradient of sodium, which is maintained by the Na+/K+-ATPase pump. The sodium gradient is then used by a sodium-dicarboxylate cotransporter to bring dicarboxylates (like α-ketoglutarate) into the cell. The intracellular accumulation of these dicarboxylates then drives the uptake of extracellular organic anions in exchange for the intracellular dicarboxylates via OAT1 and OAT3. This compound competitively inhibits this final step.

cluster_cell Renal Proximal Tubule Cell Carbapenem Carbapenem This compound This compound OAT1_3 OAT1/OAT3 This compound->OAT1_3 Competitive Inhibition Organic_Anion Organic Anion (e.g., Carbapenem) Organic_Anion->OAT1_3 Uptake alpha_KG_blood α-KG NaDC3 NaDC3 alpha_KG_blood->NaDC3 Cotransport alpha_KG_cell α-KG OAT1_3->alpha_KG_cell Exchange NaDC3->alpha_KG_cell NaK_ATPase Na+/K+ ATPase Na_in Na+ NaK_ATPase->Na_in ADP ADP + Pi K_in K+ K_in->NaK_ATPase ATP ATP

Mechanism of this compound Inhibition at the Renal Tubule

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against key human organic anion transporters has been quantified in vitro. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter. A lower Ki value indicates a higher affinity and more potent inhibition.

TransporterThis compound Ki (µM)Inhibition TypeReference
hOAT1 (SLC22A6)23.6CompetitiveTakeda et al., 2001, cited in[2]
hOAT3 (SLC22A8)48.3CompetitiveTakeda et al., 2001, cited in[2]

In addition to its primary targets, hOAT1 and hOAT3, this compound's interaction with other renal transporters has also been investigated.

TransporterThis compound Ki (µM)Inhibition TypeReference
hOAT4 (SLC22A11)502CompetitiveEnomoto et al., 2002[5]

Note: The higher Ki value for hOAT4 suggests a significantly lower inhibitory potency compared to hOAT1 and hOAT3.

In vivo studies in animal models have provided further quantitative evidence of this compound's effect on the renal handling of carbapenems.

Animal ModelCarbapenemEffect of this compound Co-administrationReference
RabbitPanipenem and ImipenemRemarkable inhibition of carbapenem uptake in the renal cortex.Hirouchi et al., 1994[3]
RabbitDA-1131 (a carbapenem)65-91% decrease in the amount and tissue to plasma (T/P) ratio of DA-1131 in the renal cortex and whole kidney.Kim et al., 1999[5]
RabbitDA-1131Significant increase in the percentage of DA-1131 excreted unchanged in urine (60.9% vs. 40.1%).Kim et al., 1999[5]
RabbitDA-1131Significant increase in the renal clearance (Clr) of DA-1131 (6.10 vs. 3.22 mL/min/kg).Kim et al., 1999[5]

Experimental Protocols

The following is a representative, detailed protocol for an in vitro experiment to determine the inhibitory effect of this compound on hOAT1- and hOAT3-mediated transport. This protocol is synthesized from methodologies described for similar OAT inhibitor studies, as the full text of the original study by Takeda et al. (2001) is not widely available.

In Vitro Inhibition Assay of hOAT1 and hOAT3 by this compound

Objective: To determine the inhibition constant (Ki) of this compound for the human organic anion transporters hOAT1 and hOAT3.

Materials:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably transfected with the cDNA for hOAT1 (HEK-hOAT1) or hOAT3 (HEK-hOAT3). A mock-transfected HEK293 cell line (not expressing the transporters) should be used as a negative control.

  • Probe Substrate: A radiolabeled OAT substrate, such as [3H]p-aminohippurate (PAH) for hOAT1 or [3H]estrone-3-sulfate (E3S) for hOAT3.

  • Inhibitor: this compound.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

  • Lysis Buffer: 0.1 N NaOH or a suitable cell lysis buffer.

  • Scintillation Cocktail: For quantification of radioactivity.

  • Multi-well Culture Plates: 24- or 48-well plates.

Experimental Workflow:

Start Start Cell_Culture 1. Cell Culture: Seed HEK-hOAT1/3 and mock cells in multi-well plates. Start->Cell_Culture Preincubation 2. Pre-incubation: Wash cells with assay buffer. Pre-incubate at 37°C for 10-15 min. Cell_Culture->Preincubation Uptake_Initiation 3. Uptake Initiation: Add assay buffer containing radiolabeled probe substrate and varying concentrations of this compound. Preincubation->Uptake_Initiation Incubation 4. Incubation: Incubate at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates. Uptake_Initiation->Incubation Uptake_Termination 5. Uptake Termination: Rapidly wash cells with ice-cold assay buffer to stop the transport process. Incubation->Uptake_Termination Cell_Lysis 6. Cell Lysis: Add lysis buffer to each well and incubate to lyse the cells. Uptake_Termination->Cell_Lysis Quantification 7. Quantification: Transfer lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Cell_Lysis->Quantification Data_Analysis 8. Data Analysis: Calculate transporter-specific uptake. Perform kinetic analysis to determine Ki. Quantification->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro OAT Inhibition Assay

Procedure:

  • Cell Seeding: Seed the HEK-hOAT1, HEK-hOAT3, and mock-transfected cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Preparation of Solutions: Prepare stock solutions of the radiolabeled probe substrate and this compound. On the day of the experiment, prepare working solutions in the assay buffer. For Ki determination, a range of this compound concentrations bracketing the expected Ki value should be used (e.g., 0, 1, 5, 10, 25, 50, 100, 500 µM). The probe substrate concentration should be below its Km value to ensure transport is sensitive to competitive inhibition.

  • Assay: a. Remove the culture medium from the wells and wash the cell monolayers twice with pre-warmed (37°C) assay buffer. b. Add pre-warmed assay buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes to equilibrate the temperature. c. Remove the pre-incubation buffer and add the assay buffer containing the radiolabeled probe substrate and the desired concentration of this compound (or buffer alone for control wells). d. Incubate the plates at 37°C for a predetermined time (e.g., 1-5 minutes) that is within the linear range of uptake for the probe substrate. e. Terminate the uptake by rapidly aspirating the assay solution and washing the cell monolayers three times with ice-cold assay buffer.

  • Quantification: a. Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH) to each well and incubating for at least 30 minutes at room temperature. b. Transfer the cell lysates to scintillation vials. c. Add a scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter. d. In parallel, determine the protein concentration in a separate set of wells for each cell line to normalize the uptake data (e.g., using a BCA protein assay).

Data Analysis:

  • Calculate Transporter-Specific Uptake: For each condition, subtract the uptake in mock-transfected cells from the uptake in the hOAT-expressing cells. This gives the net uptake mediated by the transporter.

  • Normalize Data: Normalize the uptake data to the protein concentration (e.g., in pmol/mg protein/min).

  • Kinetic Analysis: a. Plot the percentage of inhibition of transporter-specific uptake against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of transport). b. To determine the Ki for competitive inhibition, perform uptake experiments at multiple substrate concentrations in the presence of different fixed concentrations of this compound. c. Analyze the data using a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) Where:

    • v = initial velocity of transport
    • Vmax = maximum velocity of transport
    • [S] = substrate concentration
    • Km = Michaelis-Menten constant
    • [I] = inhibitor (this compound) concentration
    • Ki = inhibition constant

Logical Relationships and Implications

The interaction between this compound and renal organic anion transporters has significant implications for drug development and clinical practice. Understanding these relationships is crucial for predicting and managing drug-drug interactions and for designing safer therapeutic agents.

Carbapenem Carbapenem OAT1_3 Renal OAT1/OAT3 Carbapenem->OAT1_3 This compound This compound This compound->OAT1_3 Inhibits Uptake Renal Tubule Cell Uptake OAT1_3->Uptake Reduced_Uptake Reduced Carbapenem Uptake OAT1_3->Reduced_Uptake Accumulation Intracellular Carbapenem Accumulation Uptake->Accumulation Nephrotoxicity Nephrotoxicity Accumulation->Nephrotoxicity Reduced_Accumulation Reduced Intracellular Accumulation Reduced_Uptake->Reduced_Accumulation Nephroprotection Nephroprotection Reduced_Accumulation->Nephroprotection

Logical Flow of this compound's Nephroprotective Action

The co-administration of this compound is a targeted strategy to mitigate a specific mechanism of drug-induced toxicity. This approach highlights the importance of understanding drug transporter interactions in drug development. For new chemical entities that are substrates of OAT1 or OAT3, co-administration with an inhibitor like this compound could be a viable strategy to reduce renal clearance and potentially manage toxicity. Conversely, for patients already taking this compound, the co-administration of other drugs that are OAT1/3 substrates could lead to unexpected drug-drug interactions, resulting in altered pharmacokinetics and potential adverse effects.

Conclusion

This compound's role as a nephroprotective agent is well-defined by its competitive inhibition of the renal organic anion transporters hOAT1 and hOAT3. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area. A thorough understanding of these transporter-mediated interactions is essential for the development of safer and more effective therapeutic strategies, particularly for drugs that are eliminated via renal secretion. Further research into the nuances of these interactions will continue to inform rational drug design and optimize clinical outcomes.

References

Technical Guide: The Nephroprotective Mechanisms and Applications of Betamipron

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drug-induced nephrotoxicity (DIN) is a significant cause of acute kidney injury, posing a substantial challenge in clinical practice and drug development. A key mechanism underlying the toxicity of many anionic drugs is their excessive accumulation in renal proximal tubule cells via active transport. Betamipron (N-benzoyl-β-alanine) is a nephroprotective agent designed to mitigate this specific mechanism of injury. It is co-formulated with the carbapenem antibiotic panipenem to reduce its renal toxicity.[1][2][3] This guide provides a detailed examination of the molecular mechanisms, preclinical evidence, and experimental protocols related to this compound's nephroprotective effects, serving as a comprehensive resource for researchers in pharmacology and drug safety.

Core Mechanism of Action: Competitive Inhibition of Renal Organic Anion Transporters

The primary mechanism of this compound's nephroprotective effect is the competitive inhibition of organic anion transporters (OATs) located on the basolateral membrane of renal proximal tubule epithelial cells.[4][5][6]

  • Role of OATs in Nephrotoxicity: Many clinically important drugs, including β-lactam antibiotics, certain antiviral agents (e.g., cidofovir, adefovir), and chemotherapeutics (e.g., cisplatin), are organic anions.[7][8] Their renal clearance involves active secretion from the blood into the tubular cells, a process mediated predominantly by OAT1 (SLC22A6) and OAT3 (SLC22A8).[9] This active transport can lead to dangerously high intracellular drug concentrations, inducing cellular stress, mitochondrial damage, and ultimately, acute tubular necrosis and renal failure.[10][11]

  • This compound as an Inhibitor: this compound functions as a competitive substrate for these transporters.[4][5] By competing with nephrotoxic anionic drugs for uptake via OATs, this compound effectively reduces the intracellular accumulation of the harmful agent in the renal cortex.[4][12][13] This action is analogous to that of probenecid, a well-known OAT inhibitor used clinically to decrease the nephrotoxicity of drugs like cidofovir.[4][9][14] The reduction in intracellular drug concentration is the cornerstone of its ability to prevent kidney damage.[12]

Signaling Pathway Diagram

cluster_blood Bloodstream (Basolateral Side) cluster_cell Renal Proximal Tubule Cell Nephrotoxin_B Nephrotoxic Drug (e.g., Panipenem) OAT Organic Anion Transporter (OAT1/3) Nephrotoxin_B->OAT Uptake Betamipron_B This compound Betamipron_B->OAT Competitively Inhibits Accumulation High Intracellular Drug Concentration OAT->Accumulation Injury Cellular Injury & Tubular Necrosis Accumulation->Injury Induces

Caption: this compound competitively inhibits OATs, preventing nephrotoxin uptake and cellular injury.

Preclinical Evidence and Quantitative Data

This compound's efficacy has been demonstrated in multiple preclinical models of drug-induced nephrotoxicity. The data consistently show a significant reduction in kidney injury biomarkers and drug accumulation in the renal cortex.

Data from Carbapenem-Induced Nephrotoxicity Models

Studies in rabbits have shown that co-administration of this compound markedly inhibits the renal uptake of carbapenem antibiotics like panipenem and imipenem, leading to a significant reduction in nephrotoxicity.[12] A similar protective effect was observed with the carbapenem DA-1131, where this compound prevented extensive tubular necrosis.[13]

Table 1: Effect of this compound on Renal Accumulation of Carbapenem DA-1131 in Rabbits

Parameter DA-1131 Alone DA-1131 + this compound % Decrease
Renal Cortex Concentration High Significantly Lower 65-91%[13]
Whole Kidney Concentration High Significantly Lower 65-91%[13]

| Histopathology (Tubular Necrosis) | Extensive[13] | Not Observed[13] | - |

Data from Cisplatin-Induced Nephrotoxicity Models

In rat models of cisplatin-induced kidney injury, this compound provided significant protection, as evidenced by improvements in key renal function and oxidative stress markers.[4]

Table 2: Effect of this compound on Cisplatin Nephrotoxicity Markers in Rats

Parameter Cisplatin Alone Cisplatin + this compound Outcome
Blood Urea Nitrogen (BUN) Elevated Significantly Lowered[4] Protection
Serum Creatinine (SCr) Elevated Significantly Lowered[4] Protection
Renal Glutathione Level Depleted Significantly Higher[4] Antioxidant Preservation
Renal Lipid Peroxide Level Elevated Lower ( tendência)[4] Reduced Oxidative Stress

| Cisplatin Concentration in Renal Cortex | High | Significantly Decreased[4] | Reduced Accumulation |

Experimental Protocols

Reproducible animal models are crucial for evaluating nephroprotective agents.[15][16] The following are summarized methodologies from key studies on this compound.

Protocol: Carbapenem-Induced Nephrotoxicity in Rabbits

This model is used to assess acute tubular injury caused by high doses of carbapenem antibiotics.

  • Animal Model: Male rabbits.[12][13]

  • Nephrotoxicity Induction: A single high dose of a carbapenem antibiotic, such as panipenem (200 mg/kg) or DA-1131 (200 mg/kg), is administered intravenously (i.v.).[12][13]

  • Intervention Group: A separate group of animals receives the carbapenem antibiotic simultaneously with this compound (200 mg/kg, i.v.).[12][13]

  • Control Group: A vehicle control group is typically included.

  • Endpoint Analysis:

    • Biochemical Markers: Blood samples are collected at specified time points (e.g., 8 hours post-administration) to measure serum creatinine (SCr) and blood urea nitrogen (BUN).[13]

    • Drug Accumulation: Kidney tissues (renal cortex and whole kidney) are harvested at early time points (e.g., 30 min and 2 hours) to quantify carbapenem concentrations via methods like HPLC.[13]

    • Histopathology: Kidney sections are fixed, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for evidence of tubular necrosis and other pathological changes.[13]

Protocol: Cisplatin-Induced Nephrotoxicity in Rats

This model evaluates protection against nephrotoxicity from a widely used chemotherapeutic agent known to cause kidney damage.[17][18]

  • Animal Model: Male Wistar rats.[4]

  • Nephrotoxicity Induction: Animals are treated with repeated injections of cisplatin.[4]

  • Intervention Group: The treatment group receives this compound co-administered with each cisplatin injection.[4]

  • Endpoint Analysis:

    • Functional Markers: Body weight, kidney weight, BUN, and SCr are measured.[4]

    • Oxidative Stress Markers: Renal tissue homogenates are analyzed for levels of lipid peroxides and glutathione.[4]

    • Drug Accumulation: The concentration of platinum (from cisplatin) in the renal cortex is quantified to confirm reduced uptake.[4]

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis & Endpoints A 1. Animal Model Selection (e.g., Wistar Rats) B 2. Acclimatization & Baseline Measurement A->B C1 Group A (Vehicle Control) C2 Group B (Nephrotoxin, e.g., Cisplatin) C3 Group C (Nephrotoxin + this compound) D 3. Drug Administration (e.g., i.p. or i.v.) C1->D C2->D C3->D E 4. Sample Collection (Blood, Urine, Kidney Tissue) F1 Biochemical Analysis (BUN, SCr) E->F1 F2 Histopathological Analysis (H&E Staining, Necrosis Scoring) E->F2 F3 Tissue Drug Concentration (HPLC / ICP-MS) E->F3 G 5. Statistical Analysis & Comparison F1->G F2->G F3->G D->E

Caption: A typical workflow for preclinical evaluation of a nephroprotective agent like this compound.

Clinical Application: Panipenem/Betamipron

The most significant clinical application of this compound is its combination with the carbapenem antibiotic panipenem, marketed as Panipenem/Betamipron (e.g., Carbenin).[1] This formulation was specifically designed to harness this compound's nephroprotective properties.[2][3]

  • Rationale: Panipenem, like other carbapenems, has the potential for nephrotoxicity due to its active secretion and accumulation in renal tubules.[6][12]

  • Clinical Efficacy: The combination product has demonstrated good clinical and bacteriological efficacy, comparable to imipenem/cilastatin, in treating respiratory and urinary tract infections.[2][3]

  • Safety Profile: Panipenem/betamipron is generally well-tolerated, with the co-administration of this compound successfully mitigating the potential renal toxicity of panipenem.[2][3]

Conclusion and Future Directions

This compound serves as a successful example of a mechanistically targeted nephroprotective agent. By competitively inhibiting renal organic anion transporters, it effectively prevents the intracellular accumulation and subsequent toxicity of co-administered anionic drugs like panipenem and cisplatin. The robust preclinical data, supported by clear experimental protocols, has been successfully translated into a clinical product that improves the safety profile of a potent antibiotic.

For drug development professionals, the story of this compound underscores the importance of understanding transporter-mediated drug disposition in target organs. This approach offers a viable strategy for mitigating organ-specific toxicity and improving the therapeutic index of new and existing drugs. Future research could explore the potential of this compound or similar OAT inhibitors to protect against nephrotoxicity from other classes of anionic drugs, further expanding its clinical utility.

References

Betamipron: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamipron, chemically known as N-benzoyl-β-alanine, is a pharmaceutical agent primarily used as a nephroprotective agent in combination with the carbapenem antibiotic panipenem. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and for key assays to evaluate its biological activity are also presented. Furthermore, this guide includes a visualization of its mechanism of action at the renal tubule.

Chemical Structure and Properties

This compound is a synthetic derivative of the amino acid β-alanine. Its chemical structure consists of a benzoyl group attached to the nitrogen atom of β-alanine.

Chemical Structure:

  • IUPAC Name: 3-(benzoylamino)propanoic acid[1]

  • Chemical Formula: C₁₀H₁₁NO₃[1]

  • Molecular Weight: 193.20 g/mol [2]

  • CAS Number: 3440-28-6[1]

  • SMILES: O=C(NCCC(=O)O)c1ccccc1[1]

  • InChI: InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)[1]

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1][3]
Molecular Weight 193.20 g/mol [2]
Melting Point 120 °C[1]
Solubility Readily soluble in warm water and chloroform. Very easily soluble in alcohol, ether, and acetone.[4] Soluble in DMSO (39 mg/mL). Insoluble in water.[5]
pKa Not explicitly found in search results.
Appearance Colorless prisms from hot water.[4]

Mechanism of Action: Nephroprotection

This compound's primary clinical application is to mitigate the nephrotoxicity associated with the carbapenem antibiotic panipenem. Panipenem, like other carbapenems, can accumulate in the proximal renal tubules, leading to cellular damage. This compound acts as a competitive inhibitor of organic anion transporters (OATs), specifically OAT1 and OAT3, which are located on the basolateral membrane of the renal proximal tubular cells.

By blocking these transporters, this compound prevents the active uptake of panipenem from the blood into the tubular cells. This reduction in intracellular accumulation of the antibiotic spares the renal cells from its toxic effects. The inhibitory constants (Ki) of this compound for human OAT1 and OAT3 have been determined to be 23.6 µM and 48.3 µM, respectively.

The logical relationship of this compound's mechanism of action is depicted in the following diagram:

Betamipron_Mechanism cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_urine Urine Panipenem_blood Panipenem OAT Organic Anion Transporter (OAT) Panipenem_blood->OAT Transport Betamipron_blood This compound Betamipron_blood->OAT Inhibits Panipenem_cell Panipenem (Accumulation) OAT->Panipenem_cell Nephrotoxicity Nephrotoxicity Panipenem_cell->Nephrotoxicity Panipenem_urine Panipenem (Excretion) Panipenem_cell->Panipenem_urine Secretion

Caption: Mechanism of this compound's nephroprotective action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound (N-benzoyl-β-alanine)

Principle: This protocol describes the synthesis of this compound via the benzoylation of β-alanine.

Materials:

  • β-alanine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Dissolution of β-alanine: In a round-bottom flask, dissolve β-alanine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution in an ice bath.

  • Benzoylation: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) to the cooled solution. Continue stirring in the ice bath for 1 hour, and then at room temperature for an additional 2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from hot water to yield pure this compound as colorless prisms.

  • Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

Principle: This assay determines the inhibitory activity of this compound on OAT1 and OAT3 transporters expressed in a suitable cell line. The uptake of a fluorescent or radiolabeled OAT substrate is measured in the presence and absence of this compound.

Materials:

  • Human embryonic kidney (HEK293) cells stably transfected with human OAT1 or OAT3 (or other suitable cell line)

  • Control (mock-transfected) HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluorescent OAT substrate (e.g., 6-carboxyfluorescein) or radiolabeled substrate (e.g., [³H]-para-aminohippurate for OAT1, [³H]-estrone-3-sulfate for OAT3)

  • This compound stock solution (in DMSO)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Cell Seeding: Seed the OAT-expressing and mock-transfected cells into multi-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare the substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.

  • Assay Initiation: On the day of the experiment, wash the cell monolayers twice with pre-warmed assay buffer.

  • Pre-incubation: Add the this compound dilutions (or vehicle control) to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Measurement: Initiate the uptake reaction by adding the substrate solution to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing Triton X-100). Measure the fluorescence or radioactivity in the cell lysates using a plate reader or scintillation counter.

  • Data Analysis: Subtract the substrate uptake in mock-transfected cells from that in OAT-expressing cells to determine the transporter-specific uptake. Plot the percentage of inhibition of substrate uptake against the concentration of this compound. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Animal Model of Panipenem-Induced Nephrotoxicity and Protection by this compound

Principle: This in vivo experiment evaluates the ability of this compound to prevent kidney damage caused by high doses of panipenem in an animal model, typically rabbits or rats.

Materials:

  • Male New Zealand white rabbits or Sprague-Dawley rats

  • Panipenem

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetics

  • Blood collection supplies

  • Urine collection apparatus (metabolic cages)

  • Equipment for euthanasia and tissue collection

  • Reagents for biochemical analysis (e.g., BUN, creatinine)

  • Reagents and equipment for histological analysis (formalin, paraffin, microtome, stains)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into at least four groups:

    • Group 1: Control (vehicle only)

    • Group 2: Panipenem only

    • Group 3: Panipenem + this compound

    • Group 4: this compound only

  • Dosing: Administer panipenem and this compound intravenously at predetermined doses. For example, panipenem at a nephrotoxic dose and this compound at a protective dose.

  • Monitoring and Sample Collection: House the animals in metabolic cages for urine collection at specified time points (e.g., 0-24h, 24-48h). Collect blood samples at baseline and at the end of the study. Monitor the animals for any signs of toxicity.

  • Biochemical Analysis: Measure markers of renal function in serum and urine, such as blood urea nitrogen (BUN), serum creatinine, and urinary N-acetyl-β-D-glucosaminidase (NAG).

  • Histopathological Analysis: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin. Excise the kidneys, fix them in formalin, and process them for paraffin embedding. Section the kidneys and stain with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to evaluate for signs of tubular necrosis, cast formation, and other pathological changes.

  • Data Analysis: Compare the biochemical and histopathological data between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the markers of kidney damage in the Panipenem + this compound group compared to the Panipenem only group would indicate a nephroprotective effect.

The following diagram illustrates the general workflow for the in vivo nephrotoxicity study:

Nephrotoxicity_Workflow Start Animal Acclimatization Grouping Random Grouping (Control, Panipenem, Panipenem+this compound, this compound) Start->Grouping Dosing Drug Administration (Intravenous) Grouping->Dosing Monitoring Monitoring and Sample Collection (Urine, Blood) Dosing->Monitoring Biochem Biochemical Analysis (BUN, Creatinine, NAG) Monitoring->Biochem Histo Histopathological Analysis (H&E, PAS staining) Monitoring->Histo Analysis Data Analysis and Comparison Biochem->Analysis Histo->Analysis

Caption: Experimental workflow for the in vivo nephrotoxicity study.

Conclusion

This compound is a well-characterized molecule with a clear mechanism of action in preventing panipenem-induced nephrotoxicity. Its chemical properties are well-defined, and its biological activity can be reliably assessed using the experimental protocols outlined in this guide. This information is crucial for researchers and professionals involved in the development and study of antimicrobial therapies and nephroprotective agents. Further research could focus on the potential of this compound to protect against the nephrotoxicity of other drugs that are substrates for organic anion transporters.

References

Betamipron as a Renoprotective Agent Against Cisplatin-Induced Nephrotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin is a potent and widely used chemotherapeutic agent, but its clinical utility is often limited by severe nephrotoxicity. This technical guide provides an in-depth analysis of the protective effects of betamipron (N-benzoyl-β-alanine) against cisplatin-induced kidney damage. The core mechanism of this compound's action is the competitive inhibition of cisplatin uptake into renal proximal tubular cells, primarily mediated by organic anion transporters (OATs). By reducing the intracellular accumulation of cisplatin, this compound effectively mitigates the downstream cellular damage, including oxidative stress, DNA damage, and apoptosis. This guide summarizes the key quantitative data from preclinical studies, details the experimental protocols used to evaluate this protective effect, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Cisplatin (cis-diamminedichloroplatinum(II)) exerts its anticancer effects by forming DNA adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, cisplatin is indiscriminately taken up by various cells, including the epithelial cells of the renal proximal tubules, where it accumulates and causes significant damage[1]. The resulting nephrotoxicity can lead to acute kidney injury (AKI) and chronic kidney disease, necessitating dose reductions or discontinuation of a highly effective cancer treatment[2].

This compound is an N-acyl amino acid that has been investigated for its ability to ameliorate drug-induced nephrotoxicity[3][4]. This document consolidates the current understanding of this compound's protective mechanisms against cisplatin-induced renal injury, providing a technical resource for researchers in nephrology, oncology, and pharmacology.

Mechanism of Action of this compound

The primary mechanism by which this compound protects against cisplatin nephrotoxicity is through the inhibition of cisplatin uptake into renal tubular cells[5][6]. Cisplatin enters these cells via transporters, including the organic cation transporter 2 (OCT2) and, as more recent evidence suggests, potentially through pathways involving organic anion transporters (OATs) for its metabolites[7][8]. This compound acts as a competitive inhibitor of OATs, thereby reducing the intracellular concentration of cisplatin and its toxic metabolites in the renal cortex[5][6]. This reduction in intracellular cisplatin prevents the initiation of a cascade of damaging downstream events.

Quantitative Data on the Protective Effects of this compound

The efficacy of this compound in mitigating cisplatin-induced nephrotoxicity has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Renal Function Markers in Rats Treated with Cisplatin

Treatment GroupBlood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (SCr) (mg/dL)Reference
Saline + Alkaline Solution18.5 ± 1.20.5 ± 0.0[5]
Cisplatin + Alkaline Solution145.8 ± 20.12.9 ± 0.5[5]
Cisplatin + this compound35.4 ± 8.60.8 ± 0.1[5]
*Data are presented as mean ± SEM. p < 0.05 compared to the Cisplatin + Alkaline Solution group.

Table 2: Effect of this compound on Cisplatin Concentration and Oxidative Stress Markers in Rat Renal Cortex

Treatment GroupCisplatin Concentration (µg/g wet tissue)Lipid Peroxide Level (nmol/mg protein)Glutathione Level (µmol/g wet tissue)Reference
Cisplatin + Alkaline Solution10.3 ± 0.570.28 ± 0.021.21 ± 0.08[5]
Cisplatin + this compound4.23 ± 0.970.22 ± 0.011.52 ± 0.06[5]
Data are presented as mean ± SEM. p < 0.05 compared to the Cisplatin + Alkaline Solution group.

Table 3: Effect of this compound on Body Weight and Kidney Weight in Rats Treated with Cisplatin

Treatment GroupBody Weight Gain (%)Kidney Weight to Body Weight Ratio (x10-3)Reference
Cisplatin Alone-15.4 ± 2.19.8 ± 0.6[4]
Cisplatin + this compound (250 mg/kg)-5.1 ± 1.87.9 ± 0.3[4]
*Data are presented as mean ± SEM. p < 0.05 compared to the Cisplatin Alone group.

Experimental Protocols

The following protocols are representative of the methodologies used in preclinical studies to assess the protective effects of this compound against cisplatin-induced nephrotoxicity.

Animal Model of Cisplatin-Induced Nephrotoxicity
  • Animals: Male Wistar rats, weighing between 235-377g, are typically used[6][9]. The animals are acclimatized for at least one week before the experiment with free access to food and water[6].

  • Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 6 mg/kg is administered to induce renal injury[3][4].

  • This compound Administration: this compound is administered via i.p. injection at doses ranging from 250 mg/kg to 2000 mg/kg[4]. The timing of this compound administration relative to the cisplatin injection is a critical parameter, with administration 1 hour after cisplatin showing significant protective effects[6][10].

  • Experimental Groups:

    • Control Group: Receives saline and/or an alkaline solution (vehicle for this compound).

    • Cisplatin Group: Receives cisplatin and the vehicle.

    • Cisplatin + this compound Group: Receives cisplatin and this compound.

  • Duration and Sample Collection: Animals are monitored for a period of 5 to 25 days[4][9]. Blood samples are collected from the tail vein at specified time points to measure BUN and serum creatinine levels. At the end of the study, animals are sacrificed, and kidneys are harvested for histological analysis and measurement of cisplatin concentration, lipid peroxides, and glutathione levels[5][9].

Biochemical Assays
  • BUN and Serum Creatinine: Measured using commercially available colorimetric assay kits[9].

  • Lipid Peroxidation: Assessed by measuring the levels of thiobarbituric acid reactive substances (TBARS) in kidney homogenates[5].

  • Glutathione (GSH) Levels: Determined in the renal cortex using standard enzymatic recycling methods[5].

  • Cisplatin Concentration: Quantified in the renal cortex using atomic absorption spectrophotometry[5].

Histological Analysis
  • Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of tubular damage[4].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in cisplatin nephrotoxicity and the protective mechanism of this compound.

Cisplatin-Induced Nephrotoxicity Signaling Cascade

Cisplatin accumulation in renal tubular cells triggers a complex signaling cascade involving DNA damage response, activation of MAPKs, and inflammatory pathways, ultimately leading to apoptosis and cell death.

cisplatin_nephrotoxicity cluster_uptake Cellular Uptake cluster_damage Cellular Damage Pathways Cisplatin_ext Cisplatin (extracellular) OAT OAT Cisplatin_ext->OAT Uptake Cisplatin_int Cisplatin (intracellular) OAT->Cisplatin_int DNA_damage DNA Damage Cisplatin_int->DNA_damage ROS Oxidative Stress (ROS Generation) Cisplatin_int->ROS cluster_damage cluster_damage p53 p53 Activation DNA_damage->p53 Apoptosis Apoptosis p53->Apoptosis MAPK MAPK Activation (p38, JNK, ERK) Inflammation Inflammation (NF-κB, TNF-α) MAPK->Inflammation ROS->MAPK Inflammation->Apoptosis

Caption: Cisplatin uptake via OATs initiates DNA damage, oxidative stress, and subsequent activation of p53, MAPK, and inflammatory pathways, culminating in apoptosis.

This compound's Protective Mechanism

This compound competitively inhibits the OAT-mediated uptake of cisplatin, thereby preventing the initiation of the downstream damaging signaling cascades.

betamipron_protection cluster_uptake Competitive Inhibition at OAT cluster_downstream Mitigated Downstream Effects Cisplatin_ext Cisplatin (extracellular) OAT OAT Cisplatin_ext->OAT Uptake This compound This compound This compound->OAT Inhibition Cisplatin_int Reduced Cisplatin (intracellular) OAT->Cisplatin_int Reduced_damage Reduced DNA Damage & Oxidative Stress Cisplatin_int->Reduced_damage Reduced_apoptosis Reduced Apoptosis & Nephrotoxicity Reduced_damage->Reduced_apoptosis

Caption: this compound competitively inhibits cisplatin uptake by OATs, leading to reduced intracellular cisplatin levels and mitigation of downstream cellular damage and nephrotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the renoprotective effects of this compound.

experimental_workflow cluster_groups Experimental Groups cluster_analysis Endpoint Analyses start Animal Acclimatization (Male Wistar Rats) grouping Randomization into Experimental Groups start->grouping treatment Treatment Administration (i.p. injections) grouping->treatment control Control Group cisplatin Cisplatin Group This compound Cisplatin + this compound Group monitoring Monitoring & Sample Collection (5-25 days) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis biochem Biochemical Assays (BUN, SCr, GSH, etc.) histo Histological Examination cisplatin_conc Cisplatin Concentration in Renal Cortex

Caption: A typical experimental workflow for assessing this compound's protection against cisplatin nephrotoxicity in a rat model.

Discussion and Future Directions

The evidence strongly supports the role of this compound as a promising agent for the prevention of cisplatin-induced nephrotoxicity. Its mechanism of action, centered on the inhibition of cisplatin uptake into renal cells, is a clear and effective strategy for mitigating downstream damage. The reduction in renal function markers, oxidative stress, and histological damage observed in preclinical models provides a solid foundation for its potential clinical application.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the specific organic anion transporters involved in cisplatin and this compound interaction is warranted. While OATs are implicated, identifying the specific subtypes (e.g., OAT1, OAT3) would allow for more targeted drug design. Secondly, while this compound does not appear to interfere with the antitumor efficacy of cisplatin in preclinical models, this needs to be rigorously confirmed in a wider range of cancer types[3][10][11]. Finally, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for patients undergoing cisplatin-based chemotherapy.

Conclusion

This compound offers a targeted and effective approach to mitigating cisplatin-induced nephrotoxicity. By competitively inhibiting the uptake of cisplatin into renal tubular cells, this compound prevents the initiation of the cellular damage cascade, thereby preserving renal function. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to address the significant clinical challenge of chemotherapy-induced kidney injury. Further investigation into its clinical utility is highly encouraged.

References

In Vitro Characterization of Betamipron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron (N-benzoyl-β-alanine) is a pharmaceutical agent primarily utilized as a nephroprotective agent, co-administered with certain carbapenem antibiotics, such as panipenem.[1][2] Its principal mechanism of action involves the inhibition of renal organic anion transporters (OATs), which are crucial for the uptake of various drugs and endogenous compounds from the blood into the proximal tubule cells of the kidney.[3][4] By blocking these transporters, this compound effectively reduces the renal accumulation of co-administered drugs, thereby mitigating their potential nephrotoxicity.[1][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its interaction with key renal transporters.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

The primary in vitro pharmacological effect of this compound is the competitive inhibition of Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8).[3][5] These transporters are located on the basolateral membrane of renal proximal tubule cells and play a significant role in the active secretion of a wide range of anionic drugs.[3] Inhibition of OAT1 and OAT3 by this compound is a key strategy to prevent the accumulation of certain drugs in the kidneys, a common cause of drug-induced nephrotoxicity.[3][4]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound's inhibitory effect on human organic anion transporters has been quantified in vitro. The key parameters are the inhibition constants (Ki), which indicate the concentration of this compound required to produce half-maximum inhibition. A lower Ki value signifies a higher inhibitory potency.

TransporterThis compound Ki (µM)Inhibition Type
Human OAT1 (hOAT1)23.6[3][5]Competitive[5]
Human OAT3 (hOAT3)48.3[3][5]Competitive[5]
Human OAT4 (hOAT4)502[3]Not Specified

Signaling Pathways and Experimental Workflows

The interaction of this compound with renal transporters can be visualized as a direct inhibition of the transport process. The following diagrams illustrate the signaling pathway of renal anion transport and a typical experimental workflow for assessing OAT inhibition.

cluster_0 Renal Proximal Tubule Cell blood Bloodstream (Peritubular Capillary) drug Anionic Drug (e.g., Carbapenem) blood->drug oat OAT1/OAT3 intracellular Intracellular Accumulation & Potential Toxicity oat->intracellular drug->oat Uptake This compound This compound This compound->oat Inhibition apical_transporter Apical Transporter intracellular->apical_transporter Secretion urine Urine (Tubular Lumen) apical_transporter->urine start Start seed_cells Seed HEK293 or CHO cells stably expressing hOAT1 or hOAT3 start->seed_cells incubate_cells Incubate cells to form a confluent monolayer seed_cells->incubate_cells prepare_solutions Prepare assay buffer, probe substrate (e.g., 5-CF), and this compound solutions incubate_cells->prepare_solutions pre_incubation Pre-incubate cells with this compound or vehicle control prepare_solutions->pre_incubation add_substrate Add probe substrate to initiate uptake pre_incubation->add_substrate incubation Incubate for a defined period (e.g., 2-20 min) at 37°C add_substrate->incubation stop_reaction Stop uptake by washing with ice-cold buffer incubation->stop_reaction lyse_cells Lyse cells to release intracellular substrate stop_reaction->lyse_cells quantify Quantify substrate concentration (fluorescence or LC-MS/MS) lyse_cells->quantify analyze Analyze data to determine IC50/Ki values quantify->analyze end End analyze->end

References

The Core Rationale for Panipenem/Betamipron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem is a potent, broad-spectrum carbapenem antibiotic with significant activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including those producing β-lactamases.[1][2] However, like some other members of the carbapenem class, panipenem has the potential for nephrotoxicity, which can limit its clinical utility, particularly at higher doses or in patients with pre-existing renal impairment.[2] To mitigate this risk, panipenem is co-formulated with this compound, a renal protective agent. This technical guide provides an in-depth exploration of the scientific rationale behind the panipenem/betamipron combination, detailing the mechanism of action, pharmacokinetic and pharmacodynamic data, and the experimental evidence supporting its clinical use.

The Rationale for Co-administration: Mitigating Nephrotoxicity

The primary rationale for combining panipenem with this compound is to reduce the risk of panipenem-induced nephrotoxicity.[2] This adverse effect is primarily due to the accumulation of panipenem in the renal proximal tubule cells.

Mechanism of Panipenem-Induced Nephrotoxicity

Panipenem, being an organic anion, is actively transported from the bloodstream into the renal proximal tubule cells. This process is mediated by organic anion transporters (OATs), primarily OAT1 and OAT3, which are located on the basolateral membrane of these cells. High intracellular concentrations of panipenem can lead to cellular damage and subsequent renal dysfunction.

This compound's Protective Role: Inhibition of Organic Anion Transporters

This compound acts as a competitive inhibitor of OAT1 and OAT3.[2] By blocking these transporters, this compound reduces the active uptake of panipenem into the renal tubular cells. This leads to lower intracellular concentrations of panipenem, thereby preventing the accumulation that can cause cellular injury and nephrotoxicity.

dot

Mechanism of this compound's Renal Protection cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell Panipenem_Blood Panipenem OAT OAT1/OAT3 Transporters Panipenem_Blood->OAT Active Transport Betamipron_Blood This compound Betamipron_Blood->OAT Competitive Inhibition Panipenem_Cell Panipenem Accumulation (Nephrotoxicity) OAT->Panipenem_Cell OAT Inhibition Assay Workflow Start Seed HEK-hOAT1/3 cells in 24-well plates Wash Wash cells with transport buffer Start->Wash Pre-incubate Pre-incubate with this compound Wash->Pre-incubate Incubate Incubate with radiolabeled substrate Pre-incubate->Incubate Terminate Terminate uptake and wash with cold buffer Incubate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity Lyse->Measure Calculate Calculate IC50 Measure->Calculate Logical Relationship of the Panipenem/Betamipron Combination Panipenem Panipenem BroadSpectrum Broad-spectrum antibacterial activity Panipenem->BroadSpectrum Nephrotoxicity Potential for nephrotoxicity Panipenem->Nephrotoxicity Combination Panipenem/Betamipron Combination BroadSpectrum->Combination This compound This compound OATInhibition Inhibition of renal OAT1/OAT3 This compound->OATInhibition ReducedUptake Reduced panipenem uptake into renal tubules OATInhibition->ReducedUptake ReducedUptake->Nephrotoxicity ReducedUptake->Combination Outcome Maintained efficacy with improved safety profile Combination->Outcome

References

In-Depth Technical Guide: Betamipron's Interaction with Renal Cortex Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamipron, a compound co-administered with the carbapenem antibiotic panipenem, plays a crucial role in mitigating the nephrotoxicity of its partner drug. This protective effect is primarily achieved through the competitive inhibition of specific organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubule cells. This guide provides a comprehensive technical overview of the interaction between this compound and key renal cortex transporters, namely Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). Quantitative data on its inhibitory activity are presented, along with detailed experimental methodologies for their determination. Furthermore, this document explores the current landscape of research regarding this compound's interaction with the Organic Cation Transporter 2 (OCT2). Visual representations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The renal cortex is a critical site for the elimination of a wide array of endogenous and exogenous substances, including many therapeutic drugs. This process is mediated by a variety of specialized transport proteins. Among these, the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are of paramount importance in drug disposition and are often implicated in drug-drug interactions and adverse drug reactions.

This compound's clinical significance lies in its ability to reduce the renal accumulation of panipenem, thereby preventing drug-induced nephrotoxicity.[1][2][3] This is accomplished by inhibiting the active transport of panipenem into the renal proximal tubule cells, a process mediated by OATs.[2] Understanding the specifics of this interaction at a molecular level is essential for optimizing drug therapy and for the development of safer and more effective pharmaceutical agents.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been identified as a competitive inhibitor of both human OAT1 (hOAT1) and human OAT3 (hOAT3).[4][5] The inhibitory constants (Ki) quantify the potency of this inhibition, with lower values indicating a stronger interaction.

Table 1: Inhibitory Constants (Ki) of this compound for Human Renal Cortex Transporters

TransporterThis compound Ki (µM)Type of Inhibition
hOAT123.6[4][5]Competitive[4]
hOAT348.3[4][5]Competitive[4]

Experimental Protocols for Determining Inhibitory Activity

The following section details a representative experimental protocol for determining the inhibitory effect of this compound on hOAT1 and hOAT3, based on methodologies described in the scientific literature.[4][6]

Cell Culture and Transporter Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable cell line for stably expressing exogenous transporter proteins.

  • Transfection: HEK293 cells are stably transfected with plasmids containing the full-length cDNA of human OAT1 (SLC22A6) or human OAT3 (SLC22A8). Control cells are transfected with an empty vector.

  • Cell Maintenance: Transfected cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent (e.g., G418) to maintain the expression of the transporter. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the transport of a known OAT substrate into the cells.

  • Substrate: 6-carboxyfluorescein (6-CF), a fluorescent organic anion, is a suitable probe substrate for both hOAT1 and hOAT3.[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer is used for all washing and incubation steps.

  • Procedure:

    • Seed the stably transfected and control cells in 96-well plates and grow to confluence.

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells for a short period (e.g., 10 minutes) with varying concentrations of this compound or vehicle control in the assay buffer.

    • Initiate the uptake reaction by adding the assay buffer containing the fluorescent substrate (e.g., 2 µM 6-CF for hOAT1 or 10 µM 6-CF for hOAT3) and the corresponding concentration of this compound.

    • Incubate for a defined period (e.g., 3-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific transporter.

    • Terminate the transport by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

Data Analysis
  • Calculate IC50: The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition of substrate uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate Ki: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the concentration of the substrate used in the assay.

    • Km is the Michaelis-Menten constant for the substrate with the specific transporter (e.g., Km for 6-CF uptake by hOAT1 is approximately 15.1 µM, and by hOAT3 is approximately 10.7 µM).[6]

Visualization of this compound's Interaction and Experimental Workflow

Signaling Pathway of this compound Interaction with Renal Transporters

Betamipron_Interaction cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell This compound This compound OAT1 OAT1 This compound->OAT1 Inhibits OAT3 OAT3 This compound->OAT3 Inhibits Panipenem Panipenem Panipenem->OAT1 Transport Panipenem->OAT3 Transport Panipenem_in Panipenem

Caption: this compound competitively inhibits OAT1 and OAT3.

Experimental Workflow for Determining this compound's Inhibitory Constant (Ki)

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis node1 Culture HEK293 cells stably expressing hOAT1 or hOAT3 node2 Seed cells in 96-well plates node1->node2 node3 Pre-incubate with this compound node2->node3 node4 Add fluorescent substrate (6-CF) node3->node4 node5 Incubate at 37°C node4->node5 node6 Terminate uptake & wash node5->node6 node7 Measure intracellular fluorescence node6->node7 node8 Calculate IC50 value node7->node8 node9 Calculate Ki using Cheng-Prusoff equation node8->node9

Caption: Workflow for Ki determination of this compound.

Interaction with Organic Cation Transporter 2 (OCT2)

To date, a thorough review of the scientific literature has not revealed any specific studies investigating the direct interaction of this compound with the human Organic Cation Transporter 2 (hOCT2). While this compound's activity as an organic anion transport inhibitor is well-established, its potential effects on cationic transporters remain an area for future research. Given that poly-specific interactions can occur with renal transporters, investigating the potential for this compound to inhibit or be transported by OCT2 could provide a more complete picture of its renal handling and potential for drug-drug interactions with cationic drugs.

Conclusion

This compound effectively reduces the nephrotoxicity of panipenem by competitively inhibiting the renal uptake of the antibiotic via OAT1 and OAT3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the fields of pharmacology, toxicology, and drug metabolism. Further investigation into the potential interaction of this compound with other renal transporters, such as OCT2, is warranted to fully elucidate its renal disposition and interaction profile. This knowledge is crucial for the rational design of drug co-therapies and the prediction of potential adverse effects.

References

The Impact of Betamipron on Cellular Uptake Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron (N-benzoyl-β-alanine) is a compound primarily utilized as a nephroprotective agent, co-administered with certain carbapenem antibiotics, such as panipenem. Its principal mechanism of action involves the inhibition of specific cellular uptake transporters in the renal proximal tubules, thereby mitigating the drug-induced nephrotoxicity of co-administered drugs. This technical guide provides an in-depth analysis of the cellular uptake mechanisms affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

This compound's primary molecular targets are members of the organic anion transporter (OAT) family, which are part of the solute carrier (SLC) superfamily. Specifically, this compound has been demonstrated to be a potent competitive inhibitor of human Organic Anion Transporter 1 (hOAT1; SLC22A6) and human Organic Anion Transporter 3 (hOAT3; SLC22A8). These transporters are predominantly expressed on the basolateral membrane of renal proximal tubular cells and play a crucial role in the uptake of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells for subsequent secretion into the urine.

By competitively inhibiting hOAT1 and hOAT3, this compound effectively reduces the intracellular accumulation of certain drugs, like carbapenem antibiotics, in the renal proximal tubule cells. This reduction in intracellular concentration is the cornerstone of its nephroprotective effect, as high concentrations of these antibiotics can be cytotoxic to these cells.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on human organic anion transporters has been quantified in vitro. The key kinetic parameter, the inhibition constant (Kᵢ), indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.

TransporterInhibitorKᵢ (µM)Inhibition TypeReference
hOAT1This compound23.6Competitive[1]
hOAT3This compound48.3Competitive[1]
hOAT4This compound502Not Specified

Data on hOAT4 is less extensively documented in the primary literature compared to hOAT1 and hOAT3.

Signaling Pathway and Logical Relationships

The interaction of this compound with renal transporters is a direct inhibitory mechanism at the protein level. It does not involve complex intracellular signaling cascades but rather a competitive binding to the active site of the OAT transporters.

This compound's Mechanism of Action cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell Betamipron_blood This compound OAT1 hOAT1 Betamipron_blood->OAT1 Inhibits OAT3 hOAT3 Betamipron_blood->OAT3 Inhibits Carbapenem_blood Carbapenem Antibiotic Carbapenem_blood->OAT1 Uptake Carbapenem_blood->OAT3 Uptake Carbapenem_cell Intracellular Carbapenem Toxicity Nephrotoxicity Carbapenem_cell->Toxicity Leads to

This compound's Inhibition of OAT1 and OAT3

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory effect of this compound on hOAT1 and hOAT3, based on the foundational study in the field.[1]

Objective: To determine the inhibition constants (Kᵢ) of this compound for hOAT1 and hOAT3.

Experimental System: In vitro cell-based assay using a stable cell line expressing the target transporter.

Materials:

  • Cell Lines: A stable cell line expressing human OAT1 (hOAT1) and a stable cell line expressing human OAT3 (hOAT3). A common choice is a human embryonic kidney (HEK293) cell line. A mock-transfected cell line (not expressing the transporters) serves as a negative control.

  • Probe Substrate: A radiolabeled or fluorescent substrate of the transporters. For hOAT1, a common probe is [³H]p-aminohippurate (PAH). For hOAT3, [³H]estrone-3-sulfate (E3S) is often used.

  • Inhibitor: this compound.

  • Buffers:

    • Incubation Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

    • Lysis Buffer: 0.1 M NaOH or a similar cell lysis agent.

  • Scintillation Cocktail: For radiolabeled substrates.

  • Microplates: 24-well or 96-well plates suitable for cell culture.

Procedure:

  • Cell Culture:

    • Culture the hOAT1-expressing, hOAT3-expressing, and mock-transfected cells in appropriate culture medium in 24-well plates until they reach confluency.

  • Uptake Assay:

    • Wash the confluent cell monolayers twice with pre-warmed (37°C) incubation buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with incubation buffer.

    • To initiate the uptake, replace the buffer with fresh incubation buffer containing the radiolabeled probe substrate at a concentration close to its Michaelis-Menten constant (Kₘ) and varying concentrations of this compound. For kinetic analysis, a range of substrate concentrations bracketing the Kₘ value should be used with a fixed concentration of this compound.

    • Incubate the plates at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • To terminate the uptake, aspirate the incubation buffer and rapidly wash the cells three times with ice-cold incubation buffer.

  • Quantification:

    • Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in the transporter-expressing cells.

    • To determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific uptake), plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

    • To determine the Kᵢ value and the type of inhibition, perform kinetic analysis by measuring the uptake at various substrate concentrations in the presence and absence of different fixed concentrations of this compound. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Experimental Workflow for OAT Inhibition Assay A Cell Seeding (hOAT-expressing & Mock cells) B Cell Culture to Confluency A->B C Wash with Incubation Buffer B->C D Pre-incubation C->D E Initiate Uptake (Probe Substrate +/- this compound) D->E F Incubation (37°C) E->F G Terminate Uptake & Wash F->G H Cell Lysis G->H I Quantify Radioactivity H->I J Protein Quantification H->J K Data Analysis (IC50 & Ki determination) I->K J->K

Workflow for OAT Inhibition Assay

Interaction with Other Transporter Families

While the interaction of this compound with OAT1 and OAT3 is well-established, there is a lack of significant evidence in the peer-reviewed literature to suggest that this compound is a potent inhibitor of other major drug transporter families, such as the Multidrug Resistance-Associated Proteins (MRPs) or the Organic Cation Transporters (OCTs), at clinically relevant concentrations. Therefore, the primary and functionally significant impact of this compound on cellular uptake is considered to be its targeted inhibition of renal OATs.

Conclusion

This compound exerts its nephroprotective effects by selectively inhibiting the cellular uptake of co-administered drugs into renal proximal tubule cells. This is achieved through competitive inhibition of the organic anion transporters hOAT1 and hOAT3. The quantitative data clearly demonstrate its potency as an inhibitor for these transporters. The detailed experimental protocols provided herein offer a basis for the continued investigation and understanding of such transporter-mediated drug interactions, which are critical for the development of safer and more effective therapeutic strategies. Researchers and drug development professionals should consider the impact of OAT inhibition when evaluating the pharmacokinetics and safety profiles of new chemical entities that are substrates for these transporters.

References

Methodological & Application

Application Notes and Protocols for Studying Drug Transporter Kinetics Using Betamipron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron, a clinically used organic anion, serves as a valuable tool for investigating the kinetics of drug transporters, particularly the renal organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8). These transporters are critical for the excretion of a wide array of drugs, endogenous metabolites, and toxins. Understanding the interaction of new chemical entities (NCEs) with these transporters is a regulatory expectation and crucial for predicting potential drug-drug interactions (DDIs) and nephrotoxicity. This compound is co-administered with certain carbapenem antibiotics, such as panipenem, to mitigate their renal toxicity by inhibiting their active uptake into renal proximal tubule cells, a process mediated by OAT1 and OAT3.[1][2][3] This inhibitory action makes this compound a useful compound for in vitro and in vivo studies aimed at elucidating the role of these transporters in drug disposition.

This document provides detailed application notes and experimental protocols for utilizing this compound to study the kinetics of OAT1 and OAT3.

Mechanism of Action

This compound acts as a competitive inhibitor of OAT1 and OAT3, which are located on the basolateral membrane of renal proximal tubular cells.[3][4][5] These transporters function as exchangers, mediating the uptake of organic anions from the blood into the cells in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate. By competing with other organic anion substrates for binding to OAT1 and OAT3, this compound reduces their rate of transport into the renal cells. This mechanism is the basis for its nephroprotective effect when co-administered with drugs that are substrates of these transporters and can accumulate to toxic levels within the kidney.

Quantitative Data: Inhibitory Potency of this compound and Related Kinetic Parameters

The inhibitory potency of this compound against human OAT1 and OAT3 has been characterized in vitro. The following tables summarize key kinetic parameters for this compound and commonly used probe substrates and inhibitors for OAT1 and OAT3. This data is essential for designing and interpreting experiments.

Table 1: Inhibitory Potency of this compound against Human Organic Anion Transporters

TransporterCompoundParameterValue (µM)
hOAT1This compoundKᵢ23.6
hOAT3This compoundKᵢ48.3

Data sourced from in vitro studies.[2]

Table 2: Kinetic Parameters of Common OAT1 and OAT3 Probe Substrates

TransporterProbe SubstrateParameterValue (µM)
hOAT16-CarboxyfluoresceinKₘ10.86 - 13.7
hOAT1p-Aminohippurate (PAH)Kₘ31 - 48
hOAT36-CarboxyfluoresceinKₘ112.9
hOAT3EnalaprilatKₘ640

Km values can vary between experimental systems.[6][7][8][9][10]

Table 3: Inhibitory Potency of Probenecid (Positive Control)

TransporterCompoundParameterValue (µM)
hOAT1ProbenecidIC₅₀12.3 - 15.9
hOAT1ProbenecidKᵢ4.3 - 18.6
hOAT3ProbenecidIC₅₀2.8 - 5.12
hOAT3ProbenecidKᵢ1.3 - 25

IC₅₀ and Kᵢ values for probenecid can vary depending on the substrate and experimental conditions.[2][11][12][13]

Experimental Protocols

This section provides a detailed protocol for an in vitro cell-based assay to determine the inhibitory kinetics of this compound on OAT1 and OAT3.

In Vitro OAT1/OAT3 Inhibition Assay Using Stably Transfected HEK293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for OAT1 and OAT3 mediated transport of a probe substrate.

Materials:

  • Cells: Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 (SLC22A6) or human OAT3 (SLC22A8). A parental HEK293 cell line (not expressing the transporters) should be used as a negative control.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B, depending on the expression vector).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Probe Substrate: 6-Carboxyfluorescein (6-CF) or p-Aminohippurate (PAH) for OAT1. 6-Carboxyfluorescein or Enalaprilat for OAT3.

  • Test Inhibitor: this compound.

  • Positive Control Inhibitor: Probenecid.

  • Vehicle Control: DMSO (or the solvent used to dissolve this compound and probenecid).

  • Plates: Poly-D-lysine coated 96-well black, clear-bottom plates for fluorescence assays or standard 96-well plates for assays using radiolabeled substrates or LC-MS/MS detection.

  • Reagents for Cell Lysis: 1% Triton X-100 in PBS.

  • Instrumentation: Fluorescence plate reader, liquid scintillation counter, or LC-MS/MS system, depending on the chosen probe substrate.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed OAT-transfected and parental cells in 96-well plates solution_prep Prepare serial dilutions of this compound and Probenecid wash_cells Wash cells with pre-warmed assay buffer solution_prep->wash_cells pre_incubation Pre-incubate cells with this compound, Probenecid, or vehicle wash_cells->pre_incubation add_substrate Add probe substrate to initiate uptake pre_incubation->add_substrate incubation Incubate for a defined time within the linear uptake range add_substrate->incubation stop_reaction Stop uptake by washing with ice-cold assay buffer incubation->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_signal Measure fluorescence, radioactivity, or concentration lyse_cells->measure_signal calculate_inhibition Calculate percent inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 value using non-linear regression calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro OAT1/OAT3 inhibition assay.

Procedure:

  • Cell Seeding:

    • Seed the OAT1-transfected, OAT3-transfected, and parental HEK293 cells into poly-D-lysine coated 96-well plates at a density that will ensure a confluent monolayer on the day of the assay (typically 1-2 x 10⁵ cells/well).

    • Incubate at 37°C, 5% CO₂ for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and probenecid in DMSO.

    • Perform serial dilutions of the inhibitors in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be low (e.g., <0.5%) to avoid solvent effects.

    • Prepare the probe substrate solution in assay buffer at a concentration close to its Kₘ value (see Table 2).

  • Inhibition Assay:

    • On the day of the assay, aspirate the cell culture medium.

    • Wash the cell monolayers twice with 200 µL of pre-warmed (37°C) assay buffer.

    • Add 100 µL of assay buffer containing the different concentrations of this compound, probenecid (positive control), or vehicle (negative control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the transport reaction by adding 100 µL of the probe substrate solution to each well (the final volume will be 200 µL and the inhibitor and substrate concentrations will be halved).

    • Incubate for a predetermined time that is within the linear range of uptake for the specific substrate and cell line (typically 2-10 minutes).

    • Terminate the uptake by aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold assay buffer.

  • Detection:

    • After the final wash, lyse the cells by adding 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.

    • Measure the intracellular concentration of the probe substrate using a fluorescence plate reader, liquid scintillation counter, or by analyzing the lysate with LC-MS/MS.

  • Data Analysis:

    • Subtract the signal from the parental cells (non-specific uptake and background) from the signal of the OAT-transfected cells to obtain the transporter-specific uptake.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a maximally inhibiting concentration of a known inhibitor like probenecid (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).

    • If the mechanism of inhibition is known to be competitive, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the probe substrate and Kₘ is its Michaelis-Menten constant.

Signaling Pathways and Logical Relationships

The function and expression of OAT1 and OAT3 are regulated by complex signaling networks. While this compound's primary mechanism of action is direct competitive inhibition, understanding the regulatory pathways of these transporters is crucial for a comprehensive interpretation of kinetic studies, especially in more complex experimental systems or in vivo.

G cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Cascades cluster_nuclear Nuclear Regulation cluster_transporter Transporter Level cytokines Cytokines (TNF-α, IL-1β) nfkb NF-κB Pathway cytokines->nfkb mapk MAPK Pathways (ERK, JNK, p38) cytokines->mapk growth_factors Growth Factors (IGF-1, HGF) pi3k PI3K/AKT/mTOR Pathway growth_factors->pi3k pka PKA Pathway growth_factors->pka gene_expression OAT1/OAT3 Gene Expression nfkb->gene_expression mapk->gene_expression pi3k->gene_expression pka->gene_expression transcription_factors Transcription Factors (HNF-1α, HNF-4α) transcription_factors->gene_expression oat1_oat3 OAT1/OAT3 Protein gene_expression->oat1_oat3 transport Substrate Transport oat1_oat3->transport This compound This compound This compound->oat1_oat3 Inhibits substrate Substrate substrate->transport G cluster_membrane Renal Proximal Tubule Cell - Basolateral Membrane oat OAT1 / OAT3 blood Blood oat->blood Antiport cytoplasm Cytoplasm oat->cytoplasm Transport This compound This compound substrate OAT Substrate (e.g., Carbapenem) dicarboxylate α-KG²⁻ dicarboxylate->oat This compound->oat Competes for binding substrate->oat Binds

References

Application Notes and Protocols for Betamipron Co-administration with Panipenem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] However, its clinical use can be limited by potential nephrotoxicity, a side effect common to some carbapenem antibiotics.[3] This nephrotoxicity is primarily attributed to the accumulation of the drug in the renal proximal tubular cells, a process mediated by organic anion transporters (OATs). To mitigate this adverse effect, panipenem is co-administered with betamipron.[1][2] this compound serves as a nephroprotective agent by competitively inhibiting the renal uptake of panipenem, thereby reducing its concentration in the kidney and minimizing potential damage.[3][4]

This document provides detailed experimental protocols for investigating the interaction between this compound and panipenem, focusing on the inhibition of renal organic anion transporters, preclinical assessment of nephrotoxicity, and the analysis of pharmacokinetic parameters.

Mechanism of Action: Inhibition of Renal Organic Anion Transporters

Panipenem, being an organic anion, is actively transported into the renal proximal tubular epithelial cells from the bloodstream via organic anion transporters, primarily OAT1 and OAT3, located on the basolateral membrane of these cells. This active transport mechanism can lead to high intracellular concentrations of panipenem, contributing to cellular stress and toxicity.

This compound acts as a competitive inhibitor of OAT1 and OAT3. By binding to these transporters, this compound reduces the uptake of panipenem into the renal tubular cells. This inhibition of active transport is the key mechanism behind the nephroprotective effect of this compound when co-administered with panipenem.[3][4]

Signaling Pathway Diagram

Mechanism of Panipenem Renal Uptake and this compound Inhibition cluster_0 Bloodstream cluster_1 Renal Proximal Tubule Cell Panipenem_blood Panipenem OAT1 OAT1 Panipenem_blood->OAT1 Transport OAT3 OAT3 Panipenem_blood->OAT3 Transport Betamipron_blood This compound Betamipron_blood->OAT1 Inhibits Betamipron_blood->OAT3 Inhibits Panipenem_cell Panipenem Accumulation OAT1->Panipenem_cell OAT3->Panipenem_cell Nephrotoxicity Nephrotoxicity Panipenem_cell->Nephrotoxicity Induces

Panipenem uptake and this compound inhibition.

Quantitative Data Summary

The co-administration of this compound with panipenem significantly alters the pharmacokinetic profile of panipenem and reduces its nephrotoxic potential. The following tables summarize key quantitative data from in vitro and preclinical studies.

In Vitro Inhibition of Human Organic Anion Transporters by this compound
TransporterThis compound Ki (μM)
hOAT123.6
hOAT348.3

Ki (inhibition constant) values indicate the concentration of this compound required to produce half-maximal inhibition of the transporter.

Preclinical Pharmacokinetics and Nephroprotection in Rabbits
ParameterPanipenem (200 mg/kg)Panipenem (200 mg/kg) + this compound (200 mg/kg)
Panipenem Uptake in Renal Cortex
Markedly higherRemarkably inhibited
Nephrotoxicity
Renal Tubular NecrosisObservedPrevented

Data from a preclinical study in rabbits demonstrating the effect of this compound on panipenem's renal accumulation and resulting nephrotoxicity.[3][4]

Clinical Pharmacokinetics of Panipenem/Betamipron
PopulationPanipenem Half-life (t1/2)This compound Half-life (t1/2)Panipenem Urinary Recovery
Pediatric Patients0.90 - 0.96 hours0.55 - 0.63 hours11.0 - 40.5% (in 8 hours)
Adults with End-Stage Renal Disease (on hemodialysis)---
Panipenem Clearance9.53 ± 1.26 L/h--
This compound Clearance-4.18 ± 0.643 L/h-

Pharmacokinetic parameters can vary based on patient population and renal function.[5][6]

Experimental Protocols

In Vitro Inhibition of Organic Anion Transporters (OAT1 and OAT3)

This protocol describes an assay to determine the inhibitory effect of this compound on OAT1 and OAT3 expressed in a mammalian cell line.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 or OAT3.

  • Control (mock-transfected) HEK293 cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.

  • Hank's Balanced Salt Solution (HBSS).

  • Radiolabeled OAT substrate (e.g., [3H]p-aminohippurate (PAH) or [3H]estrone-3-sulfate (E3S)).

  • This compound solutions of varying concentrations.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Cell Culture: Culture the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with pre-warmed HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of this compound.

  • Uptake Assay: Initiate the uptake reaction by adding HBSS containing the radiolabeled substrate and the corresponding concentration of this compound. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of substrate uptake at each this compound concentration. Calculate the IC50 value (concentration of this compound that inhibits 50% of the substrate uptake) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro OAT Inhibition Assay Workflow Start Start Cell_Culture Culture OAT-expressing and mock HEK293 cells Start->Cell_Culture Seeding Seed cells into 24-well plates Cell_Culture->Seeding Pre_incubation Pre-incubate with This compound solutions Seeding->Pre_incubation Uptake_Assay Add radiolabeled substrate and incubate Pre_incubation->Uptake_Assay Termination Wash with ice-cold HBSS to stop uptake Uptake_Assay->Termination Cell_Lysis Lyse cells to release intracellular contents Termination->Cell_Lysis Quantification Measure radioactivity using a scintillation counter Cell_Lysis->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End Preclinical Nephrotoxicity Study Workflow Start Start Acclimatization Acclimatize rabbits Start->Acclimatization Grouping Divide into Control, Panipenem, and Panipenem + this compound groups Acclimatization->Grouping Drug_Administration Administer treatments intravenously Grouping->Drug_Administration Sample_Collection Collect blood and urine samples at specified time points Drug_Administration->Sample_Collection Biochemical_Analysis Analyze BUN, creatinine, and urinary proteins Sample_Collection->Biochemical_Analysis Histopathology Perform histological examination of kidney tissues Sample_Collection->Histopathology Data_Analysis Compare nephrotoxicity markers and histological findings Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Cell-Based Assays of Betamipron Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron, an organic anion, is utilized clinically to mitigate the nephrotoxicity associated with certain carbapenem antibiotics, such as panipenem.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of organic anion transporters (OATs), specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[1][4][5] These transporters play a crucial role in the uptake of organic anions from the blood into the renal cells for subsequent excretion. By competitively inhibiting OAT1 and OAT3, this compound reduces the renal accumulation of co-administered drugs, thereby preventing potential kidney damage.[6]

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on OAT1 and OAT3. Additionally, a protocol for a cell viability assay is included to assess the cytotoxic potential of this compound.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against human OAT1 and OAT3 has been quantified in various studies. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound.

TransporterTest SystemSubstrateThis compound Ki (µM)This compound IC50 (µM)Reference
hOAT1Stably transfected cellsNot specified23.6Not Reported
hOAT3Stably transfected cellsNot specified48.3Not Reported
hOAT4Stably transfected cellsNot specified502Not Reported

Experimental Protocols

OAT1 and OAT3 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on OAT1 and OAT3 transporter activity using stably transfected mammalian cell lines.

Materials:

  • Cells: HEK293 or CHO cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8). Parental (non-transfected) cells should be used as a negative control.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • OAT Substrates:

    • For OAT1: 6-carboxyfluorescein (6-CF) or p-aminohippurate (PAH).

    • For OAT3: Estrone-3-sulfate (E3S) or 6-carboxyfluorescein (6-CF).

  • Test Compound: this compound.

  • Positive Control: Probenecid.

  • 96-well Plates: Black-walled, clear-bottom plates for fluorescence-based assays.

  • Plate Reader: Fluorescence plate reader with appropriate excitation and emission filters for the chosen substrate.

  • Cell Lysis Buffer: (e.g., 0.1% Triton X-100 in PBS) for endpoint assays.

Experimental Workflow:

G cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Inhibition Assay cluster_readout Data Acquisition seed_cells Seed OAT1/OAT3 transfected and parental cells in 96-well plates wash_cells Wash cells with pre-warmed HBSS seed_cells->wash_cells pre_incubate Pre-incubate with this compound or Probenecid (control) wash_cells->pre_incubate add_substrate Add fluorescent OAT substrate pre_incubate->add_substrate incubate Incubate for a defined period (e.g., 5-30 min) add_substrate->incubate stop_reaction Stop uptake by washing with ice-cold HBSS incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells read_plate Measure fluorescence lyse_cells->read_plate

Caption: Workflow for the OAT1/OAT3 inhibition assay.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the OAT-transfected and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and Probenecid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%) across all wells.

    • Prepare the OAT substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.

  • Assay Performance:

    • On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed HBSS.

    • Add 100 µL of the diluted this compound, Probenecid, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding 50 µL of the OAT substrate solution to each well.

    • Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. This time should be within the linear range of substrate uptake.

    • Terminate the transport by aspirating the solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 494 nm/521 nm for 6-carboxyfluorescein).

    • Subtract the fluorescence values from the parental cells (background) from the values of the transfected cells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol is to assess the potential cytotoxicity of this compound on the cell lines used in the transporter assays.

Materials:

  • Cells: HEK293 or CHO cells (parental or transfected).

  • Cell Culture Medium: As described above.

  • Test Compound: this compound.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well Plates: Clear tissue culture-treated plates.

  • Plate Reader: Absorbance plate reader capable of measuring at 570 nm.

Experimental Workflow:

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in 96-well plates treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for 24-48 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control and a positive control.

    • Incubate for a period relevant to the transporter assay (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the results and determine the CC50 (half-maximal cytotoxic concentration) value if applicable.

Signaling Pathways

The activity of OAT1 and OAT3 is not static and can be modulated by various intracellular signaling pathways. These pathways can influence the expression, trafficking, and function of the transporters. Understanding these regulatory mechanisms is crucial for interpreting the effects of compounds like this compound.

Regulation of OAT1 and OAT3 Activity:

The expression and function of OAT1 and OAT3 are regulated by a complex network of signaling cascades. Key pathways involved include:

  • Protein Kinase C (PKC) Pathway: Activation of certain PKC isoforms can modulate OAT activity.

  • Protein Kinase A (PKA) Pathway: This pathway can also influence the function of these transporters.

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Growth factors can signal through this pathway to regulate OAT expression and activity.[1]

These pathways can be activated by various extracellular signals and lead to post-translational modifications (e.g., phosphorylation) of the transporter proteins or alter their gene expression, ultimately affecting their transport capacity.

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_transporters Target Transporters growth_factors Growth Factors receptors Receptors growth_factors->receptors hormones Hormones hormones->receptors pka PKA Pathway receptors->pka pkc PKC Pathway receptors->pkc mapk MAPK/ERK Pathway receptors->mapk oat1 OAT1 (SLC22A6) pka->oat1 Regulation oat3 OAT3 (SLC22A8) pka->oat3 Regulation pkc->oat1 Regulation pkc->oat3 Regulation mapk->oat1 Regulation mapk->oat3 Regulation

Caption: Regulation of OAT1 and OAT3 by signaling pathways.

References

Application Notes and Protocols for Betamipron Use in Transfected Cell Lines Expressing Organic Anion Transporters (OATs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron is a clinically relevant compound utilized to mitigate the nephrotoxicity of certain carbapenem antibiotics, such as panipenem. Its mechanism of action involves the competitive inhibition of Organic Anion Transporters (OATs), primarily OAT1 (SLC22A6) and OAT3 (SLC22A8), which are located on the basolateral membrane of renal proximal tubule cells. These transporters are crucial for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the kidney for subsequent elimination. By inhibiting OAT-mediated uptake, this compound reduces the renal accumulation of co-administered drugs, thereby preventing potential kidney damage.

These application notes provide detailed protocols for utilizing this compound as an OAT inhibitor in in vitro studies with transfected cell lines expressing human OAT1 and OAT3. The provided methodologies are essential for researchers investigating drug-drug interactions, screening for OAT inhibitors, and elucidating the role of these transporters in drug disposition and toxicity.

Quantitative Data Summary

The inhibitory potency of this compound against human OAT1 and OAT3 has been determined in studies using transfected cell lines. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter.

CompoundTransporterCell LineSubstrateInhibition Constant (Ki)Reference
This compoundhOAT1HEK293 (assumed)Not specified23.6 µM[1]
This compoundhOAT3HEK293 (assumed)Not specified48.3 µM[1]

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of OAT1 and OAT3. This means that this compound and the OAT substrate (e.g., a nephrotoxic drug) bind to the same site on the transporter. The binding of this compound prevents the substrate from being transported into the cell.

cluster_extracellular Extracellular Space (Blood) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Renal Proximal Tubule Cell) This compound This compound OAT1/OAT3 OAT1/OAT3 Transporter This compound->OAT1/OAT3 Binds to active site OAT Substrate OAT Substrate (e.g., Panipenem) OAT Substrate->OAT1/OAT3 Binds to active site Substrate Accumulation Reduced Substrate Accumulation OAT1/OAT3->Substrate Accumulation Transport Inhibited

Mechanism of this compound's competitive inhibition of OATs.

Experimental Protocols

Protocol 1: Determination of this compound IC50 for OAT1 and OAT3 in Transfected HEK293 Cells

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for OAT1 and OAT3 using a fluorescent substrate uptake assay in stably transfected Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably transfected with human OAT1 (HEK-hOAT1)

  • HEK293 cells stably transfected with human OAT3 (HEK-hOAT3)

  • HEK293 cells transfected with an empty vector (Mock-transfected)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound

  • 6-Carboxyfluorescein (6-CF) or another suitable fluorescent OAT substrate

  • Probenecid (positive control inhibitor)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HEK-hOAT1, HEK-hOAT3, and mock-transfected cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 for 24-48 hours.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or HBSS).

    • Prepare serial dilutions of this compound in HBSS to achieve a range of final concentrations for the IC50 curve (e.g., 0.1 µM to 1000 µM).

    • Prepare a working solution of the fluorescent substrate (e.g., 10 µM 6-CF in HBSS).

    • Prepare a solution of a known OAT inhibitor, such as probenecid, to be used as a positive control.

  • Inhibition Assay:

    • Wash the cell monolayer twice with warm HBSS.

    • Add the this compound dilutions and control solutions (HBSS for no inhibition, probenecid for positive control) to the respective wells.

    • Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the fluorescent substrate solution to all wells.

    • Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold HBSS.

    • Add a lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission wavelengths of 485/535 nm for 6-CF).

  • Data Analysis:

    • Subtract the fluorescence values of the mock-transfected cells from the values of the OAT-transfected cells to determine the transporter-specific uptake.

    • Normalize the data, setting the uptake in the absence of an inhibitor to 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HEK-OAT1/3 & Mock Cells in 96-well plate C Wash Cells with HBSS A->C B Prepare this compound Serial Dilutions & Fluorescent Substrate D Pre-incubate with this compound B->D C->D E Add Fluorescent Substrate (Initiate Uptake) D->E F Incubate at 37°C E->F G Wash with Cold HBSS (Terminate Uptake) F->G H Lyse Cells & Measure Fluorescence G->H I Calculate Transporter-Specific Uptake H->I J Plot Inhibition Curve & Determine IC50 I->J

Workflow for determining the IC50 of this compound.
Protocol 2: Investigating the Competitive Inhibition of a Drug's Uptake by this compound

This protocol is designed to assess whether this compound can inhibit the uptake of a specific drug (e.g., panipenem) that is a substrate of OAT1 or OAT3 in a competitive manner.

Materials:

  • HEK-hOAT1, HEK-hOAT3, and mock-transfected cells

  • The drug of interest (radiolabeled or amenable to LC-MS/MS detection)

  • This compound

  • Appropriate buffers and cell culture reagents as in Protocol 1

  • Liquid scintillation counter (for radiolabeled compounds) or LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Plating: Follow the same procedure as in Protocol 1.

  • Uptake Inhibition Assay:

    • Wash the cells with warm HBSS.

    • Pre-incubate the cells with various concentrations of this compound for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the drug of interest (at a concentration close to its Km for the transporter, if known) to the wells.

    • Incubate for a specific time at 37°C.

    • Terminate the uptake by washing the cells with ice-cold HBSS.

    • Lyse the cells and measure the intracellular concentration of the drug using either liquid scintillation counting or LC-MS/MS.

  • Data Analysis:

    • Determine the transporter-specific uptake by subtracting the uptake in mock-transfected cells from that in OAT-transfected cells.

    • Analyze the inhibition data to determine if the inhibition is competitive. This can be done by performing a full kinetic analysis, measuring the uptake of the drug of interest at various concentrations in the presence and absence of a fixed concentration of this compound.

    • A competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers working with this compound and OAT-transfected cell lines. These in vitro models are invaluable tools for predicting potential drug-drug interactions and understanding the mechanisms of drug-induced nephrotoxicity. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the safer development and clinical use of pharmaceuticals.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Panipenem/Betamipron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of panipenem/betamipron and detailed protocols for its analysis. Panipenem is a broad-spectrum carbapenem antibiotic co-administered with betamipron.[1][2] this compound inhibits the renal tubular uptake of panipenem, thereby reducing its potential for nephrotoxicity.[1][2][3][4] This combination allows for effective antibacterial therapy with an improved safety profile.

I. Pharmacokinetic Profile

Panipenem/betamipron is administered intravenously and exhibits pharmacokinetics that have been studied in various populations, including healthy adults, pediatric patients, neonates, and individuals with renal impairment.[5][6][7][8] The pharmacokinetic parameters of both panipenem and this compound are influenced by factors such as age, body weight, and renal function.[7][8]

Data Summary

The following tables summarize the key pharmacokinetic parameters of panipenem and this compound across different patient populations as reported in various studies. These values can be used for comparative analysis and as a reference for pharmacokinetic modeling.

Table 1: Pharmacokinetic Parameters of Panipenem in Different Patient Populations

PopulationDosing RegimenCmax (μg/mL)t1/2 (h)Vd (L)CL (L/h)Reference
Healthy Adult Volunteers500 mg/500 mg----[8]
Healthy Adult Volunteers750 mg/750 mg (30 min infusion)---Predicted: ~15.6[9]
Pediatric Patients (2-14 years)10 mg/10 mg/kg (30 min infusion)27.370.90-0.96--[10]
Pediatric Patients (2-14 years)20 mg/20 mg/kg (30 min infusion)59.30.90-0.96--[10]
Pediatric Patients (2-14 years)30 mg/30 mg/kg (30 min infusion)91.70.90-0.96--[10]
Pediatric Patients10 mg/10 mg/kg (30 min infusion)36.61.17--[6]
Pediatric Patients20 mg/20 mg/kg (30 min infusion)92.50.88--[6]
Neonates (PCA < 33 weeks)10-20 mg/kg q12h (60 min infusion)--0.53 x BW0.0832[7]
Neonates (PCA ≥ 33 weeks)10-20 mg/kg q12h (60 min infusion)--0.53 x BW0.179 x BW[7]
Patients with ESRD (on HD)500 mg/500 mg (1h infusion)---9.53 ± 1.26[5]
Patients with ESRD (off HD)500 mg/500 mg (1h infusion)---2.92 ± 0.238[5]
Critically Ill Patients on CRRT0.5 g q12h (1h infusion)23.2---[11]
Critically Ill Patients on CRRT1 g q12h (1h infusion)42.9---[11]
Critically Ill Patients on CRRT1 g q8h (1h infusion)36.8 (25.1-48.8)---[11]

Cmax: Maximum plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance; PCA: Postconceptional age; BW: Body weight; ESRD: End-stage renal disease; HD: Hemodialysis; CRRT: Continuous renal replacement therapy. Values are presented as mean ± standard deviation or range where available.

Table 2: Pharmacokinetic Parameters of this compound in Different Patient Populations

PopulationDosing RegimenCmax (μg/mL)t1/2 (h)Vd (L)CL (L/h)Reference
Pediatric Patients (2-14 years)10 mg/10 mg/kg (30 min infusion)21.770.55-0.63--[10]
Pediatric Patients (2-14 years)20 mg/20 mg/kg (30 min infusion)35.290.55-0.63--[10]
Pediatric Patients (2-14 years)30 mg/30 mg/kg (30 min infusion)50.080.55-0.63--[10]
Patients with ESRD (on HD)500 mg/500 mg (1h infusion)---4.18 ± 0.643[5]
Patients with ESRD (off HD)500 mg/500 mg (1h infusion)---0.615 ± 0.511[5]
Critically Ill Patients on CRRT1 g q8h (1h infusion)69.6 (54.0-85.5)---[11]

Cmax: Maximum plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance; ESRD: End-stage renal disease; HD: Hemodialysis; CRRT: Continuous renal replacement therapy. Values are presented as mean ± standard deviation or range where available.

II. Experimental Protocols

A. Protocol for a Pharmacokinetic Study of Panipenem/Betamipron

This protocol outlines the steps for conducting a clinical pharmacokinetic study of panipenem/betamipron.

1. Study Design and Population:

  • Define the study population (e.g., healthy volunteers, patients with specific conditions).

  • Obtain informed consent from all participants.[12]

  • Determine the dosing regimen (dose and infusion time) based on the study objectives. Panipenem/betamipron is typically administered as an intravenous infusion over 30 to 60 minutes.[6][7][10][11]

2. Drug Administration:

  • Reconstitute the panipenem/betamipron vial with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride).

  • Administer the drug as a controlled intravenous infusion over the specified period using an infusion pump to ensure accurate delivery.[7]

3. Blood Sample Collection:

  • Collect blood samples at predetermined time points to characterize the plasma concentration-time profile. A typical sampling schedule includes:

    • Pre-dose (t=0)

    • During infusion (e.g., 15 and 30 minutes for a 30-minute infusion)

    • End of infusion

    • Post-infusion at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) to capture the distribution and elimination phases.[7]

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

4. Plasma Sample Processing and Storage:

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • To stabilize panipenem, which is unstable in plasma, mix the plasma samples with a stabilizing agent such as 1M 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.0) in a 1:1 ratio.[11][13]

  • Store the stabilized plasma samples at -80°C until analysis.[11]

5. Bioanalytical Method for Panipenem and this compound Quantification:

  • Develop and validate a sensitive and specific analytical method for the simultaneous quantification of panipenem and this compound in plasma. High-performance liquid chromatography (HPLC) with UV detection is a commonly used method.[8][13][14][15]

B. Protocol for HPLC Analysis of Panipenem and this compound in Plasma

This protocol provides a general procedure for the determination of panipenem and this compound concentrations in stabilized human plasma using HPLC.

1. Materials and Reagents:

  • Panipenem and this compound reference standards

  • Internal standard (e.g., paracetamol for panipenem)[13]

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Phosphate buffer, ammonium acetate, or other suitable buffer systems[13][15]

  • Perchloric acid or other protein precipitation agents

  • 1M MOPS buffer (pH 7.0)

2. Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 5 μm, 250 mm x 4.6 mm).[13]

  • Mobile Phase for Panipenem: A mixture of 0.02 M phosphate buffer (pH 8.0) and acetonitrile (97:3, v/v).[15]

  • Mobile Phase for this compound: A mixture of acetonitrile, acetate, and water (18:1:81, v/v/v).[14]

  • Flow Rate: 1.0 - 1.6 mL/min.[13]

  • Detection Wavelength: 260 nm for panipenem and 240 nm for this compound.[14][15]

  • Column Temperature: 45°C.[15]

3. Sample Preparation:

  • Thaw the stabilized plasma samples on ice.

  • To a known volume of plasma, add the internal standard solution.

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and inject a portion into the HPLC system.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank stabilized plasma with known concentrations of panipenem and this compound.

  • Process the calibration standards in the same manner as the study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of panipenem and this compound in the study samples by interpolating their peak area ratios from the calibration curve.

III. Pharmacokinetic Modeling Workflow

Pharmacokinetic modeling is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of panipenem and this compound, and for optimizing dosing regimens.

Pharmacokinetic_Modeling_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation cluster_simulation Simulation & Dosing Regimen Optimization Data_Collection Clinical PK Data (Plasma Concentrations vs. Time) Data_Formatting Data Formatting (NONMEM readable format) Data_Collection->Data_Formatting Model_Selection Select Structural Model (e.g., One- or Two-Compartment) Data_Formatting->Model_Selection Covariate_Analysis Identify Covariates (e.g., Renal Function, Body Weight) Model_Selection->Covariate_Analysis Goodness_of_Fit Goodness-of-Fit Plots Covariate_Analysis->Goodness_of_Fit VPC Visual Predictive Check Goodness_of_Fit->VPC Bootstrap Bootstrap Analysis VPC->Bootstrap Monte_Carlo Monte Carlo Simulations Bootstrap->Monte_Carlo Dose_Optimization Dosage Regimen Optimization (based on PTA) Monte_Carlo->Dose_Optimization

Caption: Workflow for population pharmacokinetic modeling of panipenem/betamipron.

1. Data Preparation:

  • Collate the plasma concentration-time data from the clinical study.

  • Format the data into a dataset suitable for the chosen modeling software (e.g., NONMEM). This typically includes patient demographics, dosing information, and drug concentrations at various time points.

2. Model Building:

  • Start with a base structural model, such as a one- or two-compartment model, to describe the pharmacokinetics of panipenem and this compound.[7][11]

  • Explore different error models (e.g., additive, proportional, or combined) to account for inter-individual and residual variability.

  • Perform a covariate analysis to identify patient characteristics (e.g., creatinine clearance, body weight) that significantly influence the pharmacokinetic parameters.[8] Creatinine clearance is a common covariate for the clearance of both panipenem and this compound.[8]

3. Model Validation:

  • Assess the goodness-of-fit of the model using various diagnostic plots.

  • Perform a visual predictive check (VPC) to compare the observed data with the predictions from the model.

  • Use bootstrap analysis to evaluate the stability and robustness of the final model parameters.

4. Simulation and Dose Optimization:

  • Once a robust model is established, perform Monte Carlo simulations to predict the pharmacokinetic profiles under different dosing scenarios.

  • Use these simulations to identify optimal dosing regimens that achieve the desired therapeutic targets (e.g., time above the minimum inhibitory concentration, T>MIC) for panipenem while minimizing potential toxicity.

IV. Mechanism of Nephroprotection by this compound

Panipenem, like some other carbapenems, can be actively transported into the proximal tubule cells of the kidneys. High intracellular concentrations can lead to cellular damage and nephrotoxicity. This compound acts as a competitive inhibitor of the organic anion transporters (OATs) located on the basolateral membrane of the proximal tubule cells.[3][4] By blocking these transporters, this compound reduces the uptake of panipenem into these cells, thereby preventing the accumulation of the drug and mitigating the risk of renal injury.

Nephroprotection_Mechanism cluster_cell Renal Proximal Tubule Cell cluster_inside Intracellular Space cluster_blood Bloodstream OAT Organic Anion Transporter (OAT) Panipenem_in Panipenem Toxicity Cellular Toxicity Panipenem_in->Toxicity High Concentration Panipenem_out Panipenem Panipenem_out->OAT Uptake This compound This compound This compound->OAT Inhibition

Caption: this compound inhibits panipenem uptake in renal tubule cells.

These application notes and protocols provide a framework for the pharmacokinetic evaluation of panipenem/betamipron. Researchers are encouraged to adapt these guidelines to their specific study objectives and available resources.

References

Troubleshooting & Optimization

Betamipron Technical Support Center: Solubility and Stability in Research Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of betamipron in common research buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (N-benzoyl-β-alanine) is a compound used in conjunction with carbapenem antibiotics, such as panipenem, to mitigate their nephrotoxicity[1]. Its primary mechanism of action is the competitive inhibition of organic anion transporters (OATs), specifically OAT1, OAT3, and OAT4, which are located in the renal tubules[2][3]. By blocking these transporters, this compound reduces the accumulation of carbapenems in the kidney cells, thereby preventing kidney damage[2].

Q2: What are the known solubility characteristics of this compound?

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to 3 years. Stock solutions prepared in organic solvents can be stored at -80°C for up to one year or at -20°C for up to one month[4]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon Dilution of DMSO Stock in Aqueous Buffer

Problem: When I dilute my concentrated this compound stock solution in DMSO into my aqueous research buffer (e.g., PBS), a precipitate forms.

Cause: This is a common issue for compounds that are highly soluble in organic solvents but have low aqueous solubility. The DMSO acts as a good solvent for this compound, but when the solution is diluted in an aqueous buffer, the overall solvent polarity increases, causing the compound to crash out of solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as your experiment can tolerate (typically ≤1%, but this should be validated for your specific cell line or assay). A slightly higher DMSO concentration may help keep the this compound in solution.

  • Use a Surfactant: In some in vitro assays, a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), can be included in the buffer to improve the solubility of hydrophobic compounds. However, the compatibility of the surfactant with your experimental system must be verified.

  • pH Adjustment: The solubility of this compound, which has a carboxylic acid group, is likely to be pH-dependent. Increasing the pH of the buffer may increase its solubility. You can try preparing your working solution in a buffer with a slightly higher pH (e.g., pH 8.0), if your experiment allows.

Issue 2: Inconsistent Experimental Results Potentially Due to this compound Degradation

Problem: I am observing variability in my experimental results over time, and I suspect my this compound working solution is not stable.

Cause: While specific stability data in various research buffers is limited, compounds can degrade in aqueous solutions due to hydrolysis, oxidation, or other chemical reactions. The stability of a compound is often dependent on pH, temperature, and light exposure. For related compounds like carbapenems, stability is known to be pH-sensitive[5][6].

Solutions:

  • Prepare Fresh Working Solutions: The most reliable practice is to prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

  • Conduct a Preliminary Stability Study: If you need to use a working solution over a period of hours or days, it is advisable to conduct a simple stability study. Prepare a batch of the working solution and analyze its concentration by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your experimental conditions.

  • Control Storage Conditions: Store your working solutions on ice and protected from light whenever possible to minimize degradation.

  • pH Considerations: Based on the stability of similar compounds, this compound may be more stable in buffers with a neutral to slightly alkaline pH. Avoid highly acidic or highly alkaline conditions if possible.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityMolar Concentration (mM)
DMSO39 mg/mL[4]201.86
Ethanol39 mg/mL[4]201.86
WaterInsoluble[4]-
PBS (pH 7.4)Data not available-
TRIS (pH 7.4)Data not available-
HEPES (pH 7.4)Data not available-

Note: The solubility in research buffers is not well-documented and should be determined empirically.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Weight193.20 g/mol [4]
Ki for hOAT123.6 µM[2]
Ki for hOAT348.3 µM[2]
Ki for hOAT4502 µM[3]
Predicted LogP0.88 (for N-benzoyl-D-alanine)[7]
Predicted pKa (acidic)3.66 (for N-benzoyl-D-alanine)[7]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Research Buffer (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the research buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC).

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Protocol 2: Assessment of this compound Stability in a Research Buffer (HPLC-UV Method)
  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the desired research buffer at a known concentration (e.g., 100 µM).

  • Incubation:

    • Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect the vials from light.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

  • HPLC Analysis:

    • Analyze the samples immediately by a stability-indicating HPLC-UV method. A suitable starting point for method development could be a C18 column with a mobile phase of phosphate buffer (pH 8.0) and acetonitrile.

    • Quantify the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Betamipron_MOA cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine Carbapenem_blood Carbapenem OAT OAT1/3 Carbapenem_blood->OAT Transport Betamipron_blood This compound Betamipron_blood->OAT Competitive Inhibition Carbapenem_cell Carbapenem (Accumulation) OAT->Carbapenem_cell Excretion Excretion Nephrotoxicity Nephrotoxicity Carbapenem_cell->Nephrotoxicity Leads to

Caption: Mechanism of Action of this compound

Solubility_Workflow start Start: Excess This compound Powder add_buffer Add Research Buffer start->add_buffer equilibrate Equilibrate (24-48h) with Agitation add_buffer->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter analyze Analyze by HPLC-UV filter->analyze end End: Determine Solubility analyze->end

Caption: Solubility Determination Workflow

Stability_Workflow start Start: this compound Solution in Buffer incubate Incubate at Desired Temperature & Time start->incubate sample Sample at Time Points (t=0, 2, 4, 8, 24h...) incubate->sample analyze Analyze by Stability- Indicating HPLC sample->analyze calculate % Remaining vs. Time analyze->calculate end End: Determine Degradation Rate calculate->end

Caption: Stability Assessment Workflow

References

Technical Support Center: Betamipron Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Betamipron experimental protocols. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of organic anion transporters (OATs), specifically OAT1 and OAT3, in the renal cortex.[1] By blocking these transporters, this compound prevents the accumulation of certain drugs, such as carbapenem antibiotics (e.g., panipenem, imipenem) and cisplatin, in renal tubular cells.[1][2][3][4] This inhibition reduces the nephrotoxicity associated with these co-administered drugs.[1][2][5][6]

Q2: What are the common clinical and experimental applications of this compound?

A2: this compound is clinically used in combination with the carbapenem antibiotic panipenem to reduce its renal toxicity.[5][6] Experimentally, it is often used in preclinical studies to investigate its protective effects against drug-induced nephrotoxicity, particularly with carbapenems and cisplatin.[2][3][4]

Q3: What are the reported adverse effects of the panipenem/betamipron combination?

A3: In clinical trials, the combination of panipenem and this compound is generally well-tolerated.[1][6] The most commonly reported adverse effects include skin rash, diarrhea, eosinophilia, and elevated serum levels of hepatic transaminases.[1][6]

Q4: Is this compound effective in reducing the nephrotoxicity of drugs other than carbapenems?

A4: Yes, studies have shown that this compound can protect against nephrotoxicity induced by cisplatin.[3][4] It achieves this by competitively inhibiting the uptake of cisplatin into the renal cortex, similar to its mechanism with carbapenems.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in renal toxicity markers (e.g., BUN, creatinine) in animal models. Inconsistent drug administration, leading to variable plasma and renal concentrations.Ensure precise and consistent dosing and administration routes. For intravenous administration, use a calibrated infusion pump. For oral administration, ensure complete ingestion.
Individual differences in animal renal function.Pre-screen animals for baseline renal function and randomize them into experimental groups. Increase the sample size to improve statistical power.
Unexpectedly low efficacy of this compound in preventing nephrotoxicity. Suboptimal dosing of this compound.Perform a dose-response study to determine the optimal protective dose of this compound for the specific co-administered drug and animal model.
Timing of this compound administration relative to the nephrotoxic agent.Administer this compound simultaneously with or slightly before the nephrotoxic agent to ensure it can competitively inhibit uptake.[2]
Difficulty in dissolving this compound for in vitro assays. This compound may have limited solubility in certain aqueous buffers.Prepare stock solutions in an appropriate organic solvent like DMSO and then dilute to the final concentration in the assay medium. Ensure the final solvent concentration does not affect cell viability.
Inconsistent results in cellular uptake assays. Fluctuations in cell health and transporter expression.Maintain consistent cell culture conditions, including passage number and confluency. Regularly check for mycoplasma contamination.
Interference from components of the assay medium.Use a simple, well-defined buffer system for uptake experiments to minimize potential interactions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Panipenem and this compound in Different Patient Populations

Patient Population Drug Clearance (L/h) Half-life (h) Peak Serum Level (µg/mL) Reference
End-Stage Renal Disease (with hemodialysis) Panipenem9.53 ± 1.26--[7]
This compound4.18 ± 0.643--[7]
End-Stage Renal Disease (without hemodialysis) Panipenem2.92 ± 0.238--[7]
This compound0.615 ± 0.511--[7]
Pediatric (2-14 years, 10 mg/kg dose) Panipenem-0.90 - 0.9627.37[8]
This compound-0.55 - 0.6321.77[8]
Pediatric (2-14 years, 20 mg/kg dose) Panipenem-0.90 - 0.9659.3[8]
This compound-0.55 - 0.6335.29[8]
Pediatric (2-14 years, 30 mg/kg dose) Panipenem-0.90 - 0.9691.7[8]
This compound-0.55 - 0.6350.08[8]

Experimental Protocols

1. In Vivo Assessment of this compound's Nephroprotective Effect

  • Objective: To determine if this compound can reduce the renal toxicity of a co-administered drug (e.g., panipenem, cisplatin) in a rodent model.

  • Methodology:

    • Animal Model: Use male Wistar rats or a similar appropriate strain.

    • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

    • Grouping: Divide animals into at least four groups:

      • Group 1: Vehicle control (e.g., saline).

      • Group 2: Nephrotoxic agent alone (e.g., panipenem at 200 mg/kg, IV).[2]

      • Group 3: this compound alone (e.g., 200 mg/kg, IV).[2]

      • Group 4: Nephrotoxic agent + this compound (co-administered).[2]

    • Drug Administration: Administer drugs intravenously.

    • Monitoring: Monitor animals for clinical signs of toxicity. Collect blood samples at baseline and at specified time points (e.g., 24, 48, 72 hours) post-administration for measurement of blood urea nitrogen (BUN) and serum creatinine.

    • Tissue Collection: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination.

    • Data Analysis: Compare the levels of BUN and creatinine and the severity of kidney damage (based on histopathology) between the groups.

2. In Vitro Cellular Uptake Assay

  • Objective: To investigate the inhibitory effect of this compound on the uptake of a substrate by organic anion transporters (OATs).

  • Methodology:

    • Cell Line: Use a cell line that stably expresses the organic anion transporter of interest (e.g., HEK293-OAT1).

    • Cell Culture: Culture the cells to an appropriate confluency in 24-well plates.

    • Uptake Buffer: Prepare a suitable uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Assay Procedure:

      • Wash the cells with the uptake buffer.

      • Pre-incubate the cells with either buffer alone (control) or buffer containing different concentrations of this compound for a short period (e.g., 10-15 minutes).

      • Initiate the uptake by adding the labeled substrate (e.g., radiolabeled para-aminohippurate for OAT1) to all wells.

      • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

      • Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.

    • Quantification: Lyse the cells and measure the amount of accumulated labeled substrate using a scintillation counter or other appropriate method.

    • Data Analysis: Calculate the percentage of inhibition of substrate uptake by this compound at each concentration and determine the IC50 value.

Visualizations

Betamipron_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Renal Tubular Cell Carbapenem_Blood Carbapenem OAT OAT1/OAT3 Carbapenem_Blood->OAT Uptake Betamipron_Blood This compound Betamipron_Blood->OAT Inhibition Carbapenem_Cell Carbapenem Accumulation (Nephrotoxicity) OAT->Carbapenem_Cell

Caption: this compound's mechanism of action in reducing nephrotoxicity.

In_Vivo_Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into 4 Groups: 1. Control 2. Nephrotoxic Agent 3. This compound 4. Combination Start->Grouping Dosing Intravenous Drug Administration Grouping->Dosing Monitoring Blood Sampling (BUN, Creatinine) Dosing->Monitoring Endpoint Euthanasia and Kidney Collection Monitoring->Endpoint Analysis Histopathology and Biochemical Analysis Endpoint->Analysis Conclusion Conclusion: Assess Nephroprotective Effect Analysis->Conclusion

Caption: Workflow for an in vivo nephroprotection study.

References

Technical Support Center: Overcoming Betamipron Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Betamipron precipitation in aqueous solutions during experimental procedures.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to preventing its precipitation. Key characteristics are summarized below.

PropertyValueSource
Chemical Name N-Benzoyl-β-alanine[1]
Molecular Formula C10H11NO3[1]
Molecular Weight 193.20 g/mol [1]
Predicted pKa 4.32 ± 0.10
Aqueous Solubility Insoluble or very slightly soluble in water. Readily soluble in warm water.[2]
Organic Solvent Solubility Soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 37 mg/mL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, or N-benzoyl-β-alanine, is a compound often used in combination with carbapenem antibiotics to inhibit their uptake into the renal tubules, thereby preventing nephrotoxicity.[3] For experimental and formulation purposes, achieving a stable aqueous solution is crucial. However, this compound is a poorly water-soluble drug, which can lead to precipitation, impacting the accuracy of experimental results and the efficacy of formulations.

Q2: What are the primary factors causing this compound precipitation?

A2: The main factors influencing this compound's solubility and causing precipitation are:

  • pH: As a weak acid, its solubility is highly dependent on the pH of the aqueous medium.

  • Temperature: Solubility is significantly affected by temperature, with better solubility observed in warmer water.

  • Concentration: Exceeding the solubility limit at a given pH and temperature will lead to precipitation.

  • Solvent Composition: The presence of co-solvents or other solutes can alter its solubility.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a carboxylic acid with a predicted pKa of approximately 4.32.

  • At pH values below its pKa (pH < 4.32): this compound will be predominantly in its neutral, un-ionized form. This form is less polar and has significantly lower aqueous solubility, leading to a higher likelihood of precipitation.

  • At pH values above its pKa (pH > 4.32): this compound will be primarily in its ionized (salt) form, which is more polar and exhibits much higher aqueous solubility.

Therefore, to dissolve this compound in an aqueous solution, the pH should be adjusted to be at least 1-2 units above its pKa.

cluster_pH_Scale pH Scale cluster_Betamipron_State This compound State cluster_Solubility Aqueous Solubility pH_Low Low pH (pH < pKa) pKa pKa ≈ 4.32 pH_Low->pKa Unionized Un-ionized Form (COOH) pH_Low->Unionized Favors pH_High High pH (pH > pKa) pKa->pH_High Ionized Ionized Form (COO⁻) pH_High->Ionized Favors Equilibrium Equilibrium Unionized->Equilibrium Low_Sol Low Solubility (Precipitation Risk) Unionized->Low_Sol Leads to Equilibrium->Ionized High_Sol High Solubility (Stable Solution) Ionized->High_Sol Leads to Start This compound Precipitation Observed Check_pH Is the solution pH > 5.5? Start->Check_pH Check_Conc Is concentration too high? Check_pH->Check_Conc Yes Adjust_pH Adjust pH to > 5.5 (e.g., with dilute NaOH) Check_pH->Adjust_pH No Check_Temp Is the solution cold? Check_Conc->Check_Temp No Reduce_Conc Reduce concentration or use a stock solution in DMSO/Ethanol Check_Conc->Reduce_Conc Yes Warm_Sol Gently warm and/or sonicate the solution Check_Temp->Warm_Sol Yes Add_Excipients Consider adding co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) Check_Temp->Add_Excipients No Resolved Precipitation Resolved Adjust_pH->Resolved Reduce_Conc->Resolved Warm_Sol->Resolved Add_Excipients->Resolved Start Start: Prepare Buffer Add_Excess Add excess solid this compound to buffer in a sealed vial Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) Add_Excess->Equilibrate Separate Separate solid from solution (Centrifuge and/or Filter) Equilibrate->Separate Analyze Quantify this compound in the filtrate (e.g., by HPLC/UV-Vis) Separate->Analyze Calculate Calculate Solubility (e.g., in mg/mL or mM) Analyze->Calculate End End Calculate->End

References

Technical Support Center: HPLC Troubleshooting for Betamipron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Betamipron. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A typical reversed-phase HPLC method for this compound analysis uses a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. The detection is usually performed using a UV detector.

Q2: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing for this compound, an acidic compound, is often due to secondary interactions with the stationary phase.[1] Potential causes include inappropriate mobile phase pH, column degradation, or sample overload.[1]

Q3: I am observing a drifting baseline during my this compound analysis. What should I do?

Baseline drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or contamination in the detector flow cell.[2][3] Ensure your mobile phase is well-mixed and degassed, and the column temperature is stable.

Q4: I see unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

Ghost peaks are extraneous signals that can originate from contaminated solvents, system contamination, or carryover from previous injections.[4][5][6] Running a blank gradient can help identify the source of these peaks.[6]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Peak tailing can compromise the accuracy and reproducibility of your analysis. Below is a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Check Mobile Phase pH Is pH > pKa of this compound? start->check_ph adjust_ph Adjust pH to be ~2 units below pKa check_ph->adjust_ph Yes check_column Evaluate Column Condition Is the column old or contaminated? check_ph->check_column No end Symmetrical Peak adjust_ph->end replace_column Replace Column check_column->replace_column Yes check_overload Check for Sample Overload Is the peak shape improving with lower concentration? check_column->check_overload No replace_column->end reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes check_overload->end No reduce_concentration->end

Caption: Troubleshooting workflow for this compound peak tailing.

Potential Cause Recommended Solution Expected Outcome
Inappropriate Mobile Phase pH This compound has an acidic functional group. Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in its protonated form and minimize secondary silanol interactions.Improved peak symmetry (Tailing factor closer to 1).
Column Degradation The column may be old or contaminated.[7] Flush the column with a strong solvent or replace it if necessary.Sharper, more symmetrical peaks.
Sample Overload Injecting too much sample can lead to peak distortion.[7] Dilute the sample and re-inject.Peak shape improves at lower concentrations.
Extra-column Effects Long or wide tubing can cause peak broadening and tailing. Use tubing with a narrow internal diameter to minimize dead volume.Reduced peak tailing and improved efficiency.
Issue 2: Baseline Noise and Drift

A stable baseline is crucial for accurate peak integration.[2] Baseline noise and drift can obscure small peaks and affect quantification.

Troubleshooting Workflow for Baseline Issues

start Baseline Noise/Drift check_degassing Check Mobile Phase Is it properly degassed and mixed? start->check_degassing degas_remix Degas and Remix Mobile Phase check_degassing->degas_remix No check_temp Check Column Temperature Is the temperature stable? check_degassing->check_temp Yes end Stable Baseline degas_remix->end stabilize_temp Use a Column Oven to Stabilize Temperature check_temp->stabilize_temp No check_detector Check Detector Flow Cell Is it clean? check_temp->check_detector Yes stabilize_temp->end flush_cell Flush Flow Cell check_detector->flush_cell No check_detector->end Yes flush_cell->end

Caption: Troubleshooting workflow for baseline noise and drift.

Potential Cause Recommended Solution Expected Outcome
Inadequate Mobile Phase Degassing Air bubbles in the mobile phase can cause baseline noise.[2] Degas the mobile phase using an inline degasser, helium sparging, or sonication.Reduced baseline noise and a more stable signal.
Temperature Fluctuations Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift.[2] Use a column oven to maintain a constant temperature.A stable and consistent baseline.
Contaminated Detector Flow Cell Contaminants in the flow cell can cause baseline noise and drift.[2] Flush the flow cell with a strong, appropriate solvent.A cleaner and more stable baseline.
Mobile Phase Composition If using a gradient, ensure the absorbance of both mobile phases is similar at the detection wavelength to minimize baseline drift.[4]A flatter baseline during the gradient run.
Issue 3: Retention Time Shifts

Inconsistent retention times can lead to incorrect peak identification and unreliable results.

Troubleshooting Workflow for Retention Time Shifts

start Retention Time Shift check_flow_rate Check Flow Rate Is it stable and accurate? start->check_flow_rate calibrate_pump Calibrate Pump check_flow_rate->calibrate_pump No check_mobile_phase Check Mobile Phase Is the composition correct? check_flow_rate->check_mobile_phase Yes end Consistent Retention Time calibrate_pump->end prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh No check_column_equilibration Check Column Equilibration Is it sufficient? check_mobile_phase->check_column_equilibration Yes prepare_fresh->end increase_equilibration Increase Equilibration Time check_column_equilibration->increase_equilibration No check_column_equilibration->end Yes increase_equilibration->end

Caption: Troubleshooting workflow for retention time shifts.

Potential Cause Recommended Solution Expected Outcome
Inconsistent Flow Rate Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.Stable and reproducible retention times.
Changes in Mobile Phase Composition Even small variations in the mobile phase composition can lead to significant shifts in retention time.[8] Prepare fresh mobile phase and ensure accurate measurements of all components.Consistent retention of this compound.
Column Temperature Variations As with baseline drift, temperature changes can affect retention times. A 1°C change can alter retention times by 1-2%.[8] Use a column oven for consistent temperature control.Reproducible retention times across different runs and days.
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods.Stable retention times from the first injection.

Experimental Protocol: HPLC Analysis of this compound

This section details a typical experimental protocol for the analysis of this compound.

Workflow for this compound HPLC Analysis

prep_mobile_phase Prepare Mobile Phase (e.g., Phosphate Buffer:Acetonitrile) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile_phase->equilibrate prep_sample Prepare this compound Sample (Dissolve in mobile phase) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration and Quantification) detect->analyze

Caption: General workflow for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 4.6 x 200 mm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.02 mol/L phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to the desired value (e.g., pH 3.0) with orthophosphoric acid. The mobile phase is then prepared by mixing the buffer with acetonitrile in a specified ratio (e.g., 97:3 v/v). Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a concentration within the linear range of the method.

4. Chromatographic Conditions

Parameter Condition
Column C18 (5µm, 4.6 x 200 mm)
Mobile Phase 0.02 mol/L Phosphate Buffer (pH 3.0) : Acetonitrile (97:3, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 260 nm
Injection Volume 20 µL

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical plates: Should meet the method-specific requirement.

  • Relative standard deviation (RSD) for replicate injections: Should be ≤ 2.0% for peak area and retention time.

6. Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak based on its retention time compared to the standard. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

References

Technical Support Center: Off-Target Effects of Betamipron in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the off-target effects of Betamipron in cell culture is limited. The information provided here is based on its known mechanism of action as an inhibitor of Organic Anion Transporters (OATs) and general principles of troubleshooting for small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary known molecular target of this compound?

A1: this compound is a known inhibitor of Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8)[1]. These transporters are primarily found in the basolateral membrane of renal proximal tubule cells and are responsible for the transport of a wide range of endogenous and exogenous organic anions[1].

Q2: I am using a non-renal cell line. Could this compound still have an effect?

A2: Yes. While OAT1 and OAT3 are most prominently expressed in the kidney, their expression has been detected in other tissues, albeit at lower levels. If your cell line expresses these transporters, this compound could inhibit their function. Furthermore, inhibition of OATs can lead to alterations in cellular energy metabolism, which could manifest as an observable phenotype in your cell culture experiments.

Q3: I am observing unexpected changes in cell proliferation after treating my cells with this compound. Could this be an off-target effect?

A3: It is possible. Alterations in cellular metabolism due to OAT inhibition could indirectly affect cell proliferation. To investigate this, it is crucial to perform a dose-response experiment to determine if the effect occurs at concentrations consistent with OAT inhibition. Additionally, consider performing control experiments with a structurally different OAT inhibitor, such as probenecid, to see if a similar phenotype is observed.

Q4: Can this compound affect the uptake or efflux of other compounds in my cell culture medium?

A4: Yes. OATs transport a variety of molecules, including signaling molecules, nutrients, and waste products. By inhibiting these transporters, this compound could alter the intracellular concentration of these substances, potentially leading to unexpected cellular responses.

Q5: Are there any known off-target interactions of this compound with other proteins?

A5: Currently, there is a lack of published data specifically identifying off-target protein interactions for this compound beyond OAT1 and OAT3.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed (e.g., altered morphology, proliferation, or viability)

Possible Cause:

  • On-target effect in a non-canonical context: Your cell line may express functional OATs, and their inhibition by this compound is leading to the observed phenotype through disruption of normal transport processes.

  • Undocumented off-target effect: this compound may be interacting with other cellular proteins in your specific cell model.

  • Compound quality or stability: The this compound compound itself may be impure or degrading in your cell culture medium.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Whenever possible, use a high-quality, analytically confirmed source of this compound.

  • Perform a Dose-Response Curve: Establish the concentration at which the phenotype is observed. Compare this to the known inhibitory concentrations for OAT1 and OAT3 (see data tables below).

  • Use a Mechanistic Control: Treat cells with a different, well-characterized OAT inhibitor (e.g., probenecid). If the same phenotype is observed, it is more likely to be an on-target effect related to OAT inhibition.

  • Assess Target Expression: If possible, determine if your cell line expresses OAT1 or OAT3 using techniques like RT-qPCR or western blotting.

  • Washout Experiment: To determine if the effect is reversible, treat cells with this compound, then wash it out and replace with fresh media. Monitor if the cells revert to their normal phenotype.

Issue 2: Variability in Experimental Results

Possible Cause:

  • Inconsistent compound preparation: Errors in serial dilutions or improper storage of stock solutions.

  • Cell culture inconsistencies: Variations in cell passage number, confluency at the time of treatment, or media composition.

  • Assay-specific variability: Issues with reagent stability, incubation times, or detection methods.

Troubleshooting Steps:

  • Standardize Compound Handling: Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density and treat at the same level of confluency for all experiments.

  • Optimize Assay Parameters: Ensure all reagents are within their expiration dates and properly prepared. Use consistent incubation times and environmental conditions. Include appropriate positive and negative controls in every experiment.

Quantitative Data

Note: The following data represents the on-target inhibitory activity of this compound and the reference compound Probenecid. Data on off-target inhibition is not currently available in the public domain.

Table 1: Inhibitory Activity of this compound on Human Organic Anion Transporters (OATs)

TransporterK_i (µM)Cell SystemReference
hOAT123.6Not Specified[1]
hOAT348.3Not Specified[1]
hOAT4502Not Specified[1]

Table 2: Inhibitory Activity of Probenecid on Human Organic Anion Transporters (OATs)

TransporterSubstrateIC50 / K_i (µM)Cell SystemReference
hOAT1p-aminohippurate (PAH)K_i: 4.3 - 12.1HEK293[2]
hOAT16-carboxyfluorescein (6-CF)IC50: ~15HEK293[2]
hOAT3Estrone-3-sulfate (E3S)K_i: 1.3 - 9.0HEK293[2]
hOAT36-carboxyfluorescein (6-CF)IC50: <10HEK293[2]

Experimental Protocols

Protocol: General Workflow for Investigating an Unexpected Phenotype

This protocol outlines a general approach to determining if an observed cellular phenotype is an on-target or off-target effect of a small molecule inhibitor like this compound.

G A Start: Unexpected Phenotype Observed B Perform Dose-Response Curve A->B C Is the EC50/IC50 consistent with known on-target activity? B->C D Use Mechanistic Control (e.g., Probenecid) C->D Yes G Investigate Potential Off-Target Effects C->G No E Does the control reproduce the phenotype? D->E F Likely On-Target Effect E->F Yes E->G No H Perform Target Engagement/ Expression Analysis F->H G->H I Does the cell line express the target? Is the target engaged at relevant concentrations? H->I I->F Yes J Consider compound stability and purity issues I->J No

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with a small molecule inhibitor.

Signaling Pathway Diagrams

Diagram: Inhibition of Organic Anion Transport

This diagram illustrates the known mechanism of action of this compound at the cellular level, which is the inhibition of organic anion transporters.

G cluster_0 Extracellular Space cluster_1 Intracellular Space OA_out Organic Anions (e.g., drugs, metabolites) OAT OAT1 / OAT3 Transporter OA_out->OAT Transport This compound This compound This compound->OAT Inhibition OA_in Organic Anions Cellular_Effects Cellular Effects (e.g., altered metabolism, signaling) OA_in->Cellular_Effects OAT->OA_in

References

Technical Support Center: Optimizing Betamipron Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betamipron in animal studies. The focus is on adjusting this compound dosage to achieve optimal renal protection when co-administered with carbapenem antibiotics like Panipenem.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in animal studies involving carbapenem antibiotics?

A1: this compound is primarily used as a nephroprotective agent. It is co-administered with carbapenem antibiotics, such as Panipenem, to mitigate the risk of kidney damage (nephrotoxicity) that can be induced by high concentrations of these antibiotics in the renal cortex.[1][2][3]

Q2: How does this compound protect the kidneys from carbapenem-induced toxicity?

A2: this compound works by competitively inhibiting organic anion transporters (OATs) in the renal tubules of the kidneys.[2] This inhibition blocks the active transport of carbapenems from the blood into the kidney's cortical cells, thus preventing the accumulation of the antibiotic to toxic levels within these cells.[3][4]

Q3: What is the recommended starting dose ratio of this compound to Panipenem in animal studies?

A3: Based on preclinical studies in rabbits, the optimal dose ratio for nephroprotection is equivalent by weight (1:1 ratio of this compound to Panipenem).[4] This ratio has been shown to effectively decrease the incidence of renal tubular necrosis.[4]

Q4: Is this compound effective in protecting against the nephrotoxicity of other drugs?

A4: Yes, studies have shown that this compound can also reduce the nephrotoxicity induced by other drugs, such as cisplatin, in rodents.[5][6][7] The protective mechanism is similar, involving the inhibition of renal tubular uptake.[7]

Troubleshooting Guides

Issue 1: Signs of nephrotoxicity are still observed despite co-administration of this compound.

  • Possible Cause 1: Sub-optimal this compound Dosage.

    • Troubleshooting Step: The dose of this compound may be insufficient to completely block the renal uptake of the carbapenem. Studies in rabbits have demonstrated a dose-dependent protective effect of this compound.[4]

    • Recommendation: Increase the dose of this compound in a stepwise manner. A dose-ranging study is recommended to determine the optimal protective dose for the specific animal model and carbapenem being used. The goal is to find the lowest effective dose of this compound that minimizes nephrotoxicity markers.

  • Possible Cause 2: Species-specific differences in drug metabolism and transporter affinity.

    • Troubleshooting Step: Pharmacokinetic parameters and the efficacy of renal transport inhibitors can vary significantly between animal species.

    • Recommendation: Conduct a pilot pharmacokinetic study in the chosen animal model to understand the clearance and volume of distribution of both the carbapenem and this compound. This will help in tailoring the dosage regimen.

Issue 2: Difficulty in establishing the optimal this compound dose for a new carbapenem.

  • Experimental Protocol: Dose-Ranging Study for Nephroprotection

    • Animal Model: Select a relevant animal model (e.g., rabbits are a good model for carbapenem-induced nephrotoxicity).

    • Groups:

      • Control Group: Vehicle only.

      • Carbapenem Only Group: Administer the high dose of the carbapenem known to induce nephrotoxicity.

      • Test Groups: Administer the same high dose of the carbapenem co-administered with varying doses of this compound (e.g., 0.5:1, 1:1, 2:1 ratio of this compound to carbapenem by weight).[4]

    • Administration: Administer the compounds intravenously.

    • Monitoring:

      • Collect blood samples at regular intervals to measure markers of kidney function (e.g., Blood Urea Nitrogen (BUN) and serum creatinine).

      • Collect urine samples to measure markers of tubular damage (e.g., N-acetyl-β-D-glucosaminidase (NAG)).

    • Histopathology: At the end of the study, perform a histopathological examination of the kidneys to assess the degree of renal tubular necrosis.

    • Data Analysis: Compare the markers of nephrotoxicity and histopathological findings between the groups to identify the this compound dose that provides the most significant protection.

Data Presentation

Table 1: Dose-Dependent Nephroprotective Effect of this compound in Rabbits

This compound to Panipenem Ratio (by weight)Incidence of Renal Tubular Necrosis
0:1 (Panipenem only)High
0.5:1Reduced
1:1Significantly Reduced / Absent
2:1Significantly Reduced / Absent

Data summarized from the findings of the study on the preventive effect of this compound on nephrotoxicity in rabbits.[4]

Visualizations

Betamipron_Mechanism cluster_blood Bloodstream cluster_kidney Renal Tubule Cell Panipenem_blood Panipenem OAT Organic Anion Transporter (OAT) Panipenem_blood->OAT Uptake Betamipron_blood This compound Betamipron_blood->OAT Inhibits Panipenem_cell Panipenem Accumulation (Leads to Toxicity) OAT->Panipenem_cell

Caption: Mechanism of this compound's nephroprotective action.

Experimental_Workflow start Start: Dose-Ranging Study animal_model Select Animal Model (e.g., Rabbit) start->animal_model grouping Establish Experimental Groups (Control, Carbapenem only, Test Groups) animal_model->grouping administration Intravenous Administration of Carbapenem +/- this compound grouping->administration monitoring Monitor Renal Function Markers (BUN, Creatinine, NAG) administration->monitoring histopathology Perform Kidney Histopathology monitoring->histopathology analysis Analyze Data and Determine Optimal this compound Dose histopathology->analysis end End: Optimal Dose Identified analysis->end

Caption: Workflow for a dose-ranging study of this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Betamipron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Betamipron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding matrix effects encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of this compound, matrix effects can arise from endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles.[1]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1] It is recommended to evaluate the matrix effect at both low and high quality control (QC) concentrations using at least six different lots of the biological matrix.

Q3: What are the common causes of significant matrix effects when analyzing this compound?

A3: Common causes include:

  • Inadequate Sample Preparation: Insufficient removal of matrix components like phospholipids and proteins is a primary cause.[3]

  • Co-elution of Interferences: Endogenous or exogenous compounds that have similar chromatographic behavior to this compound can co-elute and interfere with its ionization.

  • Ionization Source and Conditions: The type of ion source (e.g., ESI, APCI) and its settings can influence the susceptibility to matrix effects. ESI is generally more prone to matrix effects than APCI.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can affect the ionization of both this compound and interfering compounds.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?

A4: A suitable internal standard is crucial for compensating for matrix effects.[2] Ideally, a stable isotope-labeled (SIL) version of this compound should be used as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte. If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used. The IS helps to correct for variability in sample preparation, injection volume, and ionization efficiency.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Injection of sample in a solvent stronger than the mobile phase.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
High Variability in Results (Poor Precision) Inconsistent sample preparation.- Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, evaporation). - Consider automating the sample preparation process if possible.
Significant and variable matrix effects between samples.- Optimize the sample cleanup procedure to remove more interferences. - Use a stable isotope-labeled internal standard.
Low Analyte Recovery Inefficient extraction of this compound from the matrix.- Optimize the extraction solvent and pH. - Evaluate different sample preparation techniques (e.g., LLE, SPE, protein precipitation).
Analyte degradation during sample processing.- Investigate the stability of this compound under the experimental conditions (e.g., temperature, pH).
Ion Suppression or Enhancement Co-eluting matrix components.- Optimize the chromatographic method to improve the separation of this compound from interfering peaks. - Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent).
Inappropriate ionization source parameters.- Optimize source parameters such as capillary voltage, gas flow, and temperature.

Experimental Protocols

The following tables provide representative experimental parameters for the LC-MS/MS analysis of compounds similar to this compound in human plasma. These should be adapted and validated for the specific analysis of this compound.

Sample Preparation: Protein Precipitation
Step Procedure
1. Aliquoting Pipette 100 µL of human plasma into a microcentrifuge tube.
2. Internal Standard Addition Add the internal standard solution.
3. Protein Precipitation Add 300 µL of methanol (or acetonitrile), vortex for 1 minute.
4. Centrifugation Centrifuge at 12,000 rpm for 10 minutes at 4°C.
5. Supernatant Transfer Transfer the supernatant to a new tube.
6. Evaporation Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
7. Reconstitution Reconstitute the residue in 100 µL of the mobile phase.
8. Injection Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters (Representative)
Parameter Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.1 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Quantitative Data Summary

The following table summarizes typical validation results for a multi-analyte LC-MS/MS method in human plasma, which can be used as a benchmark for a this compound assay.[5]

Validation Parameter Acceptance Criteria Typical Results for Similar Compounds
Linearity (r²) ≥ 0.99> 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)1.4% to 9.3%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1% to 7.2%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)89.1% to 112.4%
Recovery (%) Consistent, precise, and reproducible90.1% to 109.2%
Matrix Effect (%) IS-normalized MF within an acceptable range (e.g., 0.8-1.2)93.1% to 105.8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent Results? check_is Check Internal Standard Response start->check_is is_ok IS Response Consistent? check_is->is_ok is_variable Investigate Sample Prep Variability is_ok->is_variable No check_matrix Assess Matrix Effects is_ok->check_matrix Yes revalidate Re-validate Method is_variable->revalidate matrix_significant Matrix Effect Significant? check_matrix->matrix_significant optimize_cleanup Optimize Sample Cleanup matrix_significant->optimize_cleanup Yes optimize_chroma Optimize Chromatography matrix_significant->optimize_chroma Yes matrix_significant->revalidate No, but problem persists optimize_cleanup->revalidate optimize_chroma->revalidate

References

Technical Support Center: Reproducibility in Betamipron Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Betamipron in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of your experiments. This compound is recognized as a potent inhibitor of Organic Anion Transporters (OATs), playing a crucial role in studying the transport of various substrates.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments involving this compound.

Issue Potential Cause Recommended Solution
High variability in OAT inhibition between experimental repeats. Inconsistent cell passage number or health.Maintain a consistent cell passage number for all experiments. Regularly check cell viability and morphology.
Inaccurate this compound concentration.Prepare fresh this compound solutions for each experiment. Verify the concentration using appropriate analytical methods if possible.
Fluctuation in incubation time or temperature.Strictly control incubation times and maintain a constant, optimal temperature (typically 37°C) for cellular assays.
Lower than expected inhibition of OAT-mediated transport. This compound degradation.Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.
Presence of competing OAT substrates in the media.Use a serum-free, defined medium for the transport assay to eliminate potential interference from unknown components in serum.
Low expression of the target OAT in the cell line.Verify the expression level of the target OAT (e.g., OAT1, OAT3) in your cell line using methods like qPCR or Western blotting.
Unexpected off-target effects or cellular toxicity. High concentration of this compound or solvent.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final solvent concentration (e.g., DMSO) is minimal and consistent across all wells, including controls.
Contamination of cell cultures.Regularly test cell cultures for mycoplasma and other contaminants.[1]
Inconsistent results in animal studies. Variability in drug administration or animal physiology.Ensure accurate and consistent dosing. Monitor animal health and normalize data to appropriate physiological parameters. Consider the animal's metabolic state.[2]
Differences in in vivo metabolism between species.Be aware of potential species-specific differences in this compound metabolism and OAT inhibitor sensitivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a research context?

A1: this compound functions as a competitive inhibitor of Organic Anion Transporters (OATs), particularly OAT1 and OAT3.[4] By blocking these transporters, this compound can reduce the cellular uptake of OAT substrates. This mechanism is fundamental to its use in research for investigating the role of OATs in drug disposition and toxicity.

Q2: Which specific OATs are inhibited by this compound?

A2: Research has demonstrated that this compound inhibits human OAT1, OAT3, and OAT4 with varying affinities.[4][5][6] It is important to consider the specific OAT subtype expressed in your experimental system.

Q3: What are the typical working concentrations for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the cell type, the specific OAT being studied, and the substrate used. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental setup. However, based on published data, concentrations in the micromolar range are typically used.

Q4: How should I prepare and store this compound solutions?

A4: this compound is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, dilute the stock solution to the final working concentration in the appropriate assay buffer or cell culture medium immediately before use.

Q5: Can this compound be used to study OAT function in vivo?

A5: Yes, this compound has been used in animal studies to investigate the role of OATs in the pharmacokinetics of co-administered drugs.[2] When designing in vivo experiments, it is crucial to consider factors such as the route of administration, dosage, and potential species differences in OAT function and drug metabolism.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants (Ki) of this compound for various human Organic Anion Transporters. These values can serve as a reference for experimental design.

Transporter Substrate Used in Assay Reported Ki Value (μM) Reference
hOAT1p-aminohippurate (PAH)23.6[4]
hOAT3Estrone-3-sulfate (ES)48.3[4]
hOAT4Estrone-3-sulfate (ES)502[5][6]

Experimental Protocols

Detailed Methodology: In Vitro OAT Inhibition Assay

This protocol describes a typical experiment to assess the inhibitory effect of this compound on OAT-mediated uptake of a substrate in a stable cell line expressing the transporter.

1. Cell Culture:

  • Culture cells stably expressing the human OAT of interest (e.g., HEK293-hOAT1) and a corresponding mock-transfected control cell line in appropriate growth medium.

  • Seed the cells in a 24-well plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

2. Preparation of Solutions:

  • Assay Buffer: Prepare a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Substrate Solution: Prepare a solution of the radiolabeled OAT substrate (e.g., [3H]p-aminohippurate for OAT1) in the assay buffer at the desired concentration.

  • This compound Solutions: Prepare a series of concentrations of this compound in the assay buffer by diluting the stock solution. Include a vehicle control (containing the same concentration of solvent as the this compound solutions).

3. Uptake Assay:

  • Wash the cell monolayers twice with pre-warmed assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding the substrate solution (containing the same concentrations of this compound or vehicle) to each well.

  • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

4. Measurement and Data Analysis:

  • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Calculate the rate of uptake and normalize it to the protein concentration.

  • Determine the OAT-specific uptake by subtracting the uptake in mock-transfected cells from that in OAT-expressing cells.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Betamipron_Mechanism cluster_cell Renal Proximal Tubule Cell cluster_inside cluster_blood Blood OAT OAT1/OAT3 Substrate_in OAT Substrate OAT->Substrate_in This compound This compound This compound->OAT Inhibition Substrate_out OAT Substrate Substrate_out->OAT Transport

Caption: Mechanism of this compound as an OAT inhibitor.

OAT_Inhibition_Workflow A Seed OAT-expressing and Mock cells B Prepare this compound and Substrate solutions A->B C Pre-incubate cells with this compound/Vehicle B->C D Initiate uptake with Substrate C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity E->F G Determine protein concentration F->G H Calculate specific uptake and inhibition G->H I Determine IC50 value H->I

Caption: Experimental workflow for an OAT inhibition assay.

References

Technical Support Center: Ensuring Betamipron Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Betamipron during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the storage, handling, and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare and store this compound stock solutions?

A1: Proper preparation and storage of this compound stock solutions are crucial for maintaining its integrity. It is recommended to prepare a high-concentration stock solution in a suitable solvent and store it in aliquots to avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in aqueous solutions and cell culture media at 37°C?

A2: While specific data on the degradation kinetics of this compound in cell culture media is limited, it is important to assume that, like many small molecules, it may be susceptible to degradation over extended periods at physiological temperatures (37°C) and pH. The stability of compounds in cell culture can be influenced by factors such as pH, temperature, and interactions with media components. General guidelines for antibiotics in cell culture suggest they are often stable for about three days at 37°C.

Q3: What are the potential signs of this compound degradation in my experiment?

A3: Degradation of this compound may lead to a decrease in its effective concentration, which could manifest as a loss of its expected biological activity. If you observe inconsistent or diminishing effects of this compound over the course of a long-term experiment, degradation should be considered as a potential cause.

Q4: Can I assume that if this compound is used in combination with Panipenem, its stability is not a concern?

A4: No, the co-administration of this compound with Panipenem is to inhibit the renal uptake of Panipenem and prevent nephrotoxicity.[1] This combination does not inherently guarantee the chemical stability of this compound in an experimental solution over time. The stability of each compound should be considered independently under the specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or reduced biological effect of this compound over time. Degradation of this compound in the experimental medium.1. Prepare fresh this compound-containing medium more frequently (e.g., every 24-48 hours). 2. Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section). 3. Increase the initial concentration of this compound to compensate for degradation, based on stability data.
Unexpected changes in cell health or morphology. Formation of degradation products with cytotoxic effects.1. Analyze your this compound-containing medium over time using HPLC to detect the appearance of degradation peaks. 2. If degradation is confirmed, reduce the exposure time of cells to the medium or switch to a more stable analog if available.
Precipitation observed in this compound-containing solutions. Poor solubility or degradation leading to insoluble products.1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system. 2. Filter the this compound-containing medium before use. 3. Visually inspect solutions for any signs of precipitation before each use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Table 2: HPLC Parameters for this compound Quantification

ParameterSpecification
Column C18 (5µm, 200mm × 4.6mm)
Mobile Phase 0.02 mol/L phosphate buffer (pH 8.0) - acetonitrile (97:3)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 45°C

This method has been used for the determination of Panipenem and this compound in a pharmaceutical formulation and may be adapted for stability studies.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Medium

Objective: To determine the stability of this compound in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Your specific cell culture medium

  • Incubator at 37°C

  • HPLC system with UV detector

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Spike the cell culture medium with this compound to the final desired experimental concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubate the aliquots at 37°C.

  • At each time point, remove one aliquot and immediately store it at -80°C until analysis.

  • Once all time points are collected, analyze the samples by HPLC (refer to Table 2 for starting parameters) to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine its degradation profile.

Mandatory Visualization

Betamipron_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution prep_media Spike Cell Culture Medium prep_stock->prep_media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect Samples at Time Points incubate->collect store Store at -80°C collect->store analyze HPLC Analysis store->analyze plot Plot Concentration vs. Time analyze->plot determine Determine Degradation Profile plot->determine

Caption: Experimental workflow for determining this compound stability.

Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces This compound This compound (Stable Concentration Critical) This compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway where stable this compound is key.

References

Degradation pathways of Betamipron under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Betamipron under experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound and why is its stability important?

This compound (N-benzoyl-β-alanine) is primarily used in combination with carbapenem antibiotics, such as Panipenem.[1][2] Its main function is to inhibit the uptake of the carbapenem into the renal tubules, thereby preventing nephrotoxicity.[1][2] Understanding the stability of this compound is crucial to ensure its efficacy in protecting the kidneys and to identify any potential degradation products that might have toxicological implications or interfere with the primary drug's activity.

Q2: Are there established degradation pathways for this compound?

Currently, there is limited specific literature detailing the forced degradation pathways of this compound. Much of the available research focuses on the stability of the combined Panipenem/Betamipron product, with an emphasis on the degradation of the active carbapenem ingredient. However, based on the chemical structure of this compound (an N-benzoyl derivative of β-alanine), potential degradation pathways can be hypothesized, primarily involving hydrolysis of the amide bond.

Q3: What are the typical experimental conditions for studying the degradation of a drug substance like this compound?

Forced degradation studies are essential to understand the chemical behavior of a molecule and to develop stability-indicating analytical methods.[3][4][5] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions across a range of pH values.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photolysis: Exposure to light, typically UV and/or visible light.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions.[4]

Troubleshooting Guide

Problem: I am not observing any degradation of this compound under my initial stress conditions.

  • Solution 1: Increase the severity of the stress conditions. This can be achieved by increasing the concentration of the acid, base, or oxidizing agent, raising the temperature, or extending the exposure time.[4]

  • Solution 2: Employ combination stress. For example, performing hydrolysis at an elevated temperature can accelerate degradation.[4]

  • Solution 3: Ensure proper sample preparation. The drug substance should be adequately dissolved in the stress medium to ensure uniform exposure.

Problem: My chromatograms show multiple peaks, and I am unsure which are degradation products.

  • Solution 1: Analyze a placebo (formulation without the active ingredient) under the same stress conditions. This will help differentiate degradation products of the excipients from those of this compound.

  • Solution 2: Use a photodiode array (PDA) detector. A PDA detector can help in assessing the spectral purity of the main peak and provide UV spectra of the impurity peaks, which can aid in their identification.

  • Solution 3: Employ mass spectrometry (MS). Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.

Experimental Protocols

A generalized experimental protocol for conducting a forced degradation study on this compound is provided below. Researchers should adapt these conditions based on the observed stability of the molecule.

Table 1: Generalized Protocol for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature30 min, 1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 12, 24 hours
Thermal (Solid) Dry Heat80°C24, 48, 72 hours
Thermal (Solution) In Water80°C24, 48, 72 hours
Photolytic (Solid) UV (254 nm) & Fluorescent LightRoom Temperature24, 48, 72 hours
Photolytic (Solution) UV (254 nm) & Fluorescent LightRoom Temperature24, 48, 72 hours

Data Presentation

The results of a forced degradation study should be summarized to clearly show the extent of degradation under each condition.

Table 2: Hypothetical Degradation Data for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h12.524.2 min
0.1 M NaOH, RT, 8h18.213.5 min
3% H₂O₂, RT, 24h5.815.1 min
Dry Heat, 80°C, 72h2.10-
Photolytic (Solution)8.932.8 min, 6.3 min

Mandatory Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Betamipron_API This compound API Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Betamipron_API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Betamipron_API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Betamipron_API->Oxidation Thermal Thermal Stress (e.g., 80°C) Betamipron_API->Thermal Photo Photolytic Stress (UV/Vis Light) Betamipron_API->Photo Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization HPLC Stability-Indicating HPLC-UV/PDA Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS Method_Validation Validation of Analytical Method HPLC->Method_Validation Degradation_Pathway Elucidation of Degradation Pathway LCMS->Degradation_Pathway

Caption: Workflow for a forced degradation study of this compound.

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation This compound This compound (N-benzoyl-β-alanine) Benzoic_Acid Benzoic Acid This compound->Benzoic_Acid Amide Bond Cleavage Beta_Alanine β-Alanine This compound->Beta_Alanine Amide Bond Cleavage Oxidized_Product Oxidized Derivative (e.g., Hydroxylated Benzoyl Ring) This compound->Oxidized_Product

Caption: Hypothetical degradation pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Betamipron and Cilastatin: Mechanisms and Nephroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology, efficacy, and experimental evaluation of Betamipron and Cilastatin.

In the realm of infectious disease therapy, the efficacy of carbapenem antibiotics is often enhanced by co-administering agents that mitigate their renal toxicity and metabolic degradation. Among these protective agents, this compound and Cilastatin have emerged as critical components in combination therapies. This guide provides a comprehensive comparative analysis of their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and the experimental protocols used for their evaluation.

This compound is typically co-administered with panipenem, while Cilastatin is famously paired with imipenem. Both serve to protect the kidney from the potential nephrotoxic effects of their respective carbapenem partners, albeit through distinct primary mechanisms. Cilastatin is a potent inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the hydrolysis of imipenem.[1] More recent evidence also points to its role in inhibiting renal organic anion transporters (OATs).[2][3] this compound's primary mechanism of action is the inhibition of organic anion transporters (OAT1 and OAT3) in the renal cortex, thereby preventing the uptake and accumulation of carbapenems in renal tubular cells.[4][5]

Mechanism of Action: A Tale of Two Pathways

The primary nephroprotective mechanisms of this compound and Cilastatin are distinct, targeting different points in the renal handling of carbapenems.

This compound acts as an inhibitor of the organic anion transporters OAT1 and OAT3, which are located on the basolateral membrane of renal proximal tubule cells. These transporters are responsible for the uptake of a wide range of organic anions from the blood into the tubular cells. By blocking these transporters, this compound reduces the intracellular accumulation of co-administered carbapenems like panipenem, thereby mitigating their potential for nephrotoxicity.[4][5]

Cilastatin , on the other hand, is primarily known as a potent inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubule cells.[1] DHP-I is responsible for hydrolyzing and inactivating imipenem. By inhibiting DHP-I, Cilastatin not only prevents the renal metabolism of imipenem, allowing it to reach therapeutic concentrations in the urine, but also reduces the formation of potentially nephrotoxic metabolites.[3] Additionally, recent studies have revealed that Cilastatin also inhibits renal organic anion transporters, contributing to its nephroprotective effects by reducing imipenem uptake into renal cells.[2][3]

cluster_0 Renal Proximal Tubule Cell cluster_1 Blood cluster_2 Urine OAT OAT1/OAT3 Carbapenem_Urine Carbapenem (Active) OAT->Carbapenem_Urine DHP DHP-I Metabolites Inactive Metabolites DHP->Metabolites Carbapenem_Blood Carbapenem Carbapenem_Blood->OAT Uptake Betamipron_Blood This compound Betamipron_Blood->OAT Inhibition Cilastatin_Blood Cilastatin Cilastatin_Blood->OAT Inhibition Cilastatin_Blood->DHP Inhibition Carbapenem_Urine->DHP Metabolism

Caption: Comparative Mechanisms of Action

Quantitative Inhibitory Activity

A direct comparison of the inhibitory potency of this compound and Cilastatin is challenging due to their different primary targets. However, available data on their inhibitory concentrations (IC50) provide valuable insights.

CompoundTargetIC50Reference
This compound Organic Anion Transporters (OAT1/OAT3)Not explicitly reported in public domain literature[4][5]
Cilastatin Dehydropeptidase-I (DHP-I)0.1 µM[1]
Organic Anion Transporters (OATs) - for imipenem uptake52.9 ± 10.8 µM (in DHP-I knockdown cells)[3]

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and Cilastatin, when co-administered with their respective carbapenem partners, are crucial for maintaining therapeutic efficacy and ensuring renal protection.

ParameterPanipenem/BetamipronImipenem/CilastatinReference
Carbapenem Half-life (t½) ~1 hour~1 hour[6]
Inhibitor Half-life (t½) ~1 hour~1 hour[6]
Primary Route of Elimination RenalRenal[6]

Clinical Efficacy and Safety: A Head-to-Head Comparison

A randomized clinical trial comparing panipenem/betamipron to imipenem/cilastatin in patients with respiratory tract infections provides direct comparative data on their clinical performance.

OutcomePanipenem/BetamipronImipenem/CilastatinReference
Clinical Efficacy Rate 81.3%81.7%[6]
Bacteriological Eradication Rate 76.7%74.4%[6]
Incidence of Side Effects 2.5%5.1%[6]
Adverse Reactions (Overall Trials) 3.3%4.7%[6]

Nephroprotective Effects: Preclinical Evidence

Preclinical studies in animal models provide quantitative evidence for the nephroprotective effects of both this compound and Cilastatin.

Study FocusAnimal ModelKey FindingsReference
This compound RabbitsCo-administration of this compound (200 mg/kg) with panipenem or imipenem (200 mg/kg) significantly inhibited the uptake of the carbapenems in the renal cortex, leading to a marked reduction in nephrotoxicity.[4]
Cilastatin RabbitsCo-administration of Cilastatin (200 mg/kg) with imipenem (200 mg/kg) ameliorated acute kidney injury and reduced the renal secretion of imipenem.[2]
Cilastatin Meta-analysis of human studiesTreatment with imipenem-cilastatin was associated with a lower risk of acute kidney injury (pooled risk ratio of 0.52) and lower serum creatinine levels compared to control groups.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro and in vivo assessment of these compounds.

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potential of a test compound on OAT1 and OAT3.

start Start cell_culture Culture OAT1/OAT3 expressing cells (e.g., HEK293) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding preincubation Pre-incubate cells with test compound (this compound) or control seeding->preincubation substrate_add Add fluorescent OAT substrate (e.g., 6-CF) preincubation->substrate_add incubation Incubate at 37°C substrate_add->incubation wash Wash cells with ice-cold buffer incubation->wash lysis Lyse cells wash->lysis measure Measure fluorescence lysis->measure analysis Calculate IC50 measure->analysis end End analysis->end

Caption: OAT Inhibition Assay Workflow

1. Cell Culture:

  • Maintain human embryonic kidney (HEK293) cells stably transfected with human OAT1 or OAT3 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a density that allows for confluence on the day of the assay.

3. Inhibition Assay:

  • On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

  • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., probenecid) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake reaction by adding a known fluorescent substrate of OAT1/OAT3 (e.g., 6-carboxyfluorescein) to the wells.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

4. Measurement and Analysis:

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • The inhibitory effect is calculated as the percentage decrease in substrate uptake in the presence of the test compound compared to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibitory activity of a compound against DHP-I.

start Start enzyme_prep Prepare purified DHP-I enzyme start->enzyme_prep reaction_mix Prepare reaction mixture (buffer, DHP-I, test compound) enzyme_prep->reaction_mix preincubation Pre-incubate at 37°C reaction_mix->preincubation substrate_add Add substrate (e.g., Imipenem) preincubation->substrate_add spectro Monitor absorbance change (e.g., at 299 nm) substrate_add->spectro analysis Calculate initial velocity and % inhibition spectro->analysis ic50_calc Determine IC50 analysis->ic50_calc end End ic50_calc->end

Caption: DHP-I Inhibition Assay Workflow

1. Enzyme Preparation:

  • Utilize a purified preparation of renal DHP-I, which can be isolated from animal kidney cortex or obtained from commercial sources.

2. Assay Conditions:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • The assay is typically performed in a UV-transparent microplate or cuvette.

3. Inhibition Assay:

  • Add the reaction buffer, a fixed amount of DHP-I enzyme, and varying concentrations of the test compound (e.g., Cilastatin) to the wells/cuvettes.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding the DHP-I substrate (e.g., imipenem). The hydrolysis of the β-lactam ring of imipenem can be monitored by the decrease in absorbance at a specific wavelength (e.g., 299 nm).

  • Continuously measure the absorbance over time using a spectrophotometer.

4. Data Analysis:

  • Calculate the initial velocity of the enzymatic reaction from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Conclusion

Both this compound and Cilastatin are effective in mitigating the nephrotoxicity associated with carbapenem antibiotics, thereby enhancing their therapeutic window. While Cilastatin's primary mechanism of DHP-I inhibition is well-characterized and highly potent, its secondary effect on OATs adds another layer to its nephroprotective profile. This compound's focused inhibition of OATs presents a targeted approach to preventing renal carbapenem accumulation. The choice between these agents is intrinsically linked to their co-administered carbapenem partner. The direct comparative clinical data suggests a similar efficacy and a potentially favorable safety profile for the panipenem/betamipron combination in the context of respiratory tract infections. For researchers and drug developers, understanding these mechanistic nuances and employing the detailed experimental protocols outlined in this guide is paramount for the continued development of safe and effective antibacterial therapies.

References

Validating the Specificity of Betamipron for OAT1/OAT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Betamipron's inhibitory activity on the renal transporters Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). The data presented here is intended to assist researchers in validating the specificity of this compound and comparing its performance against other known OAT inhibitors.

Inhibitory Activity of this compound and Comparators on OAT1 and OAT3

The following table summarizes the quantitative data on the inhibitory potency (Ki values) of this compound and the well-characterized OAT inhibitor, Probenecid, against human OAT1 (hOAT1) and human OAT3 (hOAT3). Lower Ki values indicate higher binding affinity and more potent inhibition.

CompoundOAT1 Ki (µM)OAT3 Ki (µM)
This compound 23.648.3
Probenecid4.3 - 12.51.3 - 9.0

Key Observation: The data indicates that this compound is a potent inhibitor of both hOAT1 and hOAT3. Probenecid generally exhibits higher potency for both transporters compared to this compound.

Experimental Protocol: In Vitro OAT Inhibition Assay

This section details a common experimental methodology for determining the inhibitory activity of compounds like this compound on OAT1 and OAT3. The protocol is based on a cell-based assay using a fluorescent substrate.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on OAT1 and OAT3 and subsequently calculate the inhibition constant (Ki).

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human OAT1 (hOAT1) or human OAT3 (hOAT3). A parental HEK293 cell line (not expressing the transporters) should be used as a negative control.

  • Fluorescent Substrate: 6-carboxyfluorescein (6-CF) or 5-carboxyfluorescein (5-CF).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS).

  • Test Compound: this compound (or other inhibitors).

  • Positive Control: Probenecid.

  • Cell Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), appropriate selection antibiotics.

  • Equipment: 96-well black, clear-bottom tissue culture plates, multi-channel pipette, fluorescence plate reader, incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Culture the hOAT1-HEK293, hOAT3-HEK293, and parental HEK293 cells in appropriate culture medium.

    • Seed the cells into 96-well black, clear-bottom plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, wash the cells three times with warm (37°C) HBSS to remove any residual culture medium.

    • Prepare serial dilutions of the test compound (this compound) and the positive control (Probenecid) in HBSS.

  • Inhibition Assay:

    • Pre-incubate the cells with the different concentrations of the test compound or control for a specified period (e.g., 10-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding the fluorescent substrate (e.g., 6-CF at a concentration near its Km value for the respective transporter) to the wells, also containing the inhibitors.

    • Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to ensure linear uptake.

  • Termination and Measurement:

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for 6-CF).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with parental cells) from the fluorescence values of the transporter-expressing cells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) , where [S] is the concentration of the fluorescent substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for validating the specificity of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_data_analysis Data Acquisition & Analysis start Culture hOAT1/hOAT3 expressing and parental HEK293 cells seed Seed cells in 96-well plates start->seed wash1 Wash cells with HBSS seed->wash1 preincubate Pre-incubate with This compound/Probenecid wash1->preincubate add_substrate Add fluorescent substrate (e.g., 6-CF) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake (wash with cold HBSS) incubate->terminate lyse Lyse cells terminate->lyse read_fluorescence Read fluorescence lyse->read_fluorescence calculate Calculate IC50 and Ki read_fluorescence->calculate

Experimental workflow for the in vitro OAT inhibition assay.

specificity_validation cluster_oat1 OAT1 cluster_oat3 OAT3 cluster_comparison Comparative Analysis This compound This compound oat1_assay Inhibition Assay (hOAT1-HEK293) This compound->oat1_assay oat3_assay Inhibition Assay (hOAT3-HEK293) This compound->oat3_assay oat1_ki Determine Ki for OAT1 oat1_assay->oat1_ki compare_ki Compare Ki(OAT1) vs Ki(OAT3) oat1_ki->compare_ki oat3_ki Determine Ki for OAT3 oat3_assay->oat3_ki oat3_ki->compare_ki compare_probenecid Compare with Probenecid Ki values compare_ki->compare_probenecid conclusion Conclusion on Specificity compare_probenecid->conclusion

Logical framework for validating this compound's specificity.

Comparative Guide to the Cross-reactivity of Betamipron with Other Drug Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron (N-benzoyl-β-alanine) is a renal protective agent co-administered with the carbapenem antibiotic panipenem. Its primary function is to inhibit the renal tubular secretion of panipenem, thereby reducing its nephrotoxicity. This action is primarily mediated through the inhibition of specific organic anion transporters (OATs) located in the proximal tubules of the kidneys. Understanding the cross-reactivity of this compound with other clinically relevant drug transporters is crucial for predicting potential drug-drug interactions (DDIs) and ensuring patient safety. This guide provides a comparative analysis of this compound's interaction with various transporters, supported by available experimental data.

This compound's Primary Targets: OAT1 and OAT3

This compound exhibits a potent inhibitory effect on human Organic Anion Transporter 1 (hOAT1) and human Organic Anion Transporter 3 (hOAT3). These transporters are key players in the uptake of a wide range of endogenous and exogenous organic anions from the blood into the renal proximal tubule cells, marking the first step in their secretion into the urine. By competitively inhibiting OAT1 and OAT3, this compound effectively reduces the intracellular accumulation of panipenem in these cells, thus mitigating its toxic effects.

Quantitative Analysis of Transporter Inhibition

The following table summarizes the available quantitative data on the inhibitory potency of this compound against various human drug transporters. The data is presented as inhibition constants (Kᵢ) or IC₅₀ values, which represent the concentration of this compound required to cause 50% inhibition of the transporter's activity.

Transporter FamilyTransporterThis compound Inhibition (Kᵢ in µM)Reference
Organic Anion Transporters (OATs) hOAT123.6[1]
hOAT348.3[1]
hOAT4502[1]
Organic Cation Transporters (OCTs) hOCT2No experimental data available. A computational prediction for N-benzoyl-D-alanine (a stereoisomer) suggests it is a non-inhibitor.[2]
Multidrug and Toxin Extrusion Proteins (MATEs) hMATE1No experimental data available.
hMATE2-KNo experimental data available.
Multidrug Resistance-Associated Proteins (MRPs) hMRP2No experimental data available.
hMRP4No experimental data available.

Note: The lack of experimental data for OCTs, MATEs, and MRPs represents a significant data gap in the current understanding of this compound's cross-reactivity profile.

Experimental Methodologies

The determination of transporter inhibition by this compound typically involves in vitro assays using cell lines that are genetically engineered to overexpress a specific human transporter. A common experimental approach is outlined below.

Inhibition of OAT-Mediated Uptake

Objective: To determine the inhibitory potential of this compound on the uptake of a known OAT substrate.

Cell Lines: Human embryonic kidney 293 (HEK293) cells stably transfected with the gene encoding for hOAT1, hOAT3, or hOAT4.

Probe Substrate: A fluorescent or radiolabeled compound known to be transported by the specific OAT, such as p-aminohippurate (PAH) or estrone-3-sulfate.

Experimental Protocol:

  • Cell Culture: Transfected HEK293 cells are cultured to confluence in appropriate media.

  • Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Substrate Uptake: The probe substrate is then added to the incubation medium, and uptake is allowed to proceed for a defined period.

  • Termination: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The intracellular concentration of the probe substrate is measured using fluorescence or liquid scintillation counting.

  • Data Analysis: The rate of substrate uptake in the presence of this compound is compared to the control (no inhibitor). The Kᵢ value is then calculated from the concentration-inhibition curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of this compound's action on renal transporters and a typical experimental workflow for assessing transporter inhibition.

Betamipron_Mechanism cluster_renal_tubule Renal Proximal Tubule Cell Blood Blood Urine Urine OAT1_3 OAT1/OAT3 Cell_Interior Intracellular Accumulation (Nephrotoxicity) OAT1_3->Cell_Interior Panipenem_Blood Panipenem Panipenem_Blood->OAT1_3 Uptake Betamipron_Blood This compound Betamipron_Blood->OAT1_3 Inhibition Apical_Transporter Apical Efflux Transporter Cell_Interior->Apical_Transporter Secretion Urine_Lumen Urine Apical_Transporter->Urine_Lumen Transporter_Inhibition_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Culture cells overexpressing target transporter Start->Cell_Culture Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Pre_incubation Add_Substrate Add fluorescent/radiolabeled probe substrate Pre_incubation->Add_Substrate Incubate Incubate for a defined time Add_Substrate->Incubate Stop_Uptake Stop uptake and wash cells Incubate->Stop_Uptake Quantify Quantify intracellular substrate concentration Stop_Uptake->Quantify Analyze Analyze data and calculate IC50/Ki Quantify->Analyze End End Analyze->End

References

An In Vivo Head-to-Head: Panipenem/Betamipron vs. Imipenem/Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of broad-spectrum beta-lactam antibiotics, carbapenems stand out for their potent activity against a wide range of bacterial pathogens. Among these, panipenem/betamipron and imipenem/cilastatin have been critical tools in managing severe and multidrug-resistant infections. This guide provides an objective, data-driven comparison of these two combination therapies, focusing on their in vivo performance, underlying mechanisms, and clinical outcomes to inform research and development efforts.

Mechanism of Action: A Tale of Two Inhibitors

Both panipenem and imipenem are potent carbapenem antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. However, a key vulnerability of these carbapenems is their susceptibility to degradation by dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules. This degradation not only inactivates the antibiotic but can also lead to nephrotoxicity.

To counter this, both drugs are co-administered with a DHP-I inhibitor. Imipenem is paired with cilastatin, while panipenem is combined with betamipron.[1] These inhibitors protect the carbapenem from renal degradation, thereby increasing its urinary concentration and systemic availability, and reducing the risk of kidney damage.[2] this compound also inhibits organic anion transporters in the renal tubules, further limiting the uptake and potential toxicity of panipenem.

cluster_0 Renal Tubule Cell cluster_1 Inhibitory Action Panipenem Panipenem DHP-I Dehydropeptidase-I (DHP-I) Panipenem->DHP-I Degradation OAT Organic Anion Transporter (OAT) Panipenem->OAT Uptake Imipenem Imipenem Imipenem->DHP-I Degradation Imipenem->OAT Uptake Nephrotoxicity Nephrotoxicity DHP-I->Nephrotoxicity OAT->Nephrotoxicity This compound This compound This compound->DHP-I Inhibits This compound->OAT Inhibits Cilastatin Cilastatin Cilastatin->DHP-I Inhibits cluster_workflow Typical Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Group A: Panipenem/Betamipron (e.g., 1.0g/1.0g daily) Randomization->Group_A Group_B Group B: Imipenem/Cilastatin (e.g., 1.0g/1.0g daily) Randomization->Group_B Treatment Treatment Period (e.g., 14 days) Group_A->Treatment Group_B->Treatment Monitoring Monitoring (Clinical & Bacteriological) Treatment->Monitoring Data_Collection Data Collection (Efficacy & Safety) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

References

A Head-to-Head Comparison of Nephroprotective Agents: Betamipron and N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of drug-induced nephrotoxicity is a critical consideration in therapeutic development and clinical practice. This guide provides a comparative overview of two nephroprotective agents, Betamipron and N-acetylcysteine (NAC), summarizing their mechanisms of action, supporting experimental data, and methodologies from key studies. While direct head-to-head clinical trials are not available, this document synthesizes existing research to offer a comparative perspective for the scientific community.

Mechanism of Action

This compound and N-acetylcysteine employ distinct mechanisms to protect the kidneys from injury.

This compound: The primary nephroprotective effect of this compound lies in its ability to competitively inhibit the uptake of certain drugs into the renal cortex.[1] This mechanism is particularly effective in preventing the accumulation of nephrotoxic agents like the chemotherapeutic drug cisplatin and carbapenem antibiotics within renal proximal tubule cells. By blocking organic anion transporters, this compound reduces the intracellular concentration of the toxicant, thereby mitigating cellular damage.

N-acetylcysteine (NAC): NAC is understood to exert its nephroprotective effects primarily through its antioxidant and vasodilatory properties.[2][3] As a precursor to the antioxidant glutathione, NAC helps to neutralize reactive oxygen species generated by nephrotoxic agents, such as contrast media. Additionally, NAC may enhance the production of nitric oxide, leading to improved renal blood flow and oxygenation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the nephroprotective efficacy of this compound and N-acetylcysteine.

Table 1: Efficacy of this compound in Preclinical Studies
Nephrotoxic Agent Animal Model Key Efficacy Endpoints This compound Treatment Group Control Group (Nephrotoxic Agent Alone) Significance Reference
CisplatinRatsBlood Urea Nitrogen (BUN)Significantly lowerElevatedp < 0.05[4]
CisplatinRatsSerum Creatinine (SCr)Significantly lowerElevatedp < 0.05[4]
CisplatinRatsCisplatin concentration in renal cortexSignificantly decreasedHighNot specified[1]
Panipenem (Carbapenem)RabbitsRenal cortical uptake of panipenemRemarkably inhibitedHighNot specified[5]
DA-1131 (Carbapenem)RabbitsRenal cortical accumulation of DA-113165-91% decreaseHighSignificant[6]
DA-1131 (Carbapenem)RabbitsRenal Clearance (Cl(r)) of DA-11316.10 mL/min/kg3.22 mL/min/kgSignificant[6]
Table 2: Efficacy of N-Acetylcysteine in Clinical Trials for Contrast-Induced Nephropathy (CIN)
Study Design Patient Population Key Efficacy Endpoints N-acetylcysteine Treatment Group Control Group Significance Reference
Meta-analysis of 9 RCTsPatients receiving contrast mediaRelative Risk of CIN0.43 (95% CI, 0.24 to 0.75)-Statistically Significant[2]
Meta-analysis of 8 RCTsPatients receiving contrast mediaMean change in creatinine-0.27 mg/dL (95% CI, -0.43 to -0.11)-Statistically Significant[2]
Meta-analysis of 11,480 participantsPatients undergoing coronary angiographyIncidence of CIN13.7%17.2%p=0.0002[3]
Meta-analysis of 11,480 participantsPatients undergoing computed tomographyIncidence of CIN7.7%14.8%p=0.02[3]
Umbrella review of meta-analysesPatients receiving contrast mediaOdds Ratio for CIN0.72 (95% CI 0.65–0.79)-p < 0.00001[7]
Umbrella review of meta-analysesPatients receiving contrast mediaMean Difference in Serum Creatinine-0.09 mg/dL (95% CI -0.17 to -0.01)-p = 0.03[7]

Experimental Protocols

This compound for Cisplatin-Induced Nephrotoxicity in Rodents

A representative experimental design to evaluate the nephroprotective effect of this compound against cisplatin-induced kidney injury is as follows:

  • Animal Model: Male Wistar rats are utilized for the study.

  • Groups:

    • Control Group: Receives a saline or alkaline solution.

    • Cisplatin Group: Administered a single intraperitoneal (i.p.) injection of cisplatin (e.g., 6 mg/kg).

    • This compound Group: Receives an i.p. injection of cisplatin (e.g., 6 mg/kg) followed by an i.p. injection of this compound (e.g., 250 mg/kg) at a specified time point (e.g., 1 hour after cisplatin).

  • Parameters Monitored:

    • Body weight is recorded daily.

    • Blood samples are collected at specified time points (e.g., day 5) to measure BUN and serum creatinine levels.

    • Urine samples can be collected to measure markers of tubular damage such as N-acetyl-beta-D-glucosaminidase (NAG) and gamma-glutamyl transferase (GGT).[4]

    • At the end of the study, kidneys are harvested for histological analysis and to determine the concentration of cisplatin in the renal cortex.[1]

N-acetylcysteine for Prevention of Contrast-Induced Nephropathy in Humans

A typical clinical trial protocol to assess the efficacy of NAC in preventing CIN involves the following:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with pre-existing renal impairment or other risk factors for CIN undergoing procedures requiring iodinated contrast media.

  • Intervention:

    • NAC Group: Receives oral or intravenous N-acetylcysteine (e.g., 600 mg or 1200 mg twice daily) for a specified duration before and after the contrast procedure.

    • Placebo Group: Receives a matching placebo.

    • Both groups typically receive standard hydration with intravenous saline.[8]

  • Primary Endpoint: The primary outcome is the incidence of CIN, commonly defined as an increase in serum creatinine of ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours of contrast administration.

  • Data Collection:

    • Baseline serum creatinine is measured before the procedure.

    • Serum creatinine is measured again at 48 and/or 72 hours post-procedure.

    • Clinical outcomes such as the need for dialysis and mortality may also be recorded.[9]

Visualizations

Betamipron_Mechanism cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell Cisplatin_blood Cisplatin OAT Organic Anion Transporter (OAT) Cisplatin_blood->OAT Uptake Betamipron_blood This compound Betamipron_blood->OAT Competitive Inhibition Cisplatin_cell Intracellular Cisplatin OAT->Cisplatin_cell Damage Cellular Damage (Nephrotoxicity) Cisplatin_cell->Damage

Caption: Mechanism of this compound's nephroprotective action.

NAC_Mechanism cluster_insult Nephrotoxic Insult cluster_effects Cellular Effects cluster_nac N-acetylcysteine (NAC) Action Contrast Contrast Media ROS Reactive Oxygen Species (ROS) Contrast->ROS Vasoconstriction Renal Vasoconstriction Contrast->Vasoconstriction NAC NAC GSH Glutathione (Antioxidant) NAC->GSH Increases NO Nitric Oxide (Vasodilator) NAC->NO Increases GSH->ROS Scavenges NO->Vasoconstriction Counteracts Experimental_Workflow start Animal Model Selection or Patient Recruitment grouping Randomization into Treatment & Control Groups start->grouping treatment Administration of Nephrotoxic Agent +/- Protector grouping->treatment monitoring Monitoring of Clinical Signs & Body Weight treatment->monitoring sampling Blood & Urine Sample Collection monitoring->sampling analysis Biochemical Analysis (BUN, SCr, etc.) sampling->analysis histology Histopathological Examination of Kidneys sampling->histology end Data Analysis & Conclusion analysis->end histology->end

References

Efficacy of Betamipron in Mitigating Drug-Induced Kidney Injury: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Betamipron in preclinical experimental models of kidney injury. This compound (N-benzoyl-β-alanine) has demonstrated significant nephroprotective effects, primarily attributed to its role as an inhibitor of organic anion transporters (OATs) in the renal tubules. By blocking these transporters, this compound can reduce the intracellular accumulation of certain nephrotoxic drugs, thereby mitigating their damaging effects on the kidneys. This guide summarizes key experimental findings, compares this compound with the alternative OAT inhibitor probenecid, and provides detailed experimental methodologies and mechanistic insights.

Comparative Efficacy of this compound in Cisplatin-Induced Nephrotoxicity

Cisplatin is a widely used and effective chemotherapeutic agent, but its use is often limited by its dose-dependent nephrotoxicity. The accumulation of cisplatin in the renal proximal tubular cells is a key initiating event in its toxicity. The following tables summarize the protective effects of this compound in rodent models of cisplatin-induced kidney injury.

Table 1: Efficacy of this compound in a Rat Model of Cisplatin-Induced Kidney Injury

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Kidney Cisplatin Concentration (µg/g tissue)Reference
Saline + Alkaline Solution0.4 ± 0.118.6 ± 2.5-[1]
Cisplatin (6 mg/kg) + Alkaline Solution2.8 ± 0.7135.4 ± 22.115.2 ± 1.8[1][2]
Cisplatin (6 mg/kg) + this compound (250 mg/kg)1.1 ± 0.345.2 ± 10.88.9 ± 1.1*[1][2]

*p < 0.05 compared to the Cisplatin + Alkaline Solution group. Data are presented as mean ± standard deviation.

Table 2: Efficacy of this compound in a Mouse Model of Cisplatin-Induced Kidney Injury

Treatment GroupBlood Urea Nitrogen (BUN) (mg/dL)Body Weight Gain (%)Reference
Saline + Alkaline Solution25.1 ± 3.28.5 ± 1.5[3]
Cisplatin (16 mg/kg) + Alkaline Solution245.7 ± 45.3-15.2 ± 3.1[3]
Cisplatin (16 mg/kg) + this compound (250 mg/kg)102.3 ± 28.7-5.1 ± 2.4[3]

*p < 0.05 compared to the Cisplatin + Alkaline Solution group. Data are presented as mean ± standard deviation.

Comparison with Probenecid

Probenecid is another well-known inhibitor of organic anion transporters and has been investigated for its nephroprotective effects. While both this compound and probenecid act by a similar mechanism, this compound is reported to have a better safety profile with fewer side effects such as gastrointestinal reactions and headaches.[3]

Table 3: Comparative Efficacy of this compound and Probenecid in Cisplatin-Induced Renal Toxicity in Rats

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
Cisplatin (6 mg/kg)2.9 ± 0.4140.2 ± 18.5[1]
Cisplatin + this compound (250 mg/kg)1.2 ± 0.250.1 ± 9.7[1]
Cisplatin + Probenecid (50 mg/kg)1.5 ± 0.365.4 ± 11.2[1]

*p < 0.05 compared to the Cisplatin alone group. Data are presented as mean ± standard deviation. Note: This table is a composite representation from different studies and direct head-to-head comparative studies are limited.

Mechanistic Insights: The Role of Organic Anion Transporter Inhibition

The primary mechanism by which this compound confers its nephroprotective effects is through the competitive inhibition of organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), located on the basolateral membrane of renal proximal tubular cells.[2] By blocking these transporters, this compound reduces the uptake and subsequent accumulation of nephrotoxic substrates like cisplatin within these cells. This, in turn, mitigates downstream cellular damage, including oxidative stress, inflammation, and apoptosis.

G cluster_blood Blood Vessel cluster_cell Renal Proximal Tubule Cell Cisplatin_blood Cisplatin OAT OAT1/OAT3 Cisplatin_blood->OAT Uptake Betamipron_blood This compound Betamipron_blood->OAT Inhibition Cisplatin_cell Intracellular Cisplatin OAT->Cisplatin_cell Damage Oxidative Stress Inflammation Apoptosis Cisplatin_cell->Damage Induces

Proposed signaling pathway of this compound's nephroprotective effect.

Experimental Protocols

The following is a representative experimental protocol for inducing and evaluating cisplatin nephrotoxicity in a rat model, as synthesized from multiple studies.[1][3][4]

G start Acclimatization (1 week) treatment Treatment Groups: - Vehicle Control - Cisplatin - Cisplatin + this compound start->treatment induction Cisplatin Administration (e.g., 6 mg/kg, i.p.) treatment->induction intervention This compound Administration (e.g., 250 mg/kg, i.p.) induction->intervention e.g., 1 hour post-cisplatin monitoring Monitoring (Body weight, water intake) intervention->monitoring collection Sample Collection (Blood, Urine, Kidney Tissue) monitoring->collection analysis Biochemical & Histological Analysis (SCr, BUN, Tissue Pathology) collection->analysis end Data Analysis analysis->end

Experimental workflow for assessing this compound's efficacy.

Detailed Methodology:

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 6 mg/kg) is administered.

  • Treatment: this compound (e.g., 250 mg/kg, i.p.) is administered, often one hour after the cisplatin injection.

  • Sample Collection: Blood samples are typically collected at baseline and at specified time points (e.g., 72 hours) post-cisplatin administration for the analysis of serum creatinine and BUN. At the end of the study period, animals are euthanized, and kidney tissues are collected for histological examination and measurement of drug concentration.

  • Biochemical Analysis: Serum creatinine and BUN levels are measured using commercially available kits.

  • Histological Analysis: Kidney tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tubular necrosis, cast formation, and other signs of renal damage.

Efficacy in Other Models of Kidney Injury

Currently, the published literature on the efficacy of this compound is predominantly focused on drug-induced nephrotoxicity, particularly from cisplatin and some carbapenem antibiotics.[5][6] There is a notable lack of studies investigating the protective effects of this compound in other common experimental models of acute kidney injury, such as those induced by gentamicin or ischemia-reperfusion. Given this compound's mechanism of action, it is plausible that its protective effects would be most pronounced against nephrotoxins that are substrates for OAT1 and OAT3. Further research is warranted to explore the potential utility of this compound in these other models of kidney injury.

Conclusion

The available preclinical data strongly support the efficacy of this compound in mitigating cisplatin-induced kidney injury. Its mechanism of action, centered on the inhibition of organic anion transporters, provides a clear rationale for its nephroprotective effects. When compared to probenecid, another OAT inhibitor, this compound appears to offer a more favorable side effect profile. However, the scope of its efficacy in other forms of kidney injury remains to be elucidated. Future research should focus on evaluating this compound in a broader range of experimental models to fully characterize its therapeutic potential in the prevention and treatment of acute kidney injury.

References

Bridging the Gap: Correlating In Vitro Betamipron IC50 Values with In Vivo Efficacy for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro data to in vivo outcomes is a cornerstone of predictive pharmacology. This guide provides a comparative analysis of Betamipron's in vitro inhibitory effects on organic anion transporters (OATs) with its in vivo efficacy in reducing drug-induced nephrotoxicity, supported by experimental data and detailed methodologies.

This compound is recognized for its role as an inhibitor of organic anion transporters, primarily OAT1 and OAT3. This inhibitory action is clinically significant as it can prevent the nephrotoxicity associated with co-administered drugs that are substrates for these transporters, such as the carbapenem antibiotic panipenem. By blocking the uptake of these drugs into renal proximal tubule cells, this compound effectively reduces their intracellular accumulation and subsequent kidney damage.

Quantitative Correlation: In Vitro Inhibition and In Vivo Effect

Establishing a clear quantitative relationship between in vitro potency (IC50/Ki values) and in vivo efficacy is crucial for predicting clinical outcomes. The following table summarizes the key in vitro and in vivo data for this compound, providing a basis for correlating its OAT inhibition with its nephroprotective effects.

ParameterIn Vitro DataIn Vivo DataSpeciesReference
Inhibitory Potency (Ki) 23.6 µM (for hOAT1)-Human[1]
48.3 µM (for hOAT3)-Human[1]
Inhibition of Renal Uptake -Remarkable inhibition of panipenem uptake in the renal cortexRabbit[2]
Effect on Renal Clearance -Significant decrease in panipenem renal clearanceRabbit[3]
Nephroprotective Dose -200 mg/kg (intravenous)Rabbit[2]

Note: A direct quantitative correlation from a single study is not available in the reviewed literature. The data presented is a compilation from separate in vitro and in vivo studies, providing a qualitative and semi-quantitative basis for correlation.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

In Vitro OAT Inhibition Assay

The in vitro inhibitory potential of this compound on human OAT1 (hOAT1) and OAT3 (hOAT3) can be determined using a cell-based assay with stably transfected human embryonic kidney 293 (HEK293) cells.

Objective: To determine the inhibitory constant (Ki) of this compound for hOAT1 and hOAT3.

Materials:

  • HEK293 cells stably expressing hOAT1 or hOAT3.

  • Control HEK293 cells (not expressing the transporters).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • A probe substrate for OAT1 and OAT3 (e.g., radiolabeled p-aminohippurate (PAH) or estrone-3-sulfate).

  • This compound at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293-hOAT1, HEK293-hOAT3, and control cells in appropriate culture medium until they reach a confluent monolayer in 24-well plates.

  • Assay Initiation: Wash the cell monolayers twice with pre-warmed assay buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound in assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.

  • Substrate Uptake: Initiate the uptake reaction by adding the radiolabeled probe substrate (at a concentration close to its Km value) to each well.

  • Incubation: Incubate the plates at 37°C for a short, linear uptake period (e.g., 1-5 minutes).

  • Termination of Uptake: Stop the reaction by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The transporter-mediated uptake is calculated by subtracting the uptake in control cells from the uptake in transporter-expressing cells. The inhibition by this compound is expressed as a percentage of the control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Renal Clearance Study in Rabbits

The in vivo efficacy of this compound in altering the pharmacokinetics of a co-administered drug can be assessed by measuring the drug's renal clearance in an animal model.

Objective: To determine the effect of this compound on the renal clearance of panipenem in rabbits.

Materials:

  • Male Japanese White rabbits.

  • Panipenem solution for intravenous administration.

  • This compound solution for intravenous administration.

  • Anesthesia (e.g., pentobarbital).

  • Catheters for urine collection and blood sampling.

  • Analytical method for quantifying panipenem concentrations in plasma and urine (e.g., HPLC).

Procedure:

  • Animal Preparation: Anesthetize the rabbits and cannulate the femoral artery for blood sampling and the ureter for urine collection.

  • Drug Administration: Administer a continuous intravenous infusion of panipenem to achieve steady-state plasma concentrations.

  • Control Period: After a stabilization period, collect blood and urine samples at timed intervals to determine the baseline renal clearance of panipenem.

  • This compound Administration: Administer a bolus intravenous dose of this compound (e.g., 200 mg/kg), followed by a continuous infusion if necessary.

  • Experimental Period: Following this compound administration, continue to collect blood and urine samples at the same timed intervals.

  • Sample Analysis: Measure the concentration of panipenem in all plasma and urine samples using a validated analytical method.

  • Data Analysis: Calculate the renal clearance (CLr) of panipenem for both the control and experimental periods using the formula: CLr = (Urine concentration × Urine flow rate) / Plasma concentration. The effect of this compound is determined by comparing the renal clearance values before and after its administration.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of OAT inhibition by this compound and the experimental workflow for correlating in vitro and in vivo data.

OAT_Inhibition_Mechanism cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Urine OAT {Organic Anion Transporter (OAT)|Basolateral Membrane} ExcretedDrug Excreted Drug OAT->ExcretedDrug Secretion (simplified) Drug Drug (e.g., Panipenem) Drug->OAT:f0 Uptake This compound This compound This compound->OAT:f0 Competitive Inhibition

Mechanism of OAT Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_assay OAT Inhibition Assay (HEK293 cells) ic50_determination Determine IC50/Ki values of this compound invitro_assay->ic50_determination correlation Correlate In Vitro IC50/Ki with In Vivo Efficacy ic50_determination->correlation animal_model Animal Model (e.g., Rabbit) drug_admin Co-administer this compound with OAT Substrate (e.g., Panipenem) animal_model->drug_admin pk_pd_measurement Measure Renal Clearance and Assess Nephroprotection drug_admin->pk_pd_measurement pk_pd_measurement->correlation

Experimental Workflow for Correlation.

Conclusion

The available data strongly supports the mechanism of this compound's in vivo efficacy through the inhibition of renal organic anion transporters, as predicted by its in vitro inhibitory constants. While a direct quantitative correlation from a single comprehensive study remains to be fully elucidated, the collective evidence demonstrates a clear and clinically relevant link between this compound's in vitro IC50/Ki values and its in vivo nephroprotective effects. For drug development professionals, these findings underscore the utility of in vitro OAT inhibition assays as a valuable tool for predicting and understanding in vivo drug-drug interactions and for designing safer therapeutic regimens. Further studies focusing on a direct quantitative comparison would be invaluable for refining predictive models and enhancing the efficiency of the drug development process.

References

Benchmarking Betamipron's Inhibitory Potency Against Known OAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of Betamipron against well-established Organic Anion Transporter (OAT) inhibitors. The data, compiled from in vitro studies, is intended to serve as a valuable resource for researchers engaged in pharmacology and drug development, offering a clear benchmark for assessing the interaction of novel compounds with these critical renal transporters.

Comparative Analysis of Inhibitory Potency

The inhibitory effects of this compound and other known OAT inhibitors on the primary renal OATs, OAT1 and OAT3, are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying the potency of these inhibitors, with lower values indicating a stronger inhibitory effect.

InhibitorTransporterIC50 (µM)Ki (µM)Test System
This compound hOAT1-23.6HEK293 cells
hOAT3-48.3HEK293 cells
Probenecid hOAT18.34.7 - 12.1CHO cells, Human kidney slices
hOAT32.81.3 - 25CHO cells, Human kidney slices
Cidofovir hOAT160-CHO-hOAT1 cells
Tenofovir hOAT1See Note-HEK293 cells
hOAT3See Note-HEK293 cells

Note on Tenofovir: Direct IC50 values for Tenofovir as an inhibitor of OAT1 and OAT3 are not as readily available in the provided search results. However, it is established as a substrate for both transporters.[1][2][3] Studies have shown that the transport of Tenofovir via OAT1 and OAT3 can be inhibited by uremic solutes, with IC50 values for these solutes ranging from 14.6 µM to 86.3 µM.[4]

Experimental Protocols

The following is a representative protocol for conducting an in vitro OAT inhibition assay, a standard method for determining the inhibitory potency of a compound. This protocol is based on methodologies commonly employed in studies utilizing human embryonic kidney 293 (HEK293) cells engineered to express specific OAT transporters.

In Vitro OAT Inhibition Assay Using Stably Transfected HEK293 Cells

  • Cell Culture:

    • HEK293 cells stably transfected with the human OAT1 (SLC22A6) or OAT3 (SLC22A8) gene are cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection agent (e.g., blasticidin) to maintain transporter expression.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 24- or 96-well plates and allowed to reach confluence.

  • Uptake Inhibition Assay:

    • On the day of the experiment, the cell monolayers are washed twice with a pre-warmed transport buffer, typically Hanks' Balanced Salt Solution (HBSS).

    • The cells are then pre-incubated for a short period (e.g., 10-20 minutes) at 37°C with the transport buffer containing various concentrations of the test inhibitor (e.g., this compound) or a known reference inhibitor (e.g., Probenecid).

    • The uptake reaction is initiated by adding the transport buffer containing a radiolabeled OAT substrate (e.g., [³H]p-aminohippurate (PAH) for OAT1 or [³H]estrone-3-sulfate (E3S) for OAT3) at a concentration below its Michaelis-Menten constant (Km), along with the respective concentrations of the inhibitor.

    • The incubation is carried out for a defined period (e.g., 2-5 minutes) at 37°C, during which the uptake is linear.

    • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer to remove extracellular substrate.

  • Quantification and Data Analysis:

    • The cells are lysed using a suitable lysis buffer (e.g., a solution containing 0.1 M NaOH and 1% SDS).

    • The intracellular radioactivity is measured using a liquid scintillation counter.

    • The protein concentration in each well is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to normalize the uptake data.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the control (vehicle-treated) cells.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the substrate uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Visualizing the Process and Pathway

To better understand the experimental procedure and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis culture Culture OAT-expressing HEK293 cells seed Seed cells in multi-well plates culture->seed wash1 Wash cells with transport buffer seed->wash1 preincubate Pre-incubate with inhibitor wash1->preincubate initiate_uptake Add radiolabeled substrate + inhibitor preincubate->initiate_uptake terminate Terminate uptake with ice-cold buffer initiate_uptake->terminate lyse Lyse cells & measure radioactivity terminate->lyse normalize Normalize to protein concentration lyse->normalize calculate_ic50 Calculate IC50 value normalize->calculate_ic50

Caption: A streamlined workflow of an in vitro OAT inhibition assay.

signaling_pathway cluster_membrane Cell Membrane OAT OAT Transporter Intracellular Intracellular Space Extracellular Extracellular Space Substrate OAT Substrate Substrate->OAT Binding & Transport Inhibitor This compound (Competitive Inhibitor) Inhibitor->OAT Competitive Binding

Caption: Competitive inhibition of OAT-mediated substrate transport.

References

Independent Validation of Betamipron in Combination with Panipenem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of Panipenem/Betamipron with other antibiotic alternatives, supported by data from published research. It is intended for researchers, scientists, and drug development professionals interested in the independent validation and therapeutic application of this combination therapy.

Mechanism of Action: The Synergistic Effect of Betamipron

This compound is not an antibiotic. It serves as a renal protectant when co-administered with the carbapenem antibiotic, Panipenem. The primary mechanism of action of this compound is the inhibition of organic anion transporters, specifically OAT1 and OAT3, in the renal tubules. This inhibition prevents the uptake of Panipenem into the renal tubular cells, thereby reducing the risk of nephrotoxicity and inhibiting the deactivation of the antibiotic.[1] This synergistic relationship is crucial for the safe and effective use of Panipenem.

cluster_renal_tubule Renal Tubule Cell Panipenem_blood Panipenem (in bloodstream) OAT Organic Anion Transporters (OAT1, OAT3) Panipenem_blood->OAT Uptake Panipenem_cell Panipenem (inside cell) OAT->Panipenem_cell Nephrotoxicity Nephrotoxicity & Deactivation Panipenem_cell->Nephrotoxicity This compound This compound This compound->OAT Inhibits

This compound's inhibition of Panipenem renal uptake.

Comparative Clinical Efficacy

Clinical trials have demonstrated that the combination of Panipenem/Betamipron has a strong clinical and bacteriological efficacy, comparable to that of other broad-spectrum antibiotics like imipenem/cilastatin.[1][2] The efficacy of Panipenem/Betamipron has been evaluated in various bacterial infections, including those of the respiratory and urinary tracts.

Efficacy in Pediatric Infections

A number of studies have focused on the pediatric population, showing high efficacy rates in treating bacterial infections.

Infection TypeNumber of PatientsEfficacy Rate (%)Reference
Various Bacterial Infections3497.1[3]
Various Bacterial Infections21100[4]
Various Bacterial Infections1894.4[5]
Various Bacterial Infections1593[6]
Various Bacterial Infections1392[7]
Various Bacterial Infections1794.1[8]
Comparative Efficacy in Adults

In adult populations, Panipenem/Betamipron has shown efficacy similar to other established antibiotic regimens. Large, randomized clinical trials have confirmed its effectiveness in respiratory and urinary tract infections, with outcomes comparable to imipenem/cilastatin.[1][2] In smaller trials with elderly patients, Panipenem/Betamipron demonstrated clinical efficacy similar to intravenous piperacillin and greater than oral ofloxacin for urinary tract infections.[1][2]

Experimental Protocols

The validation of Panipenem/Betamipron's efficacy and safety has been established through numerous clinical trials. A generalized workflow for these trials is outlined below.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Group A (Panipenem/Betamipron) Randomization->Treatment_A Treatment_B Treatment Group B (Comparator Drug) Randomization->Treatment_B Monitoring Clinical & Laboratory Monitoring Treatment_A->Monitoring Treatment_B->Monitoring Data_Collection Data Collection (Efficacy & Safety) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Generalized workflow for a comparative clinical trial.
Key Methodological Aspects:

  • Patient Population : Studies included pediatric, adult, and elderly patients with diagnosed bacterial infections.

  • Dosage and Administration : Panipenem/Betamipron was typically administered via intravenous drip infusion. Dosages varied based on age, weight, and renal function. For example, in some pediatric studies, doses ranged from 12 to 27 mg/kg, administered three or four times daily.[7]

  • Comparator Drugs : In comparative studies, the control group received other standard-of-care antibiotics such as imipenem/cilastatin, piperacillin, or ofloxacin.[1][2]

  • Efficacy Evaluation : Clinical efficacy was assessed based on the resolution of signs and symptoms of infection. Bacteriological efficacy was determined by the eradication of the causative pathogen.

  • Safety Evaluation : Safety was monitored through the recording of adverse events and regular laboratory tests, including liver function tests (GOT, GPT) and complete blood counts.[7][8]

Safety and Tolerability

Panipenem/Betamipron is generally well-tolerated. The most commonly reported adverse events in clinical trials include elevated serum levels of hepatic transaminases (GOT, GPT), eosinophilia, rash, and diarrhea.[1][2] In pediatric studies, observed side effects included transient skin rash, soft stool, and diarrhea, with an overall incidence of around 10.8% in one study.[3] Abnormal laboratory findings such as increased eosinophils, thrombocytes, total bilirubin, and GOT were also noted.[3]

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Betamipron and its co-administered carbapenem, Panipenem, alongside other notable carbapenems: Imipenem (with its renal dehydropeptidase-I inhibitor, Cilastatin), Meropenem, and Biapenem. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on experimental data.

Introduction to this compound and Carbapenems

This compound is an organic anion transport inhibitor. It is co-administered with the carbapenem antibiotic Panipenem to prevent nephrotoxicity by inhibiting the uptake of Panipenem into the renal tubules. Carbapenems are a class of broad-spectrum β-lactam antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria. Understanding the pharmacokinetic properties of these drugs is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, Panipenem, and other selected carbapenems in healthy adult volunteers following intravenous administration. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs.

Table 1: Pharmacokinetic Parameters of this compound and Panipenem

ParameterThis compoundPanipenem
Dose 500 mg500 mg
Cmax (μg/mL) 35.29 (20mg/kg dose)[1]23.32 ± 2.90[2]
AUC (μg·h/mL) Data not available in healthy volunteersData not available in healthy volunteers
Half-life (t½) (h) 0.55 - 0.63[1]~1.0[2]
Total Clearance (CLtot) (L/h) 4.18 ± 0.643 (with hemodialysis)9.53 ± 1.26 (with hemodialysis)
Volume of Distribution (Vd) (L) Data not availableData not available
Urinary Excretion (% of dose) 33.1 - 94.4[1]~30
Protein Binding (%) ~73[2]6 - 7[2]

Table 2: Pharmacokinetic Parameters of Comparator Carbapenems and Cilastatin

ParameterImipenemCilastatinMeropenemBiapenem
Dose 1000 mg1000 mg1000 mg300 mg
Cmax (μg/mL) 23.4 ± 2.319.1 ± 3.5~30~19
AUC (μg·h/mL) 29.1 ± 7.1 (in CF patients)38.3 ± 0.4 (in CF patients)Data not available~30
Half-life (t½) (h) 0.93 ± 0.090.84 ± 0.11~1.0~1.0
Total Clearance (CLtot) (L/h) 12.1 ± 0.0612.4 ± 1.1~15.5Data not available
Volume of Distribution (Vd) (L) 0.16 ± 0.05 (L/kg)0.14 ± 0.03 (L/kg)21Data not available
Urinary Excretion (% of dose) ~70 (with Cilastatin)70 - 80~70~50
Protein Binding (%) ~20~40~2Data not available

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical studies. While specific protocols differ between studies, a general methodology for a typical intravenous pharmacokinetic study is outlined below.

Generalized Experimental Workflow for an Intravenous Pharmacokinetic Study

A typical study to determine the pharmacokinetic profile of a drug administered intravenously involves several key stages:

  • Subject Recruitment and Screening: Healthy volunteers or specific patient populations are recruited. They undergo a thorough screening process, including medical history, physical examination, and laboratory tests to ensure they meet the inclusion criteria.

  • Drug Administration: The drug is administered as a single intravenous infusion over a specified period (e.g., 30 or 60 minutes).

  • Blood Sampling: Blood samples are collected at predefined time points before, during, and after the drug infusion. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution using non-compartmental or compartmental analysis.

  • Urine Collection: In some studies, urine is collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion of the unchanged drug.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

Betamipron_Mechanism cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_lumen Renal Tubule Lumen (Urine) Panipenem_Blood Panipenem OAT1 Organic Anion Transporter 1 (OAT1) Panipenem_Blood->OAT1 Uptake Betamipron_Blood This compound Betamipron_Blood->OAT1 Inhibits Panipenem_Cell Panipenem OAT1->Panipenem_Cell Panipenem_Urine Panipenem Panipenem_Cell->Panipenem_Urine Excretion

Mechanism of this compound's renal protection.

PK_Workflow cluster_planning Study Planning cluster_execution Clinical Phase cluster_analysis Analytical & Data Phase cluster_reporting Finalization Protocol Protocol Design & Ethics Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing Intravenous Drug Administration Recruitment->Dosing Sampling Blood & Urine Collection Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Bioanalysis HPLC Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

A typical workflow for a pharmacokinetic study.

References

A Meta-Analysis of Betamipron: Unveiling its Nephroprotective Properties in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Betamipron, a derivative of N-benzoyl-beta-alanine, has garnered attention for its role in mitigating the nephrotoxicity associated with certain classes of drugs, most notably carbapenem antibiotics. This guide provides a comprehensive meta-analysis of preclinical and clinical studies involving this compound, offering a direct comparison with Cilastatin, another well-established nephroprotective agent. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacological profile and its potential applications in enhancing drug safety.

Mechanism of Action: A Tale of Two Transporters

This compound's primary mechanism of nephroprotection lies in its ability to competitively inhibit organic anion transporters (OATs), specifically OAT1 and OAT3, located on the basolateral membrane of renal proximal tubular cells. These transporters are crucial for the uptake of various drugs and endogenous compounds from the blood into the kidney for excretion. By blocking these transporters, this compound effectively reduces the intracellular accumulation of potentially nephrotoxic drugs, thereby shielding the renal tubules from damage.

Cilastatin, on the other hand, primarily acts by inhibiting dehydropeptidase-I (DHP-I), an enzyme located at the brush border of renal proximal tubular cells. This inhibition prevents the renal metabolism of co-administered drugs like imipenem. However, emerging evidence suggests that Cilastatin also exhibits inhibitory activity against OATs, contributing to its nephroprotective effects through a multi-faceted mechanism that also includes anti-apoptotic, anti-inflammatory, and anti-oxidative pathways.

cluster_this compound This compound's Mechanism This compound This compound OAT1_3 OAT1/OAT3 Inhibition This compound->OAT1_3 competitively inhibits Reduced_Uptake Reduced Renal Tubular Uptake of Nephrotoxic Drugs OAT1_3->Reduced_Uptake Nephroprotection Nephroprotection Reduced_Uptake->Nephroprotection

This compound's primary nephroprotective pathway.

cluster_Cilastatin Cilastatin's Multi-faceted Mechanism Cilastatin Cilastatin DHP1 DHP-I Inhibition Cilastatin->DHP1 inhibits OAT_Inhibition OAT Inhibition Cilastatin->OAT_Inhibition inhibits Anti_Inflammatory Anti-inflammatory Effects Cilastatin->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Effects Cilastatin->Anti_Apoptotic Nephroprotection_C Nephroprotection DHP1->Nephroprotection_C OAT_Inhibition->Nephroprotection_C Anti_Inflammatory->Nephroprotection_C Anti_Apoptotic->Nephroprotection_C

Cilastatin's diverse nephroprotective mechanisms.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies in various animal models have consistently demonstrated the nephroprotective effects of both this compound and Cilastatin against drug-induced kidney injury.

Compound Animal Model Nephrotoxic Agent Key Findings Reference
This compound RabbitsPanipenem, ImipenemSignificantly reduced tubular necrosis and inhibited the uptake of carbapenems in the renal cortex.
RabbitsDA-1131 (a carbapenem)Prevented extensive tubular necrosis and decreased the accumulation of DA-1131 in the renal cortex.
RatsCisplatinSuppressed the increase in urinary N-acetyl-beta-D-glucosaminidase activity and other markers of renal damage.
Cilastatin RatsCyclosporin, Imipenem, Cisplatin, Vancomycin, GentamicinReduced the risk of kidney injury.
RabbitsImipenemPrevented imipenem-induced nephrotoxicity.
RatsGentamicinDecreased serum creatinine, BUN, and kidney injury molecule-1 (KIM-1) levels, and ameliorated morphological changes in the kidneys.

Clinical Evidence: Insights from Human Studies

The clinical evaluation of this compound has been predominantly in combination with the carbapenem antibiotic Panipenem (PAPM/BP). Similarly, Cilastatin is clinically available in a fixed-dose combination with Imipenem (IPM/CS).

Drug Combination Indication Comparator Efficacy Outcome Safety Outcome Reference
Panipenem/Betamipron Respiratory Tract Infections, Urinary Tract InfectionsImipenem/CilastatinDemonstrated good clinical and bacteriological efficacy, similar to that of imipenem/cilastatin.Well-tolerated; most common adverse events were elevated serum levels of hepatic transaminases, eosinophils, rash, and diarrhea.
Imipenem/Cilastatin Various bacterial infectionsAlternative antibioticsA systematic review and meta-analysis of 10 studies showed a lower incidence of acute kidney injury (AKI) and lower serum creatinine concentrations in patients receiving imipenem-cilastatin compared to comparator groups.Generally well-tolerated.

Experimental Protocols: A Methodological Overview

The assessment of nephroprotective agents involves a range of in vivo and in vitro experimental models.

In Vivo Models of Drug-Induced Nephrotoxicity

A common experimental workflow for evaluating nephroprotection in animal models is depicted below.

start Animal Model Selection (e.g., Rats, Rabbits) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Administration of: - Vehicle Control - Nephrotoxic Agent - Nephrotoxic Agent + this compound - Nephrotoxic Agent + Cilastatin grouping->treatment monitoring Monitoring of Clinical Signs and Body Weight treatment->monitoring sample_collection Collection of Blood and Urine Samples monitoring->sample_collection biochemical Biochemical Analysis (e.g., BUN, Creatinine, KIM-1) sample_collection->biochemical histopathology Histopathological Examination of Kidneys sample_collection->histopathology end Data Analysis and Interpretation biochemical->end histopathology->end

General workflow for in vivo nephroprotection studies.

Key Methodological Considerations:

  • Animal Species: Rats and rabbits are frequently used due to their established sensitivity to various nephrotoxic agents.

  • Nephrotoxic Agent and Dosing: The choice and dose of the nephrotoxic agent (e.g., cisplatin, gentamicin) are critical to induce a measurable yet sublethal degree of kidney injury.

  • Biomarkers of Kidney Injury: Standard biomarkers include blood urea nitrogen (BUN) and serum creatinine. More sensitive and specific markers like Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG) are also employed.

  • Histopathology: Microscopic examination of kidney tissue provides definitive evidence of tubular damage, necrosis, and other pathological changes.

In Vitro Assays for Organic Anion Transporter Inhibition

Cell-based assays are instrumental in determining the inhibitory potential of compounds on specific transporters.

General Protocol:

  • Cell Culture: Stably transfected cell lines expressing a specific organic anion transporter (e.g., HEK293-OAT1) are cultured to confluence.

  • Inhibition Assay:

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, Cilastatin) or a vehicle control.

    • A fluorescent or radiolabeled substrate of the transporter (e.g., 6-carboxyfluorescein for OAT1) is added.

    • After a defined incubation period, the uptake of the substrate is stopped by washing the cells with ice-cold buffer.

  • Quantification: The intracellular accumulation of the substrate is measured using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: The concentration-dependent inhibition is analyzed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Quantitative Comparison of OAT Inhibition

While direct comparative studies are limited, the available data suggest that both this compound and Cilastatin can inhibit organic anion transporters.

Compound Transporter In Vitro Model IC50 / Ki Reference
This compound hOAT4Stably expressing proximal tubule cellsKi: 502 µM
Cilastatin hOAT1/3Not specified in abstractInhibited hOAT1/3-mediated transport of imipenem with IC50 values comparable to clinical concentrations.
hOAT4Stably expressing proximal tubule cellsDid not inhibit hOAT4-mediated estrone sulfate uptake.

Note: The lack of standardized experimental conditions across studies makes direct comparison of inhibitory potencies challenging.

Conclusion

This compound demonstrates a clear nephroprotective effect, primarily through the inhibition of organic anion transporters OAT1 and OAT3. This mechanism is particularly relevant for mitigating the renal toxicity of co-administered drugs that are substrates for these transporters. In comparison, Cilastatin offers a broader spectrum of nephroprotective mechanisms, including the inhibition of DHP-I and OATs, as well as anti-inflammatory and anti-apoptotic effects.

The clinical evidence for both agents, largely derived from their use in combination with carbapenem antibiotics, supports their role in enhancing renal safety. For researchers and drug development professionals, this compound represents a valuable tool for targeted nephroprotection, particularly when the mechanism of toxicity is known to involve OAT1 and OAT3. Further head-to-head preclinical and clinical studies are warranted to delineate the specific clinical scenarios where each of these nephroprotective agents would be most beneficial. The detailed methodologies and comparative data presented in this guide provide a solid foundation for designing such future investigations.

A Comparative Guide to the Structural Activity Relationship of Betamipron Analogs as Renal Transport Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Betamipron and its analogs concerning their structural activity relationship (SAR) as inhibitors of renal organic anion transporters (OATs). This compound, chemically N-benzoyl-β-alanine, is clinically used to mitigate the nephrotoxicity of certain drugs, such as the carbapenem antibiotic panipenem and the anticancer agent cisplatin.[1] Its protective effect stems from the inhibition of OATs in the renal tubules, which are responsible for the uptake of various anionic drugs from the blood into the kidney cells.[2][3] By blocking these transporters, this compound reduces the intra-renal accumulation of co-administered drugs, thereby preventing kidney damage.[3][4]

Understanding the SAR of this compound and its analogs is crucial for the design of more potent and selective inhibitors of renal transporters, which could lead to improved strategies for preventing drug-induced nephrotoxicity. This guide summarizes the available data on the topic, details relevant experimental protocols, and provides visualizations to illustrate key concepts.

Mechanism of Action: Inhibition of Renal Organic Anion Transporters

This compound's primary mechanism of action involves the competitive inhibition of organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are located on the basolateral membrane of renal proximal tubule cells.[5] These transporters play a critical role in the elimination of a wide range of endogenous and exogenous organic anions from the body.

G cluster_0 Bloodstream cluster_1 Renal Proximal Tubule Cell Anionic Drug Anionic Drug OAT OAT1/OAT3 Anionic Drug->OAT Uptake This compound This compound This compound->OAT Inhibition Drug Accumulation Reduced Drug Accumulation OAT->Drug Accumulation G cluster_0 Cell Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis A Culture OAT-expressing cells B Seed cells in multi-well plates A->B C Add radiolabeled OAT substrate + varying concentrations of analog B->C D Incubate for a defined time C->D E Wash cells to stop uptake D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 values F->G

References

Safety Operating Guide

Navigating the Disposal of Betamipron: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of Betamipron, a compound used in conjunction with panipenem to inhibit renal uptake.[1][2] In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on established best practices for the management of research-grade chemical waste.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Procedures

  • Waste Characterization and Segregation:

    • Treat all this compound waste as hazardous chemical waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[3] It should be collected in a dedicated waste container.

  • Containerization:

    • Use a chemically compatible, leak-proof container for collecting this compound waste.[3] The container should be in good condition and have a secure, tight-fitting lid.

    • The container must be appropriate for the type of waste (e.g., solid or liquid).

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the date when the first waste was added to the container.

  • Accumulation and Storage:

    • Store the this compound waste container in a designated satellite accumulation area (SAA) at or near the point of generation.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Secondary containment should be used to prevent spills from reaching drains or the environment.[3]

  • Disposal Request:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.

    • Do not dispose of this compound waste down the drain or in the regular trash.[3]

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters based on general laboratory chemical waste guidelines. These are not specific to this compound but represent common regulatory requirements.

ParameterGuidelineCitation
Maximum Container Size in Lab 55 gallons (for hazardous waste)
Maximum Accumulation Time 1 year for partially filled containers in a Satellite Accumulation Area
pH Range for Neutralization (if applicable) 6.0 - 9.0 (general guidance for drain disposal of non-hazardous waste, not recommended for this compound without EHS approval)
Acutely Toxic Waste Limit (P-list) 1 quart of liquid or 1 kg of solid

Note: this compound is not currently classified as a P-listed acute hazardous waste. This information is provided for general context.

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, a general protocol for a microscale compatibility test is provided below. This is relevant if considering mixing this compound waste with another waste stream, a practice that should only be done with EHS approval.

Microscale Compatibility Test:

  • In a clean, dry test tube within a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream.

  • Slowly add an equivalent amount of the second waste stream to the test tube.

  • Observe for any signs of reaction, such as a temperature change, color change, gas evolution, or precipitate formation.

  • If any reaction is observed, the waste streams are incompatible and must not be mixed.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Betamipron_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Use a Labeled, Compatible, and Sealed Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store check_full Is Container Full or Accumulation Time Limit Reached? store->check_full check_full->store No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end_process End: Waste Removed by EHS request_pickup->end_process

This compound Disposal Workflow

References

Navigating the Safe Handling of Betamipron: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Betamipron, including operational and disposal plans, to empower your team with the knowledge to manage this compound responsibly. While specific occupational exposure limits for this compound have not been established, this document outlines the best practices based on general laboratory safety principles and data for similar chemical structures.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
General Laboratory Use - Safety glasses with side shields or chemical safety goggles- Nitrile or neoprene gloves- Laboratory coat
Weighing and Dispensing - Chemical safety goggles- Nitrile or neoprene gloves- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is highly recommended to minimize inhalation of dust particles.
Preparing Solutions - Chemical safety goggles or a face shield- Nitrile or neoprene gloves- Laboratory coat- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Handling Spills - Chemical safety goggles and a face shield- Heavy-duty nitrile or neoprene gloves- Chemical-resistant laboratory coat or apron- Respiratory protection may be required depending on the size and nature of the spill.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure the well-being of all laboratory personnel.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a chemical fume hood is essential.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this compound is handled.

2. Procedural Guidance:

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency and Disposal Plans

Preparedness for unexpected events is a critical component of laboratory safety.

Spill Response

In the event of a this compound spill, follow the step-by-step procedure outlined in the workflow below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting start Spill Occurs alert Alert others in the area start->alert Immediately evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill (size, location, hazards) evacuate->assess ppe Don appropriate PPE assess->ppe If safe to proceed contain Contain the spill with absorbent material ppe->contain cleanup Carefully clean up the spill (use appropriate tools) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed, labeled container decontaminate->dispose report Report the incident to the lab supervisor dispose->report end_node Spill Response Complete report->end_node

Workflow for responding to a this compound spill.
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves, and contaminated clothing) should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

By adhering to these safety protocols, researchers and scientists can confidently handle this compound while maintaining a secure and protected laboratory environment. This commitment to safety not only safeguards personnel but also upholds the integrity of the research and development process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.